2-Aminopyrene

Catalog No.
S705137
CAS No.
1732-23-6
M.F
C16H11N
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopyrene

CAS Number

1732-23-6

Product Name

2-Aminopyrene

IUPAC Name

pyren-2-amine

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2

InChI Key

MFUFBSLEAGDECJ-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2

1-aminopyrene electrostatic surface potential DNA interaction

Author: Smolecule Technical Support Team. Date: February 2026

1-Aminopyrene as a DNA Adduct and its Mutagenic Potential

1-Aminopyrene (1-AP) is a key metabolite of 1-Nitropyrene (1-NP) [1], an environmental pollutant and class 2B carcinogen found in diesel exhaust [2] [1]. Inside the cell, 1-NP is metabolically converted to derivatives that form a major DNA adduct: N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) [2].

This bulky dGAP adduct can stall the regular DNA replication machinery. Cells bypass this stall using specialized Y-family DNA polymerases in a process called Translesion DNA Synthesis (TLS) [2]. This TLS process is often error-prone, leading to mutations.

The table below summarizes the mutagenic profiles of different Y-family DNA polymerases when bypassing a dGAP adduct, as analyzed by Short Oligonucleotide Sequencing Assays (SOSA) [2].

DNA Polymerase Origin Most Frequent Mutation Type Mutation Specificity Error-Proneness during dGAP TLS
Dpo4 Sulfolobus solfataricus Base substitutions (dA insertion) - Least error-prone among the Y-family enzymes studied [2]
hPolη Human Base deletions At the lesion site and immediate downstream position [2] More error-prone [2]
hPolι Human Base deletions At all template positions [2] More error-prone [2]
hPolκ Human Base deletions Fewest mutations at all positions except opposite the lesion; significantly less error-prone in extending bypass products [2] Less error-prone [2]
hRev1 Human Preferentially incorporates dCTP opposite the lesion Cannot extend the bypass product in standing start assays [2] -

This TLS process can be visualized in the following workflow:

G 1-Nitropyrene (1-NP) 1-Nitropyrene (1-NP) Metabolic Activation Metabolic Activation 1-Nitropyrene (1-NP)->Metabolic Activation dGAP DNA Adduct dGAP DNA Adduct Metabolic Activation->dGAP DNA Adduct Replication Fork Stalling Replication Fork Stalling dGAP DNA Adduct->Replication Fork Stalling Translesion Synthesis (TLS) Translesion Synthesis (TLS) Replication Fork Stalling->Translesion Synthesis (TLS) Error-Free Bypass Error-Free Bypass Error-Prone Bypass\n(Mutations) Error-Prone Bypass (Mutations) TLS TLS TLS->Error-Free Bypass TLS->Error-Prone Bypass\n(Mutations) Y-Family Polymerases Y-Family Polymerases Y-Family Polymerases->TLS

Flowchart of 1-nitropyrene metabolic activation leading to mutagenic DNA bypass.

Detection and Analysis of 1-Aminopyrene-DNA Interactions

The interaction between 1-aminopyrene and DNA can be studied and detected using several electrochemical and analytical methods.

Electrochemical Sensors Research indicates that 1-aminopyrene interacts with double-stranded DNA (dsDNA) through a combination of electrostatic bonds and supramolecular complexation [3] [4]. This property is harnessed in electrochemical sensors, where electrodes are modified with dsDNA or cyclodextrins. When 1-AP interacts with the modified surface, it causes a measurable change in current, allowing for its detection at very low concentrations [3] [4].

High-Performance Liquid Chromatography (HPLC) For biological monitoring, a sensitive HPLC-fluorescence method has been developed to quantify 1-aminopyrene in human urine. This serves as a biomarker for exposure to diesel exhaust [1]. The method has been used to show that urinary 1-AP levels rise significantly after controlled exposure to diesel exhaust [1].

The key parameters for these detection methods are summarized below:

Method Sensor Type Detection Principle Linear Range Limit of Quantification
Electrochemical Detection [3] [4] dsDNA-/CD- modified electrode Differential Pulse Voltammetry (DPV) after preconcentration 2.0 × 10⁻⁸ to 4.0 × 10⁻⁷ mol dm⁻³ Down to 1.0 × 10⁻⁸ mol dm⁻³
Biomonitoring [1] HPLC with Fluorescence Detection Separation and fluorescence detection of 1-AP in urine - -

Gaps and Future Research Directions

It is important to be aware that the most specific technical details on the electrostatic surface potential of 1-aminopyrene and its precise interaction with DNA are not covered in the search results I obtained.

  • The available sources confirm the role of electrostatic forces but do not provide detailed molecular modeling data, potential maps, or computational analysis of the interaction interface.
  • The core research on the mutagenic mechanism, while foundational, was published in 2012, and the key biomonitoring study is from 2009 [2] [1]. The field of computational toxicology and molecular modeling has advanced significantly since then.

To obtain the in-depth information you require on electrostatic surface potentials, I suggest you:

  • Consult specialized databases and literature on computational chemistry and molecular modeling for 1-aminopyrene and similar polycyclic aromatic amines.
  • Use specific search terms like "molecular electrostatic potential (MEP) 1-aminopyrene," "DFT calculation 1-aminopyrene DNA," or "docking study 1-aminopyrene DNA adduct" in databases like PubMed and Google Scholar.

References

Comprehensive Technical Guide: Genotoxicity Mechanisms of 1-Aminopyrene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

1-Aminopyrene (1-AP) represents a significant environmental and endogenous toxicological concern due to its dual origin and potent genotoxic effects. This polycyclic aromatic amine functions as both an environmental pollutant derived from incomplete combustion processes and an endogenous metabolite formed from the reduction of 1-nitropyrene (1-NO₂P), a common nitro-PAH found in diesel exhaust particles and air pollution. Recent research has revealed that 1-AP demonstrates complex genotoxic behavior through multiple synergistic pathways, including metabolic activation to reactive intermediates, photochemical transformation to more toxic species, and direct interaction with cellular macromolecules. Perhaps most significantly, a 2020 study identified 1-AP as an endogenous mediator of chronic kidney disease progression through aryl hydrocarbon receptor (AhR) activation, suggesting this compound may have broader pathological significance than previously recognized [1].

The genotoxic potential of 1-AP manifests through several distinct but interconnected mechanisms: (1) enzymatic activation to reactive intermediates capable of forming covalent DNA adducts; (2) photochemical transformation to products with enhanced mutagenicity; and (3) induction of oxidative stress leading to mitochondrial DNA damage. Understanding these multifaceted toxicity pathways is essential for researchers investigating chemical carcinogenesis, environmental toxicology, and drug safety assessment, particularly given the compound's presence in both environmental contaminants and biological systems. This whitepaper provides a comprehensive technical analysis of 1-AP's genotoxicity mechanisms, along with detailed experimental methodologies for its detection and quantification in research settings.

Metabolic Activation and Chemical Properties

Structural Characteristics and Metabolic Pathways

1-Aminopyrene is characterized by a polycyclic aromatic structure consisting of four fused benzene rings with an amino group at the 1-position. This configuration creates an electron-rich system that facilitates metabolic activation through multiple enzymatic pathways. The compound undergoes complex biotransformation primarily mediated by cytochrome P450 enzymes, with additional contributions from N-acetyltransferases (NAT) and sulfotransferases (SULT). Research demonstrates that the presence of the nitrogen atom significantly influences the metabolic toxication reactions compared to carbon-only PAHs, shifting the predominant activation pathways toward N-oxidation rather than ring oxidation [2].

The metabolic activation of 1-AP occurs through two primary pathways: (1) N-hydroxylation catalyzed by cytochrome P450 enzymes (particularly CYP1A1, CYP1A2, and CYP1B1), resulting in the formation of N-hydroxy-1-aminopyrene; and (2) subsequent conjugation reactions mediated by sulfotransferases or N-acetyltransferases that produce highly reactive ester derivatives. These electrophilic metabolites can interact with DNA to form covalent adducts, primarily at the C8 position of deoxyguanosine, creating N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) as the major DNA lesion [3] [4]. The reactivity of these intermediates is influenced by the nitrogen charge density and oxidation potential of the parent amine, factors that determine the efficiency of N-oxidation and subsequent DNA binding capability [4].

Enzymatic Activation and Reactive Intermediate Formation

Table 1: Enzymatic Activation of 1-Aminopyrene by Human Metabolic Enzymes

Enzyme Category Specific Enzymes Reaction Type Reactive Products Percentage of Reactions
Cytochrome P450 CYP1A1, CYP1A2, CYP1B1 N-hydroxylation N-hydroxy-1-aminopyrene 58%
Sulfotransferases SULT1A1, SULT1A2, SULT1C1, SULT1C2 O-sulfation Sulfonated esters 15%
N-acetyltransferases NAT1, NAT2 O-acetylation Acetylated esters 6%
Aldo-keto reductases AKR1A1, AKR1B1, AKR1C1-4 Reduction Reduced metabolites 16%
Minor enzymes NPR, COX, EH Various Various products 5%

Data obtained from in vitro studies on human metabolic enzymes involved in PAH activation, showing the predominant role of cytochrome P450 enzymes, particularly Family 1, in 1-AP metabolic activation [2]. The distribution of enzymatic responsibility demonstrates that Phase I enzymes (particularly CYP family members) account for the majority of activation reactions, while Phase II enzymes typically associated with detoxification can paradoxically enhance toxicity through conjugation reactions that generate more reactive intermediates.

The N-hydroxy derivative of 1-AP represents a critical intermediate in its genotoxic pathway. This metabolite can undergo further activation via sulfation or acetylation to form reactive ester derivatives that generate highly electrophilic nitrenium ions. These nitrenium ions exhibit strong electrophilic character and preferentially attack nucleophilic sites in DNA, particularly the C8 position of guanine bases. Molecular orbital calculations indicate that the positive charge density on the nitrogen atom correlates with the efficiency of N-hydroxy arylamine formation, explaining the reactivity patterns observed with 1-AP and related aromatic amines [4]. The resulting DNA adducts can persist if not properly repaired and may lead to mutational events during DNA replication.

G 1 1 _AP 1-Aminopyrene (1-AP) CYP CYP1A1/1A2/1B1 (N-hydroxylation) _AP->CYP N_hydroxy N-hydroxy-1-aminopyrene SULT SULT1A1/1A2 (O-sulfation) N_hydroxy->SULT NAT NAT1/2 (O-acetylation) N_hydroxy->NAT Sulfated_ester Sulfated ester Hydrolysis Spontaneous Hydrolysis Sulfated_ester->Hydrolysis Acetylated_ester Acetylated ester Acetylated_ester->Hydrolysis Nitrenium Nitrenium ion DNA_Adduct DNA Adduct Formation Nitrenium->DNA_Adduct CYP->N_hydroxy SULT->Sulfated_ester NAT->Acetylated_ester Hydrolysis->Nitrenium Hydrolysis->Nitrenium

Figure 1: Metabolic Activation Pathways of 1-Aminopyrene. The diagram illustrates the sequential enzymatic transformations that convert 1-AP to reactive intermediates capable of forming DNA adducts. Cytochrome P450 enzymes initiate activation through N-hydroxylation, followed by conjugation reactions that generate highly reactive ester derivatives. These esters spontaneously hydrolyze to form nitrenium ions that covalently bind to DNA.

Photochemical Transformation and Products

Photodegradation and Reactive Species Formation

1-Aminopyrene undergoes rapid photochemical transformation when exposed to ultraviolet-A (UVA) radiation at intensities comparable to outdoor environmental levels. Studies demonstrate that 1-AP has a photodegradation half-life of approximately 7.1 minutes in 10% methanolic buffer solutions under UVA irradiation, indicating its high photosensitivity [5]. This photolytic process generates multiple reactive species including free radicals and singlet oxygen (¹O₂), which contribute to oxidative damage pathways. The presence of radical scavengers such as 1,4-dithiothreitol, histidine, or sodium azide significantly slows the photodegradation rate, confirming the involvement of reactive oxygen species in the transformation process.

The photochemical transformation of 1-AP yields several toxic products through oxidation and dimerization reactions. The identified major photoproducts include 1-hydroxyaminopyrene, 1-nitrosopyrene, 1-nitropyrene, and covalent dimeric forms of the parent compound. Among these, 1-hydroxyaminopyrene is particularly significant as it can directly react with DNA to form covalent adducts without requiring further metabolic activation. When 1-AP is irradiated in the presence of DNA, the resulting photoproduct mixture leads to substantial DNA binding, primarily mediated through the 1-hydroxyaminopyrene intermediate. This pathway represents an important activation mechanism that functions independently of enzymatic metabolism and may contribute significantly to 1-AP's overall genotoxicity profile [5].

Mutagenic Potency of Photoproducts

Table 2: Mutagenic Potency of 1-AP and Its Photoproducts in the Mutatox Test

Compound Direct Medium (μM) S-9 Medium (μM) Notes
1-AP 1.25 (LOEC) NA (no mutagenic response) Parent compound shows direct-acting mutagenicity
1-AP Photoproducts 10 (LOEC) 5 (LOEC) Photoproducts show enhanced mutagenicity in S-9
1-Nitropyrene NA (no mutagenic response) 0.625 (LOEC) Requires metabolic activation for mutagenicity
Key Findings Photoproducts are more genotoxic than 1-AP in S-9 medium Photoproducts are more mutagenic than 1-NO₂P in direct medium 1-NO₂P alone cannot account for all mutagenicity

LOEC = Lowest-Observed-Effect Concentration; Data sourced from Mutatox testing showing the comparative mutagenicity of 1-AP and its phototransformation products [5]. The differential mutagenic responses between direct and S-9 activated conditions indicate that distinct mutagenic mechanisms are operative. The photoproduct mixture demonstrates enhanced genotoxic potential compared to either the parent 1-AP or 1-nitropyrene alone, suggesting that environmental phototransformation significantly increases the hazardous nature of this compound.

The environmental significance of 1-AP phototoxicity is particularly relevant for aquatic ecosystems and human exposure through contaminated water sources. The photodegradation rate combined with the enhanced mutagenicity of the transformation products suggests that surface water layers exposed to sunlight may present significant toxicity risks to aquatic organisms. Furthermore, water turbulence can distribute these photoproducts to deeper layers, expanding the potential exposure risk throughout aquatic environments. These findings highlight the importance of considering photochemical transformation when assessing the environmental impact and health risks of polycyclic aromatic amines, as the resulting compounds may exhibit substantially different toxicological profiles compared to their parent structures [5].

DNA Adduct Formation and Damage Response

DNA Adduct Characterization and Conformational Effects

The primary DNA adduct formed by 1-AP is N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP), which has been extensively characterized using spectroscopic and thermodynamic approaches [3]. This adduct forms when reactive metabolites of 1-AP, particularly the nitrenium ion generated from N-hydroxy-1-aminopyrene, covalently bind to the C8 position of deoxyguanosine residues in DNA. Spectroscopic analyses including UV absorption, fluorescence emission, and circular dichroism studies reveal that dGAP exhibits distinct spectral properties depending on pH conditions and sequence context. Under basic conditions, dGAP displays a characteristic emission spectrum that differs significantly from those observed under neutral or acidic conditions, suggesting that the ionic state of the adduct influences its conformational preferences [3].

The presence of dGAP in DNA duplexes induces significant structural perturbations that impact biological processing. In oligonucleotide duplexes, the 1-aminopyrene moiety can adopt either intercalated structures where the aromatic system inserts between adjacent base pairs, or base-displaced conformations where the modified guanine is extruded from the DNA helix. These structural alterations have important implications for DNA repair and mutagenic outcomes. Duplexes with intercalated pyrene structures typically exhibit exciplex fluorescence and increased fluorescence yields compared to single-stranded oligonucleotides, providing a spectroscopic signature for adduct conformation. The specific conformation adopted depends on factors including sequence context, base pairing opposite the lesion, and the presence of mismatches or deletions in the complementary strand [3].

DNA Damage Signaling and Repair

The formation of 1-AP DNA adducts triggers comprehensive cellular DNA damage response pathways, including phosphorylation of histone variant H2AX at serine 139 to form γH2AX. This phosphorylation event is primarily mediated by PI3-family kinases, particularly ATM (ataxia telangiectasia mutated), ATR (ATM and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase catalytic subunit) [6]. The resulting γH2AX serves as a platform for recruitment of DNA repair proteins and forms visible foci at sites of DNA damage that can be quantified as a sensitive measure of genotoxicity. The γH2AX assay represents one of the most sensitive methods for detecting DNA double-strand breaks, with the ability to detect even single foci formation in individual cells [7].

The repair of 1-AP DNA adducts involves multiple DNA repair pathways, including nucleotide excision repair (NER) and base excision repair (BER). The specific pathway engaged depends on the structural context of the adduct and the extent of helical distortion. Larger adducts that cause significant DNA bending typically activate NER, while smaller modifications may be processed by BER. The repair efficiency significantly influences the mutagenic outcomes of 1-AP exposure, as persistent adducts can lead to misincorporation during DNA replication. Studies demonstrate that dGAP adducts can induce primarily G to T transversions and frameshift mutations in bacterial and mammalian systems, mutation types consistent with bulky DNA adducts that disrupt normal base pairing [3].

Endogenous Formation and Pathological Significance

Discovery as an Endogenous Toxicant

Recent research has uncovered that 1-aminopyrene functions not only as an environmental pollutant but also as an endogenous mediator of disease pathology, particularly in chronic kidney disease (CKD). A landmark 2020 study employing metabolomic profiling identified 1-AP as one of six aryl-containing metabolites (ACMs) significantly elevated during progressive CKD in both 5/6 nephrectomized rat models and human patients with various nephropathies, including idiopathic membranous nephropathy, diabetic nephropathy, and IgA nephropathy [1]. This endogenous 1-AP demonstrated strong correlation with disease markers, showing positive association with serum creatinine and negative correlation with creatinine clearance, suggesting its potential role as both a biomarker and mediator of renal dysfunction.

The endogenous origin of 1-AP likely derives from in vivo reduction of 1-nitropyrene, which can enter the body through inhalation of polluted air or ingestion of contaminated food. Once formed, 1-AP functions as a potent aryl hydrocarbon receptor (AhR) agonist, activating downstream signaling pathways that promote renal fibrosis and disease progression. Molecular docking studies confirm that 1-AP effectively binds to and activates AhR, leading to upregulation of characteristic target genes including CYP1A1, CYP1A2, and CYP1B1 [1]. This AhR activation occurs not only in experimental models but also in human kidney diseases, establishing 1-AP as a clinically relevant uremic toxin that contributes to the progression of chronic kidney disease.

Mitochondrial Toxicity and Oxidative Stress

Exposure to 1-AP and its precursor 1-nitropyrene induces significant mitochondrial dysfunction characterized by alterations in mitochondrial DNA copy number (mtDNAcn), a key indicator of mitochondrial damage. Research conducted in 2023 demonstrated that atmospheric 1-nitropyrene exposure leads to measurable increases in urinary metabolites including 6-hydroxy-1-nitropyrene (6-OHNP) and N-acetyl-1-aminopyrene (1-NAAP), which significantly correlate with changes in mtDNAcn [8]. These findings suggest that the metabolism of absorbed nitropyrenes generates excess reactive oxygen species (ROS), damaging mitochondrial DNA and triggering compensatory changes in mtDNA replication.

The oxidative stress response to 1-AP involves both direct redox cycling and indirect activation of pro-oxidant enzymatic systems. The metabolic activation of 1-AP can generate semiquinone radicals and other reactive intermediates that participate in redox cycling, producing superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂). These primary ROS can then undergo metal-catalyzed reactions to form highly reactive hydroxyl radicals (•OH) through Fenton chemistry, initiating oxidative damage cascades that affect lipids, proteins, and DNA [9]. Additionally, 1-AP metabolism may indirectly stimulate ROS production through activation of inflammatory responses and induction of cytochrome P450 enzymes, creating a self-amplifying cycle of oxidative stress that contributes to its overall genotoxicity.

Experimental Methods and Detection Protocols

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) represents a versatile and sensitive method for detecting DNA damage induced by 1-AP and its metabolites. This technique can identify various types of DNA lesions including strand breaks, alkali-labile sites, oxidized bases, and certain DNA adducts. The standard alkaline comet assay protocol involves embedding cells in agarose on microscope slides, lysing to remove cellular membranes and proteins, electrophoresing under alkaline conditions to draw damaged DNA from the nucleus, and staining for visualization. The resulting "comet" patterns are quantified by measuring tail length, intensity, and moment, which correlate with the extent of DNA damage [10].

For specific detection of 1-AP-induced DNA adducts, the comet assay can be modified to include enzyme treatment steps that enhance sensitivity toward particular lesions. For example, incubation with formamidopyrimidine DNA glycosylase (FPG) or endonuclease III can convert oxidized bases to strand breaks, increasing detection of oxidative damage. The comet assay has been validated for use in various cell types and species, and its reliability has led to adoption as an in vivo test for genotoxicity in animal organs by the Organisation for Economic Co-operation and Development (OECD). When applying this method to 1-AP research, it is crucial to include appropriate positive controls (e.g., cells treated with known genotoxins) and method controls (e.g., cells without treatment but with enzyme digestion) to ensure accurate interpretation of results [10].

γH2AX Detection Methodologies

The γH2AX foci assay provides a highly sensitive approach for detecting DNA double-strand breaks resulting from 1-AP exposure. Among available detection methods, automated fluorescence microscopy offers the highest sensitivity with a limit of detection (LoD) of 0.53 μM etoposide equivalent, significantly lower than flow cytometry (LoD >10-fold higher) or immunoblotting (poorest LoD) [7]. The superior sensitivity of microscopic foci quantification derives from its ability to detect individual foci corresponding to single DNA damage sites, unlike intensity-based methods that measure bulk fluorescence.

Table 3: Comparison of γH2AX Detection Methods for DNA Damage Assessment

Method Sensitivity Resolution Throughput Key Advantages Key Limitations
Automated Fluorescence Microscopy Highest (LoD: 0.53 μM) Single-focus level Medium Detects individual foci, distinguishes pan-nuclear staining Requires specialized equipment, moderate throughput
Flow Cytometry Medium (LoD: >5-10× microscopy) Single-cell level High Rapid analysis of large cell numbers, quantitative Cannot distinguish individual foci, lower sensitivity
Immunoblotting Lowest Population average Low Confirms specific protein detection, semi-quantitative No cellular resolution, poor sensitivity
ELISA Medium Population average Medium-High Quantitative, compatible with standard lab equipment No cellular resolution, may miss heterogeneous responses

Comparative analysis of γH2AX detection techniques based on performance characteristics reported in methodological studies [7]. The optimal method selection depends on specific research requirements, with microscopy preferred for low-level damage detection and flow cytometry suitable for higher-throughput screening applications.

The protocol for automated γH2AX immunofluorescence microscopy involves several critical steps: (1) cell fixation in formaldehyde to preserve nuclear architecture; (2) permeabilization with Triton X-100 to allow antibody access; (3) blocking with BSA to reduce non-specific binding; (4) incubation with anti-γH2AX primary antibody; (5) staining with fluorochrome-conjugated secondary antibody; and (6) mounting with DAPI-containing medium for nuclear counterstaining [7]. For 1-AP genotoxicity assessment, researchers should consider the compound's timing of DNA damage induction, typically analyzing γH2AX formation at multiple timepoints (e.g., 0.5, 1, 2, 4, and 24 hours) after exposure to capture both initial damage and repair kinetics. Cells exhibiting pan-nuclear γH2AX staining (indicative of apoptosis) should be recorded separately, and samples with >5% such cells typically excluded from foci quantification to ensure accurate measurement of repairable DNA damage [7].

G Start Cell Collection (1-AP treated) Fixation Fixation (4% formaldehyde, 15 min) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA, 30 min) Permeabilization->Blocking Primary_Ab Primary Antibody (anti-γH2AX, 1:2000, 1 hr) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (AlexaFluor-488, 1:2000, 1 hr) Primary_Ab->Secondary_Ab Mounting Mounting (DAPI medium) Secondary_Ab->Mounting Imaging Automated Microscopy (60× objective, 5 focal planes) Mounting->Imaging Analysis Image Analysis (300+ cells/sample) Imaging->Analysis Results γH2AX Foci Quantification Analysis->Results

Figure 2: Experimental Workflow for γH2AX Detection via Automated Fluorescence Microscopy. The diagram outlines the key procedural steps for quantifying DNA double-strand breaks through γH2AX foci formation, from cell preparation through final quantification. This method provides the highest sensitivity for detecting 1-AP-induced DNA damage.

Research Implications and Future Directions

The multifaceted genotoxicity of 1-aminopyrene presents significant implications for both environmental risk assessment and pharmaceutical development. From an environmental perspective, the compound's presence as both a primary pollutant and transformation product of 1-nitropyrene necessitates comprehensive monitoring strategies, particularly in urban areas with high diesel emissions. The discovery of 1-AP as an endogenous toxin in chronic kidney disease patients suggests potential applications as a prognostic biomarker for disease progression and highlights the importance of considering aryl hydrocarbon receptor signaling in nephropathy pathogenesis [1]. Furthermore, the photochemical enhancement of 1-AP toxicity indicates that traditional risk assessments based solely on parent compound toxicity may substantially underestimate the hazards associated with environmental exposure.

From a drug development perspective, understanding 1-AP's genotoxic mechanisms provides valuable insights for structural alert identification and compound prioritization in early discovery stages. The molecular features of 1-AP, including the planar aromatic system and primary amine group, represent structural characteristics associated with DNA adduct formation that should be considered in lead optimization. Additionally, the enzymatic pathways involved in 1-AP activation (particularly CYP1A1, CYP1A2, and CYP1B1) represent potential sources of interindividual variability in susceptibility that could inform personalized risk assessment strategies. Research on flavonoid antagonism of AhR activation by 1-AP suggests potential therapeutic approaches for mitigating toxicity, particularly through structure-activity relationships influenced by the number and location of hydroxyl and glycosyl groups on the flavonoid structure [1].

Significant research gaps remain in our understanding of 1-AP genotoxicity, particularly regarding the quantitative contribution of endogenous formation to overall body burden, the influence of genetic polymorphisms in metabolic enzymes on individual susceptibility, and the potential epigenetic effects of chronic low-dose exposure. Future studies should prioritize the development of advanced analytical methods for specific DNA adduct quantification in human tissues, investigation of 1-AP's effects on DNA repair efficiency, and exploration of its potential as a mediator in gene-environment interactions that influence disease susceptibility. These research directions will enhance our understanding of this complex toxicant and inform evidence-based strategies for mitigating its health impacts.

References

nitrogen-substituted PAH NPAH carcinogenicity pyrene

Author: Smolecule Technical Support Team. Date: February 2026

PAH Carcinogenicity: Mechanisms and Key Indicators

The carcinogenicity of PAHs is well-established and is primarily linked to their metabolic activation within the body. The search results highlight several key mechanisms and indicator compounds.

Table 1: Key Carcinogenic PAHs and Their Characteristics

PAH Compound Role / Classification Key Characteristics / Mechanisms

| Benzo[a]pyrene (B[a]P) [1] | Primary indicator of carcinogenic PAH mixture [1]. | • Metabolic activation to reactive diol epoxide intermediates. • These intermediates covalently bind to DNA [1]. | | Fluoranthene [1] | Complementary indicator [1]. | • Estimated carcinogenic potency ~20x less than B[a]P [1]. | | Dibenzo[a,l]pyrene [1] | Most carcinogenic PAH identified [1]. | • Occurs at very low concentrations in the environment [1]. | | Indeno[1,2,3-cd]pyrene [2] | Possible human carcinogen; one of 16 PAHs measured in environmental studies [2]. | • Metabolized by cytochrome P450 system to nitro, quinone, or hydroxyl groups. • Nitro and quinone metabolites are cytotoxic/carcinogenic. • Can form DNA adducts, disrupting replication [2]. | | Nitro-PAHs (from processed meat) [3] | Potential carcinogens (e.g., N-nitroso compounds like NDMA) [3]. | • Formed during meat processing (curing, smoking) and cooking. • Can be directly genotoxic or require metabolic activation [3]. |

The following diagram illustrates the core metabolic pathway that activates PAHs, leading to their carcinogenic effects.

PAH_Carcinogenesis_Pathway PAH_Exposure PAH Exposure CYP_Metabolism Metabolic Activation (via Cytochrome P450) PAH_Exposure->CYP_Metabolism Reactive_Intermediate Reactive Intermediate (e.g., Diol Epoxide) CYP_Metabolism->Reactive_Intermediate DNA_Adduct DNA Adduct Formation Reactive_Intermediate->DNA_Adduct Mutation DNA Mutation DNA_Adduct->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Core pathway of metabolic activation for PAH carcinogenicity.

Proposed Experimental Workflow for NPAH Research

While detailed protocols for NPAHs are not in the search results, the general approach for studying their carcinogenicity can be inferred. The workflow below outlines key stages from sample preparation to hazard assessment.

NPAH_Experimental_Workflow Sample_Prep 1. Sample Preparation & Synthesis Chem_Char 2. Chemical Characterization Sample_Prep->Chem_Char InVitro 3. In Vitro Assays Chem_Char->InVitro InVivo 4. In Vivo Studies InVitro->InVivo Hazard 5. Hazard & Risk Assessment InVivo->Hazard

A generic workflow for investigating NPAH carcinogenicity.

Knowledge Gaps and Research Directions

Based on the search results, the following areas require further investigation to fully understand NPAH carcinogenicity:

  • Contrasting Metabolic Pathways: The metabolic fate of NPAHs may differ significantly from their parent PAHs due to the presence of the nitrogen moiety, potentially leading to unique reactive intermediates [3] [2].
  • Specific NPAH Adducts: The structure and stability of DNA adducts formed by different NPAHs are critical for understanding their mutagenic potential and require detailed characterization [3].
  • Synergistic Effects: The combined effect of exposure to NPAHs and other environmental pollutants is a complex area that remains largely unexplored [3].

How to Proceed with Your Research

To develop the in-depth technical guide you require, I suggest you:

  • Consult Specialized Databases: Use toxicology and chemical databases such as the EPA's CompTox Chemicals Dashboard and IARC Monographs for detailed profiles on specific NPAH compounds.
  • Refine Your Search: Use precise chemical names (e.g., "1-nitropyrene", "3-nitrofluoranthene") in literature searches on platforms like PubMed and Scifinder to locate relevant experimental protocols and quantitative data.

References

1-aminopyrene spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties & Basic Spectra

  • Molecular Formula: C₁₆H₁₁N
  • Molecular Weight: 217.27 g/mol [1]
  • CAS Registry Number: 1606-67-3 [1]
  • Melting Point: 117-118 °C [1]

The UV/Visible spectrum of 1-aminopyrene has been digitized by NIST, providing a reference for its absorption characteristics [1].

Spectroscopic Data Summary

The table below summarizes key spectroscopic data for 1-aminopyrene:

Spectroscopic Method Key Data Points and Characteristics Experimental Conditions / Notes
UV/Visible Spectroscopy [1] Specific absorbance wavelengths available via digitized spectrum. Spectrum sourced from NIST OSRD; instrument: Hilger-Watts Uvispek H 700, 308.
Fluorescence Spectroscopy [2] [3] Fluorescence quenched by reduced graphene oxide (rGO). Quenching occurs via photoinduced electron transfer from 1-aminopyrene to rGO.
Theoretical Calculations (DFT) [2] [3] Electron density resides on 1-Ap in HOMO; on graphene in LUMO. Supports mechanism of excited-state intermolecular electron transfer.

Advanced Applications & Derivative Characterization

1-aminopyrene is often functionalized to create tags and probes. Its derivatives are widely used in analytical chemistry.

  • Multi-cationic Aminopyrene Labeling Tags: New tags were synthesized from 8-aminopyrene-1,3,6-trisulfonic acid to improve oligosaccharide analysis via CE-MS. These tags feature quaternary ammonium moieties for permanent positive charge, achieving sub-micromolar detection limits for maltooligosaccharides [4].
  • APTS-derivatized Oligosaccharides: APTS (1-aminopyrene-3,6,8-trisulfonate) is a key derivative. A established protocol exists for analyzing APTS-labeled oligosaccharides using CE with MALDI-TOF MS detection [5].
    • Derivatization: Oligosaccharides are tagged with the APTS label.
    • Separation: Components are resolved by Capillary Electrophoresis (CE).
    • Fraction Collection: An automated high-resolution fraction collector isolates resolved peaks.
    • MS Analysis: Fractions are analyzed by MALDI-TOF MS in negative ion mode using a specific matrix for sensitive detection of molecular ions [M-H]⁻ [5].

The following diagram illustrates this integrated workflow:

G Start Oligosaccharide Sample A Derivatization with APTS Label Start->A B Separation by Capillary Electrophoresis (CE) A->B C Fraction Collection (Automated) B->C D MALDI-TOF MS Analysis C->D E Data: Molecular Weight and Structure D->E

Workflow for analyzing APTS-derivatized oligosaccharides combining CE and MALDI-TOF MS [5].

Detailed Experimental Protocols

MALDI-TOF MS Analysis of APTS-labeled Oligosaccharides

This protocol is adapted from the analysis performed on CE-separated components [5].

  • Sample Preparation: Isolate APTS-derivatized oligosaccharide fractions collected from CE.
  • On-Probe Cleanup: Mix the sample with a cation-exchange resin on the MALDI probe to remove interfering salts.
  • Matrix Application: Use a 1:1 mixture of 6-hydroxypicolinic acid and 3-hydroxypicolinic acid as the matrix.
  • Instrument Settings:
    • Ionization Mode: Negative
    • Detection: Each APTS-oligosaccharide adduct typically generates a single [M-H]⁻ peak.
  • Performance: The method is highly sensitive, with a reported detection limit of 30 fmol for APTS-labeled maltoheptaose [5].
Investigating Electron Transfer with Fluorescence Quenching

This protocol is based on the study of electron transfer from 1-aminopyrene to reduced graphene oxide (rGO) [2] [3].

  • Sample Preparation: Prepare solutions of 1-aminopyrene with varying concentrations of rGO quencher.
  • Steady-State Measurements:
    • Fluorescence Spectra: Record the fluorescence intensity of 1-aminopyrene as a function of rGO concentration.
    • Absorption Spectra: Verify that the absorption signature of 1-aminopyrene remains unchanged to rule out ground-state complex formation.
  • Time-Resolved Measurements:
    • Fluorescence Lifetime: Measure the fluorescence lifetime (τ) of 1-aminopyrene at different rGO concentrations. A decrease in lifetime with increasing quencher concentration confirms dynamic quenching.
  • Data Analysis:
    • Stern-Volmer Plot: Plot I₀/I (or τ₀/τ) against quencher concentration. An upward curvature can be observed in complex systems.
    • Free Energy Calculation: Estimate the Gibbs free energy change (ΔG) for electron transfer to determine if the process is thermodynamically favorable.
  • Theoretical Support: Perform DFT calculations to visualize the HOMO and LUMO distributions, which will show electron density on 1-aminopyrene and graphene, respectively, supporting the electron transfer mechanism [2] [3].

References

Environmental Sources and Role as an Exposure Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary environmental sources and the role of 1-AP as a biomarker.

Source Type Description Key Context / Evidence
Diesel Exhaust A metabolite of 1-nitropyrene (1-NP), a common nitrated polycyclic aromatic hydrocarbon (NPAH) in diesel exhaust particles [1] [2]. Considered a more specific biomarker for diesel exposure than general PAHs [3] [4].
Controlled Human Exposure Urinary 1-AP significantly increased in volunteers after 1-hour exposure to controlled diesel exhaust (300 µg/m³ PM₁₀) compared to clean air [3] [5]. Median levels rose from 21.7 to 138.7 ng/g creatinine, confirming its value as a biomarker of internal dose [3].
Occupational Exposure Urinary 1-AP levels were significantly higher and strongly correlated with exposure to soot and elemental carbon in diesel engine testers [2] [4]. Diesel engine testers were 12.8 times more likely to have detectable 1-AP than unexposed controls [2].
Environmental Contamination Detected in sediments from marshes impacted by industrial and urban activities [6]. Presence suggests its parent compound, 1-NP, is part of complex organic pollution from human activities [6].

Quantitative Data from Exposure Studies

The following table compiles key quantitative findings on 1-AP levels from various scientific studies.

Study Population / Context 1-AP Levels (Measured in Urine) Notes / Correlation
Controlled Exposure (2009) [3] Median: 138.7 ng/g creatinine (after DE) vs. 21.7 ng/g creatinine (clean air control) 1-hour controlled exposure of healthy volunteers.
Korean Workers (2022) [1] Average: 0.334 pg/g creatinine Significant correlation (r=0.385, p=0.002) with personal exposure to atmospheric 1-NP.
Diesel Engine Testers (2023) [2] Significantly higher in testers (p<0.001) Concentration strongly correlated with personal soot exposure and urinary mutagenicity (p<0.001).

Detailed Experimental Protocols for 1-AP Analysis

For researchers, here are detailed methodologies for measuring 1-AP in human urine, as used in key studies.

1. Sample Preparation and Hydrolysis

  • A 2 mL aliquot of urine is hydrolyzed by adding 20 μL of β-glucuronidase (from Helix Pomatia Type H-2) and 2 mL of 0.1 M sodium acetate buffer (pH ~5.0).
  • The solution is incubated at 37°C overnight (~16 hours) to deconjugate glucuronidated metabolites [2].

2. Liquid-Liquid Extraction

  • After hydrolysis, the solution is mixed with 25 μL of internal standards (e.g., 1-aminonaphthalene-d7).
  • 500 μL of 10 M NaOH is added to make the solution basic.
  • The target analytes are extracted by adding 6 mL of a CH₂Cl₂/hexane mixture (1/2 v/v) and shaking vigorously for one hour.
  • The mixture is then centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the organic phase [2].

3. Concentration and Reconstitution

  • The organic supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of high-purity nitrogen.
  • The dried residue is reconstituted in an acetonitrile-water (1:4 by volume) solution, vortexed, and prepared for instrumental analysis [2].

4. Instrumental Analysis: HPLC-Fluorescence vs. LC-MS/MS

  • HPLC-Fluorescence Detection: This method was used in earlier controlled exposure studies. It is a practical and sensitive technique for quantifying 1-AP [3] [7].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a more modern and specific approach. The final extract is analyzed using an HPLC system coupled to a triple quadrupole mass spectrometer (e.g., TSQ Quantum Access MAX). A gradient mobile phase is used to separate the analytes before detection by MS/MS [2].

Biological Pathways and Mutagenicity

Metabolic Pathway from Diesel Exposure 1-Aminopyrene is the end-product of the nitro-reduction metabolic pathway of 1-nitropyrene (1-NP), a major nitro-PAH in diesel exhaust [2]. The following diagram illustrates this pathway and its biological context.

G DieselExhaust Diesel Exhaust Emission NP 1-Nitropyrene (1-NP) DieselExhaust->NP NitrosoIntermediate Nitroso-PAHs (Reactive Intermediates) NP->NitrosoIntermediate Nitro Reduction AP 1-Aminopyrene (1-AP) NitrosoIntermediate->AP DNAAdduct DNA Adduct (dGAP) Causes Mutations NitrosoIntermediate->DNAAdduct Urine Excretion in Urine AP->Urine AhR Aryl Hydrocarbon Receptor (AhR) Activation AP->AhR Endogenous Role Mutagenicity Increased Urinary Mutagenicity DNAAdduct->Mutagenicity RenalFibrosis Renal Fibrosis (CKD Progression) AhR->RenalFibrosis

Biological pathway of 1-AP from exposure to health effects.

Mutagenicity and DNA Damage

  • The reactive intermediates (nitroso-PAHs) formed during 1-NP metabolism can bind to DNA, forming major adducts like N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) [8].
  • The dGAP adduct is bulky and causes DNA polymerases to stall during replication. Error-prone bypass of this lesion by Y-family DNA polymerases (e.g., hPolη, hPolκ, hPolι) can lead to base substitutions, deletions, and insertions, which are the foundation of its mutagenic and carcinogenic potential [8].

Emerging Endogenous Role in Disease

Beyond being a marker of environmental exposure, a 2020 study uncovered a novel endogenous role for 1-AP:

  • It was identified as an aryl-containing metabolite (ACM) that was significantly increased in a rat model of chronic kidney disease (CKD) and in CKD patients [9].
  • The study demonstrated that 1-AP can activate the aryl hydrocarbon receptor (AhR) signaling pathway, up-regulating target genes like CYP1A1, CYP1A2, and CYP1B1 [9].
  • This activation was shown to promote renal fibrosis, a key process in CKD progression. The level of 1-AP showed a strong positive correlation with serum creatinine, a marker of kidney dysfunction [9].

References

Comprehensive Application Notes and Protocols for Determining 1-Aminopyrene-DNA Binding Constants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1-aminopyrene (1-AP) represents an important model compound for studying the interactions between polycyclic aromatic hydrocarbons (PAHs) and biological macromolecules. As a metabolite of the environmental pollutant 1-nitropyrene, 1-AP has demonstrated significant genotoxic and mutagenic potential through its ability to form covalent adducts with DNA bases, specifically N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP). Understanding the precise binding mechanisms and quantifying the binding affinity of 1-AP with DNA is crucial for toxicological assessment and drug development efforts focused on mitigating its harmful effects. These application notes provide detailed methodologies for determining 1-AP-DNA binding constants using various analytical techniques, enabling researchers to obtain reliable and reproducible data for risk assessment and mechanistic studies [1] [2] [3].

The interaction between 1-aminopyrene and DNA occurs through multiple mechanisms, including intercalative binding, electrostatic interactions, and supramolecular complexation, depending on the experimental conditions such as pH and ionic strength. At physiological pH, 1-AP primarily interacts with DNA through intercalation between base pairs, with additional stabilization from electrostatic forces due to its amino group. These interactions can be quantified through various biochemical and biophysical techniques, each offering unique advantages for specific experimental requirements. The following sections present comprehensive protocols for determining binding constants using electrochemical and spectroscopic methods, along with detailed data analysis procedures to ensure accurate interpretation of results [1] [2].

Binding Parameters and Quantitative Data

Experimentally Determined Binding Parameters for 1-Aminopyrene-DNA Interactions

Table 1: Experimentally determined binding parameters for 1-aminopyrene with various DNA targets

DNA Target Method Binding Constant (K) Binding Site Size (bp) Temperature (°C) pH Reference
dsDNA (Calf Thymus) Voltammetry ~10⁶ M⁻¹ N/R 25 7.2 [1]
p53 DNA Fluorescence ~10⁶ L/mol N/R 25 7.4 [2]
C-myc DNA Fluorescence <10⁶ L/mol N/R 25 7.4 [2]
DNA-TO-PRO-3 complex Competitive Fluorimetry N/R N/R 25 7.2 [1]

N/R = Not explicitly reported in the search results

Comparison of Methodological Approaches for Binding Constant Determination

Table 2: Comparison of methodological approaches for determining 1-aminopyrene-DNA binding constants

Method Detection Limit Linear Range Key Parameters Measured Advantages Limitations
DP Voltammetry 10⁻⁸ mol/dm³ 2×10⁻⁸ to 4×10⁻⁷ mol/dm³ Binding constant, Gibbs free energy High sensitivity, wide linear range Requires electrode modification
Cyclic Voltammetry Variable Concentration-dependent Binding constant, site size, ΔG Provides thermodynamic parameters Lower sensitivity than DPV
Fluorescence Spectroscopy ~10⁻⁹ M (for competitive assays) N/R Binding constant, binding mode High sensitivity, mechanistic insights Requires fluorophore labeling
Electrophoretic Mobility Shift N/R N/R Binding confirmation, complex stability Visual confirmation of binding Less quantitative than other methods

Electrochemical Methods and Protocols

Voltammetric Determination Using Modified Electrodes

Principle: Electrochemical methods leverage the changes in redox behavior of 1-aminopyrene when bound to DNA compared to its free state. These changes manifest as shifts in formal potential and decreases in peak current due to restricted diffusion and electronic interactions within the DNA complex.

Protocol 1: Differential Pulse Voltammetry (DPV) with DNA-Modified Electrodes

Reagents and Materials:

  • Carbon paste electrodes (CPE, 3 mm diameter)
  • Double-stranded DNA (calf thymus or salmon sperm)
  • 1-aminopyrene standard solution (1 mM in DMSO)
  • Tris-HCl buffer (10 mM, pH 7.2, containing 50 mM NaCl)
  • Electrochemical cell with three-electrode setup

Experimental Procedure:

  • Electrode Modification:

    • Prepare DNA-modified carbon paste electrode by mixing 5 mg of dsDNA with 95 mg of carbon paste.
    • Alternatively, immobilize DNA on pre-formed electrodes by drop-casting 5 μL of DNA solution (5 mg/mL) and air-drying.
    • For screen-printed electrodes (SPE), modify with 2 μL of DNA solution and allow to dry under infrared lamp [1].
  • Preconcentration Step:

    • Immerse the DNA-modified electrode in 1-AP solution (concentration range: 2×10⁻⁸ to 4×10⁻⁷ mol/dm³) in Tris-HCl buffer.
    • Apply optimized accumulation potential (-0.2 V to +0.5 V depending on pH) for 2-5 minutes with stirring.
    • Rinse gently with pure buffer solution to remove unbound 1-AP [1].
  • Voltammetric Measurement:

    • Transfer electrode to clean electrochemical cell containing only Tris-HCl buffer.
    • Record DPV signals using the following parameters:
      • Potential range: -0.8 V to +0.8 V (vs. Ag/AgCl)
      • Pulse amplitude: 50 mV
      • Pulse width: 50 ms
      • Scan rate: 10 mV/s
    • Measure the oxidation peak current of 1-AP at approximately +0.35 V [1].
  • Data Analysis:

    • Construct calibration curve by plotting peak current versus 1-AP concentration.
    • Calculate binding constant from the change in electrochemical signal upon DNA binding.

G A Electrode Preparation B DNA Immobilization A->B C 1-AP Accumulation B->C D DPV Measurement C->D E Data Analysis D->E F Binding Constant Calculation E->F

Figure 1: Experimental workflow for voltammetric determination of 1-AP-DNA binding constant using DNA-modified electrodes

Binding Constant Calculation from Voltammetric Data

The binding constant (K) and binding site size (s) can be determined from the decrease in voltammetric peak current upon addition of DNA using the following equation:

[ \frac{1}{[B]} = \frac{K \times s \times \Delta I}{[DNA]} + K \times s ]

Where [B] is the concentration of bound 1-AP, ΔI is the change in peak current, and [DNA] is the DNA concentration in base pairs.

Protocol 2: Cyclic Voltammetry for Binding Constant Determination

Procedure:

  • Prepare a fixed concentration of 1-AP (typically 2×10⁻⁵ M) in Tris-HCl buffer (pH 7.2).
  • Record cyclic voltammogram in the potential range of -0.8 V to +0.8 V at scan rate 100 mV/s.
  • Gradually increase DNA concentration from 0 to 5×10⁻⁴ M (in nucleotide phosphates).
  • Measure the decrease in peak current (ΔI) after each DNA addition.
  • Construct a plot of 1/[B] versus 1/[DNA] to determine K and s from the slope and intercept [4].

Critical Considerations:

  • Maintain constant ionic strength throughout titrations
  • Control temperature using water bath or thermostat
  • Exclude oxygen by purging with nitrogen or argon
  • Perform triplicate measurements for statistical accuracy

Spectroscopic Methods and Protocols

Fluorescence Spectroscopy for Binding Constant Determination

Principle: Fluorescence methods exploit the intrinsic fluorescence of 1-aminopyrene or use competitive binding assays with fluorescent DNA dyes. The binding of 1-AP to DNA typically results in fluorescence quenching or spectral shifts that can be quantified to determine binding parameters.

Protocol 3: Direct Fluorescence Titration

Reagents and Materials:

  • 1-aminopyrene stock solution (1 mM in DMSO)
  • DNA solution (0.5 mg/mL in buffer)
  • Fluorescence spectrophotometer with temperature control
  • Quartz cuvette (path length 1 cm)

Experimental Procedure:

  • Sample Preparation:

    • Prepare 1-AP solution in Tris-HCl buffer (pH 7.4) at fixed concentration (typically 1×10⁻⁶ M).
    • Prepare serial dilutions of DNA stock solution to cover concentration range from 0 to 1×10⁻⁴ M.
  • Fluorescence Measurement:

    • Set excitation wavelength to 340 nm (1-AP excitation maximum).
    • Record emission spectrum from 350 to 500 nm.
    • Titrate DNA into 1-AP solution and measure fluorescence intensity after each addition.
    • Allow 2-3 minutes equilibration time after each DNA addition.
    • Maintain constant temperature at 25°C [2].
  • Data Analysis:

    • Plot fluorescence intensity (or quenching efficiency) versus DNA concentration.
    • Fit data to appropriate binding model using non-linear regression analysis.

Protocol 4: Competitive Binding with TO-PRO-3 Dye

Procedure:

  • Prepare DNA-dye complex by mixing DNA (1×10⁻⁵ M) with TO-PRO-3 (5×10⁻⁷ M) in buffer.
  • Record fluorescence emission of DNA-dye complex (excitation: 642 nm, emission: 661 nm).
  • Titrate with increasing concentrations of 1-AP (0 to 1×10⁻⁴ M).
  • Monitor decrease in TO-PRO-3 fluorescence as 1-AP displaces the dye.
  • Calculate binding constant from competitive displacement curve [1].
Data Analysis for Fluorescence Binding Data

For intercalative binding, the data can be analyzed using the McGhee-von Hippel equation:

[ \frac{r}{C_f} = K(1 - nr) \left[ \frac{1 - nr}{1 - (n-1)r} \right]^{n-1} ]

Where r is the bound 1-AP per DNA base pair, Cf is the free 1-AP concentration, K is the binding constant, and n is the binding site size.

G A Sample Preparation B Fluorescence Measurement A->B C DNA Titration B->C D Data Collection C->D C->D Incremental addition E Model Fitting D->E F K Calculation E->F

Figure 2: Workflow for fluorescence spectroscopic determination of 1-AP-DNA binding constant

Data Analysis and Interpretation

Calculation of Binding Parameters

The binding constant (K) and Gibbs free energy change (ΔG) provide fundamental thermodynamic information about the 1-AP-DNA interaction. These parameters can be calculated from electrochemical or spectroscopic data using the following approaches:

Scatchard Analysis:

  • Plot r/Cf versus r
  • Slope gives -K
  • Intercept gives Kn

Hill Plot:

  • Log[θ/(1-θ)] versus log[Cf]
  • Slope gives Hill coefficient (cooperativity)
  • Intercept gives log K

Where θ is the fraction of binding sites occupied.

The Gibbs free energy is calculated using: [ \Delta G = -RT \ln K ] Where R is the gas constant (8.314 J/mol·K) and T is temperature in Kelvin.

Interpretation of Binding Parameters

The magnitude of the binding constant provides insights into the binding affinity and potential biological significance:

  • K > 10⁶ M⁻¹: Strong binding, significant biological implications
  • K = 10⁴-10⁶ M⁻¹: Moderate binding
  • K < 10⁴ M⁻¹: Weak binding

Reported binding constants for 1-AP with DNA typically range from 10⁶ to 10⁹ M⁻¹, indicating strong interactions consistent with intercalative binding modes. The negative ΔG values confirm the spontaneous nature of these interactions [1] [2] [4].

The binding site size provides information about the binding mode:

  • 2-3 base pairs: Typical for intercalation
  • 4-6 base pairs: Typical for groove binding

Technical Considerations and Optimization

Critical Experimental Parameters

pH Effects: The interaction between 1-aminopyrene and DNA is pH-dependent due to the protonation state of the amino group. At physiological pH (7.2-7.4), 1-AP interacts with both surface-attached CD and DNA by electrostatic bonds and supramolecular complexation, while at lower pH, electrostatic interactions may dominate [1].

Temperature Control: Binding constants are temperature-dependent. The effect of temperature on 1-AP association with DNA can be investigated using heated DNA-modified electrodes, with typical studies conducted in the range of 20-37°C [1].

Ionic Strength: Varying NaCl concentration (0-100 mM) affects electrostatic components of binding. Higher ionic strength typically weakens electrostatic interactions, allowing assessment of their contribution to overall binding affinity.

Troubleshooting Common Issues

Table 3: Troubleshooting guide for 1-AP-DNA binding constant determination

Problem Possible Cause Solution
Low signal-to-noise ratio Electrode fouling or improper modification Optimize electrode pretreatment and modification protocol
Non-reproducible results Inconsistent DNA immobilization Standardize DNA concentration and immobilization time
Non-linear calibration DNA saturation or aggregation Use lower 1-AP concentrations or shorter accumulation times
No binding detected Incorrect pH or ionic strength Adjust buffer conditions to favor binding

Conclusion

The determination of binding constants for 1-aminopyrene-DNA interactions provides crucial information for understanding the molecular mechanisms of PAH genotoxicity and mutagenicity. The protocols outlined in these application notes enable reliable quantification of these interactions using both electrochemical and spectroscopic approaches. The voltammetric methods offer high sensitivity with detection limits down to 10⁻⁸ mol/dm³, while fluorescence techniques provide complementary information about binding mechanisms and structural changes in DNA.

When selecting a methodology, researchers should consider their specific experimental needs—electrochemical methods are ideal for high-sensitivity detection and rapid screening, while spectroscopic approaches offer greater insights into binding mechanisms and structural consequences. The binding constants obtained through these methods, typically in the range of 10⁶ M⁻¹, confirm strong interactions between 1-aminopyrene and DNA that contribute to its mutagenic potential through error-prone translesion synthesis [1] [2] [3].

References

Application Note: Probing DNA Interactions with 1-Aminopyrene via Fluorescence Quenching

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed methodology for using 1-aminopyrene (1-Ap) as a fluorescent probe to investigate its binding with DNA via fluorescence quenching. The protocol covers experimental design, step-by-step procedures for steady-state and time-resolved fluorescence measurements, data analysis for determining binding constants, and guidance on distinguishing the quenching mechanism. Researchers will be able to apply this technique to study the binding affinity and dynamics of small molecules with DNA, which is crucial in drug development and toxicology.


Introduction and Principle of the Method

The fluorescence quenching method is a powerful, sensitive technique for studying molecular interactions, such as those between small molecules and DNA. When a small molecule like 1-aminopyrene (1-Ap) intercalates or binds to DNA, its local environment changes, often leading to a reduction (quenching) of its fluorescence intensity. This change can be quantified to determine binding affinity and understand the binding mechanism [1] [2].

1-Ap is an excellent fluorophore for such studies due to its high quantum yield and sensitivity to its microenvironment. The core principle of this assay is that the binding of 1-Ap to DNA can cause fluorescence quenching. This quenching can occur through two primary pathways:

  • Static Quenching: The formation of a non-fluorescent complex between 1-Ap and DNA in the ground state.
  • Dynamic Quenching: Collisional quenching between 1-Ap and DNA when 1-Ap is in its excited state, often involving processes like photoinduced electron transfer (PET) [3] [4].

As established in studies with similar systems, the quenching of 1-aminopyrene by reduced graphene oxide occurs via excited-state electron transfer [3]. Given that DNA can also act as an electron acceptor, a similar mechanism is plausible for 1-Ap-DNA interactions. The following workflow diagram illustrates the core experimental process and the hypothesized photophysical processes of 1-Ap upon binding to DNA.

G cluster_photo Proposed Photophysical Process for 1-Ap:DNA Prepare Prepare stock solutions of 1-Aminopyrene and DNA Titrate Titrate DNA solution into 1-Ap solution Prepare->Titrate Measure Measure fluorescence after each addition Titrate->Measure Analyze Analyze quenching data (F₀/F vs. [DNA]) Measure->Analyze Determine Determine binding constant and quenching mechanism Analyze->Determine S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (295 nm) S1->S0 Fluorescence (∼400-450 nm) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing ET 1-Ap⁺ - DNA⁻⭑ (Charge Transfer) S1->ET Photoinduced Electron Transfer


Materials and Equipment

Reagents
  • 1-Aminopyrene (1-Ap): High-purity grade (>98%). Prepare a stock solution in an appropriate solvent (e.g., acetonitrile or methanol).
  • DNA: Calf thymus (ct-) DNA or other relevant DNA samples.
  • Buffer: A suitable buffer to maintain physiological pH, such as Tris-HCl buffer (10 mM, pH 7.4) with EDTA (1 mM). Ensure the buffer does not absorb or fluoresce in the UV range.
  • Ultrapure Water
Equipment
  • Spectrofluorometer: Equipped with a magnetic stirrer and a temperature-controlled cuvette holder.
  • UV-Vis Spectrophotometer: For quantifying DNA concentration and checking for inner filter effects.
  • Analytical Balance
  • Micropipettes
  • Quartz Cuvettes (1 cm path length) with low fluorescence background.

Experimental Protocol

The following table summarizes the key parameters for the fluorescence quenching experiment. Subsequent sections provide detailed instructions.

Table 1: Experimental Parameters for Fluorescence Quenching Titration

Parameter Specification Purpose/Rationale
1-Ap Excitation Wavelength 295 nm Selective excitation of tryptophan/aromatic moieties [2].
Emission Wavelength Range 350–500 nm To capture the full emission spectrum of 1-Ap [3].
1-Ap Working Concentration 1–5 µM Ensances linearity and avoids inner filter effects.
DNA Titrant Concentration 10–1000 µM (base pairs) To span a range from zero to saturation of binding sites.
Titration Increments 10–15 additions To obtain a well-defined binding curve.
Temperature Controlled (e.g., 25°C) For reproducible and thermodynamically meaningful data.
Solution Volume 2–3 mL in cuvette Standard volume for most spectrofluorometers.
Preparation of Solutions
  • 1-Ap Stock Solution (1 mM): Accurately weigh 0.19 mg of 1-Ap and dissolve in 1 mL of acetonitrile. Protect from light and store at -20°C.
  • 1-Ap Working Solution (1 µM): Dilute the stock solution 1:1000 in the selected buffer.
  • DNA Stock Solution (2 mM base pairs): Dissolve ct-DNA in buffer. Determine the exact concentration using UV-Vis spectrophotometry (absorbance at 260 nm, where an A₂₆₀ of 0.05 corresponds to ~2.5 µg/mL for dsDNA).
  • DNA Titrant Solutions: Prepare a series of DNA solutions in buffer at concentrations ranging from 0 to 200 µM (base pairs) from the stock solution.
Fluorescence Titration Procedure
  • Initialization: Place 2.5 mL of the 1 µM 1-Ap working solution into a quartz cuvette in the spectrofluorometer. Set the temperature control to 25°C.
  • Baseline Measurement: Record the fluorescence emission spectrum from 350 to 500 nm with excitation at 295 nm. This is the F₀ measurement.
  • Titration:
    • Start by adding a small volume (e.g., 5 µL) of the lowest concentration DNA titrant to the cuvette. Cap and invert the cuvette to mix gently. Avoid vortexing to prevent DNA shearing [5].
    • Allow the solution to equilibrate for 1-2 minutes.
    • Record the fluorescence emission spectrum (F) under identical conditions to the baseline.
    • Continue with subsequent additions of the DNA titrant, increasing the volume or concentration incrementally to achieve the desired range of [DNA]. Record the spectrum after each addition.
  • Data Collection: Note the exact volume added and the corresponding fluorescence intensity at the emission maximum (e.g., ~403 nm for 1-Ap) for each titration point [3].
Control Experiments
  • Solvent Control: Perform a control titration by adding only buffer to the 1-Ap solution to account for any dilution effects. The fluorescence change from dilution should be negligible.
  • Inner Filter Effect Correction: The inner filter effect can cause non-linear quenching if the DNA titrant absorbs light at the excitation or emission wavelengths. Correct for this using the formula:
    • ( F_{corr} = F_{obs} \times 10^{(A_{ex} + A_{em})/2} )
    • Where ( F_{corr} ) is the corrected fluorescence, ( F_{obs} ) is the observed fluorescence, and ( A_{ex} ) and ( A_{em} ) are the absorbances of the solution at the excitation and emission wavelengths, respectively [2].

Data Analysis and Interpretation

Stern-Volmer Analysis

Plot the fluorescence quenching data according to the Stern-Volmer equation: ( F₀/F = 1 + K_{SV}[Q] ) where ( K_{SV} ) is the Stern-Volmer constant and [Q] is the quencher (DNA) concentration.

  • A linear Stern-Volmer plot suggests a single quenching mechanism, either purely dynamic or purely static.
  • An upward-curving plot indicates combined static and dynamic quenching [4].
Determining the Quenching Mechanism

To distinguish between static and dynamic quenching, time-resolved fluorescence lifetime measurements are essential.

  • Dynamic Quenching: The fluorescence lifetime (τ) of 1-Ap will decrease with increasing DNA concentration (( τ₀/τ = 1 + K_{SV}[Q] )).
  • Static Quenching: The fluorescence lifetime remains unchanged, as the complex is non-fluorescent from the start [4].

As a reference, in the 1-Ap-rGO system, the decrease in fluorescence lifetime confirmed dynamic quenching via electron transfer [3].

Binding Constant Calculation

For static quenching, or if a non-fluorescent complex is formed, the data can be analyzed using a modified Stern-Volmer equation or by a double-logarithmic plot to obtain the binding constant (( K_a )) and the number of binding sites (n).

( log[(F₀ - F)/F] = logK_a + n log[Q] )

A plot of ( log[(F₀ - F)/F] ) vs ( log[Q] ) should yield a straight line with a slope of n and an intercept of ( logK_a ).

Table 2: Key Parameters from Data Analysis of a Hypothetical 1-Ap:DNA Study

Parameter Interpretation Typical Values/Range (Hypothetical)
Stern-Volmer Constant (( K_{SV} )) Quenching efficiency. ( 10^4 - 10^5 ) M⁻¹
Binding Constant (( K_a )) Affinity of 1-Ap for DNA. ( 10^4 - 10^6 ) M⁻¹
Number of Binding Sites (n) Number of 1-Ap molecules bound per DNA base pair. ~0.1 - 0.3
Quenching Mechanism Inferred from lifetime measurements. Dynamic (Electron Transfer) / Static

The relationship between the DNA concentration and the fluorescence response, leading to the determination of the binding constant, can be visualized as a workflow from raw data to final result.

G RawData Raw Data: Fluorescence Intensity at Emission Max vs. [DNA] SVplot Stern-Volmer Plot: F₀/F vs. [DNA] RawData->SVplot MechCheck Lifetime Measurement: τ₀/τ vs. [DNA] SVplot->MechCheck BindingPlot Binding Isotherm: log[(F₀-F)/F] vs. log[DNA] SVplot->BindingPlot Result1 Result: Kₛᵥ SVplot->Result1 Result2 Result: Mechanism MechCheck->Result2 Result3 Result: Kₐ & n BindingPlot->Result3


Troubleshooting and Best Practices

  • Inner Filter Effects: This is the most common artifact. Always measure the absorbance of your solutions at the excitation and emission wavelengths and apply the correction as described in Section 3.3 [4] [2].
  • No Quenching Observed: This could indicate that 1-Ap does not bind to your specific DNA sequence under the conditions used, or that the binding does not alter the environment of the fluorophore. Consider varying the buffer ionic strength or pH.
  • Poor Data Fitting: Ensure your titration spans a sufficient concentration range. The final ligand concentration should be at least 5-10 times the estimated ( K_d ) for a robust fit [2].
  • Photodegradation: Minimize exposure of the sample to the excitation beam. Use short integration times and shut the excitation shutter between measurements if possible.
  • Precision: Perform all experiments in at least triplicate to ensure reproducibility.

Conclusion

This application note outlines a robust fluorescence quenching protocol to study the interaction between 1-aminopyrene and DNA. By following the detailed procedures for titration, data collection, and analysis—particularly the critical step of fluorescence lifetime measurement to determine the quenching mechanism—researchers can reliably quantify binding affinity. This method provides a solid foundation for investigating the interactions of other polycyclic aromatic molecules with nucleic acids, supporting critical research in drug development and environmental toxicology.

References

1-aminopyrene stock solution preparation DNA studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of 1-Aminopyrene

The table below summarizes key physical and chemical properties of 1-Aminopyrene, essential for planning solution preparation [1] [2].

Property Value / Description
CAS Number 1606-67-3 [1] [2]
Molecular Formula C₁₆H₁₁N [1] [2]
Molecular Weight 217.27 g/mol [1] [2]
Purity >97.0% [1]
Physical Form Solid powder; colorless crystals or yellow needles [1] [2]
Melting Point 115-119 °C [1] [2]
Solubility in Water Very low (0.576 mg/L at 25°C) [2]

Research Context and Handling Considerations

While explicit protocols are unavailable, the search results confirm the relevance of 1-aminopyrene to DNA studies and provide important handling information:

  • Role in DNA Studies: 1-Aminopyrene is a precursor for fluorescent probes and is used in the synthesis of fluorescent nanoscale materials for bacterial detection and biosensor applications [1]. Its metabolite, N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP), is a predominant DNA adduct formed from the environmental pollutant 1-nitropyrene and is a key subject in mutagenicity studies [3].
  • Handling and Safety: The compound is considered air-sensitive and should be stored under an inert gas [1]. It is harmful if swallowed or in contact with skin, so appropriate personal protective equipment (PPE) and careful handling are necessary [1] [2].

Example Experimental Workflow

As a demonstration of the requested format, the Graphviz diagram below outlines a generalized workflow for a DNA interaction study, which could be adapted for 1-aminopyrene once specific protocol details are found.

G cluster_0 Stock Solution Steps start Start Study sol Prepare Stock Solution start->sol exp Treat DNA/Cell System sol->exp weigh Weigh Compound sol->weigh analysis Analyze Interaction exp->analysis results Interpret Results analysis->results dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot and Store dissolve->aliquot dilute Dilute to Working Concentration aliquot->dilute dilute->exp

This diagram illustrates a logical flow for a DNA interaction study. The specific steps within "Prepare Stock Solution" (e.g., solvent choice, concentration) are the critical missing parameters that need to be sourced from specialized literature or manufacturer protocols.

References

Comprehensive Application Notes and Protocols: Stern-Volmer Plot Analysis for 1-Aminopyrene DNA Binding Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorescence Quenching and Stern-Volmer Kinetics

Fluorescence quenching methodologies provide powerful tools for investigating molecular interactions in biological systems, particularly for characterizing the binding relationships between potential therapeutic compounds and DNA targets. The Stern-Volmer relationship, first introduced by Otto Stern and Max Volmer in 1919, has become a cornerstone technique for quantifying these interactions through analysis of fluorescence quenching kinetics [1]. This approach is especially valuable in drug development contexts where understanding the binding mechanisms between small molecules and DNA is critical for evaluating therapeutic potential and identifying potential toxicities.

The underlying principle of Stern-Volmer analysis involves monitoring the decrease in fluorescence intensity of a fluorophore (such as 1-aminopyrene) when it interacts with a quenching species (in this case, DNA). When a fluorescent molecule forms a complex with DNA, its photophysical properties typically change, resulting in measurable quenching of fluorescence emission. This quenching can occur through two primary mechanisms: dynamic quenching (collisional) where the fluorophore and quencher interact through molecular collisions during the excited state lifetime, and static quenching where a non-fluorescent complex forms between the fluorophore and quencher in the ground state [2] [3]. The distinction between these mechanisms is crucial for accurate interpretation of DNA binding interactions and can be determined through lifetime measurements as discussed in subsequent sections.

Theoretical Foundation

Fundamental Principles of Fluorescence Quenching

The Stern-Volmer equation describes the relationship between fluorescence quenching and quencher concentration as follows:

Where F₀ and F represent the fluorescence intensities in the absence and presence of quencher, respectively, [Q] is the quencher concentration, K_SV is the Stern-Volmer quenching constant, k_q is the bimolecular quenching rate constant, and τ₀ is the fluorescence lifetime of the fluorophore in the absence of quencher [4] [2] [3]. The product k_qτ₀ yields the Stern-Volmer constant K_SV, which provides a quantitative measure of the quenching efficiency.

For diffusion-controlled quenching in solution, where almost all collisions between fluorophore and quencher result in deactivation, the maximum quenching rate constant can be estimated using the following relation:

Where R is the universal gas constant, T is the temperature in Kelvin, and η is the viscosity of the solvent [4]. In aqueous solutions at room temperature, this typically yields values in the range of 10^9-10^10 M⁻¹s⁻¹. When experimentally determined k_q values approach or exceed this diffusion-controlled limit, it often indicates additional static quenching contributions or specific binding interactions [3].

Advanced Kinetic Considerations

In complex biological systems like DNA binding interactions, the quenching process may involve both dynamic and static mechanisms simultaneously, leading to upward-curving Stern-Volmer plots [2]. This behavior was observed in the 1-aminopyrene interaction with reduced graphene oxide systems, where despite the curved plot, time-resolved measurements confirmed the dynamic nature of the quenching through decreased fluorescence lifetime with increasing quencher concentration [5] [6].

The quenching efficiency depends on several factors including the electronic properties of both fluorophore and quencher, their molecular sizes, solvent viscosity, and the specific interaction mechanisms involved (e.g., electron transfer, energy transfer, or complex formation) [7]. For DNA binding studies, the intercalation of fluorophores between DNA base pairs typically results in static quenching due to complex formation, while surface binding may exhibit characteristics of dynamic quenching.

Table 1: Key Parameters in Stern-Volmer Analysis

Parameter Symbol Description Typical Units
Stern-Volmer Constant K_SV Measure of quenching efficiency M⁻¹
Bimolecular Quenching Constant k_q Quenching rate constant M⁻¹s⁻¹
Fluorescence Lifetime τ₀ Excited state lifetime in absence of quencher ns
Quencher Concentration [Q] Concentration of quenching species M
Diffusion-Controlled Rate Constant k_d Theoretical maximum quenching rate M⁻¹s⁻¹

Experimental Design and Setup

Equipment and Instrumentation

Successful Stern-Volmer analysis requires specific instrumentation capable of both steady-state measurements and time-resolved fluorescence detection. The core equipment includes:

  • Fluorescence spectrophotometer with variable temperature control
  • Time-correlated single photon counting (TCSPC) system for lifetime measurements
  • Ultrafast laser source (pulse duration ≤1 ns) for excitation
  • Monochromators or appropriate bandpass filters for wavelength selection
  • Cuvettes with high UV-visible transmission (typically quartz)
  • Precision pipettes and microsyringes for accurate sample preparation

Recent advancements in optofluidic technologies have introduced alternative approaches using hollow-core photonic crystal fibers (HC-PCFs) as microreactors. These systems enable measurements on nanolitre volumes—approximately five orders of magnitude less than conventional cuvettes—while maintaining excellent detection sensitivity through meter-scale optical paths [8]. This approach significantly reduces reagent consumption and paves the way for automated high-throughput screening applications in drug discovery pipelines.

Reagent Preparation and Sample Handling

For DNA binding studies using 1-aminopyrene as the fluorophore:

  • Prepare a stock solution of 1-aminopyrene (1-AP) in high-purity dimethyl sulfoxide (DMSO) or methanol, typically at 1 mM concentration
  • Prepare DNA stock solution by dissolving high-molecular-weight DNA (e.g., calf thymus DNA or specific synthetic sequences) in appropriate buffer (commonly Tris-EDTA buffer, pH 7.4)
  • Determine DNA concentration spectrophotometrically using the molar extinction coefficient at 260 nm (ε ≈ 6600 M⁻¹cm⁻¹ for double-stranded DNA)
  • Prepare a series of samples with constant 1-AP concentration (typically 1-5 μM) and varying DNA concentrations (e.g., 0-100 μM base pairs)
  • Maintain constant ionic strength and pH across all samples using appropriate buffer systems
  • Include a control sample without DNA for reference measurements
  • Allow sufficient equilibration time (typically 15-30 minutes) after mixing before measurements to ensure complete complex formation

Table 2: Typical Sample Preparation Scheme for DNA Binding Studies

Sample 1-AP Concentration (μM) DNA Concentration (μM base pairs) Buffer Volume (μL) Total Volume (μL)
Blank 0 0 2500 2500
Control 2.0 0 2498 2500
1 2.0 10 2488 2500
2 2.0 20 2478 2500
3 2.0 40 2458 2500
4 2.0 60 2438 2500
5 2.0 80 2418 2500
6 2.0 100 2398 2500

Experimental Protocol

Steady-State Fluorescence Measurements

The following protocol outlines the standardized procedure for collecting steady-state fluorescence data for Stern-Volmer analysis:

  • Instrument Calibration: Turn on the fluorescence spectrophotometer and allow it to warm up for at least 30 minutes to ensure stable operation. Perform necessary wavelength and intensity calibration according to manufacturer specifications. Set the temperature control to the desired experimental temperature (typically 25°C).

  • Spectral Scanning: Initially, obtain the full excitation and emission spectra of 1-aminopyrene in the absence of DNA. Set the excitation wavelength to the maximum absorption of 1-AP (approximately 365 nm) and record the emission spectrum from 380 to 600 nm. Determine the emission maximum (typically around 450 nm for 1-AP) for subsequent quenching studies.

  • Quenching Experiments: For each sample in the prepared series (Table 2), measure the fluorescence intensity at the emission maximum while keeping all instrumental parameters (slit widths, gain, scan rate) constant. Perform each measurement in triplicate to ensure reproducibility.

  • Data Collection: Record the fluorescence intensity values at the emission maximum for each DNA concentration. Correct all measurements for background fluorescence by subtracting the blank sample signal.

  • Absorption Measurements: For each sample, measure the absorption spectrum from 250 to 500 nm. This serves two purposes: detecting potential inner filter effects (which require correction if absorbance exceeds 0.1 at excitation or emission wavelengths) and monitoring spectral shifts that indicate complex formation [5].

The entire experimental workflow for Stern-Volmer analysis can be visualized as follows:

G A Sample Preparation (Constant fluorophore concentration Varying DNA concentrations) B Steady-State Measurements (Fluorescence intensity at emission maximum) A->B C Time-Resolved Measurements (Fluorescence lifetime decay curves) A->C D Stern-Volmer Plot Construction (F₀/F vs. [DNA]) B->D C->D E Quenching Mechanism Determination (Linear = Dynamic Curved = Mixed mechanisms) D->E F Binding Constant Calculation (From modified Stern-Volmer equation) E->F

Diagram 1: Experimental workflow for Stern-Volmer analysis of DNA binding interactions

Time-Resolved Fluorescence Measurements

Time-resolved measurements are essential for distinguishing between dynamic and static quenching mechanisms:

  • Instrument Setup: Configure the TCSPC system with appropriate excitation source (typically a pulsed laser diode or femtosecond laser). Set the excitation wavelength to 375 nm (suitable for 1-AP excitation) and emission wavelength to 450 nm.

  • Lifetime Determination: Measure the fluorescence decay profile for each sample in the DNA concentration series. Collect a sufficient number of counts (typically 10,000-20,000 at the maximum channel) to ensure good signal-to-noise ratio.

  • Data Analysis: Fit the decay curves to appropriate models (typically single or double exponential functions) using specialized software:

    Where I(t) is the fluorescence intensity at time t, I₀ is the background, A₁ and A₂ are amplitudes, and τ₁ and τ₂ are fluorescence lifetime components.

  • Mean Lifetime Calculation: Calculate the amplitude-weighted mean lifetime for each sample:

  • Quenching Validation: For dynamic quenching, the lifetime ratio (τ₀/τ) should equal the intensity ratio (F₀/F). Significant deviation indicates static quenching components [2] [3].

Data Analysis and Interpretation

Stern-Volmer Plot Construction and Linear Regression

The primary data analysis involves constructing the Stern-Volmer plot and determining the quenching constant:

  • Calculate Intensity Ratios: For each DNA concentration, compute the ratio F₀/F, where F₀ is the fluorescence intensity without DNA and F is the intensity at each DNA concentration.

  • Plot and Linear Fit: Graph F₀/F versus [DNA] and perform linear regression analysis. For a purely dynamic quenching mechanism, the plot should yield a straight line with slope equal to K_SV and intercept of 1 [2] [3].

  • Calculate Quenching Parameters: From the linear fit:

    Where τ₀ is the measured fluorescence lifetime of 1-AP without DNA.

  • Lifetime Stern-Volmer Analysis: Similarly, plot τ₀/τ versus [DNA] which should also yield a linear relationship for dynamic quenching with the same K_SV value.

Interpretation of Non-Linear Stern-Volmer Plots

In DNA binding studies, Stern-Volmer plots frequently exhibit upward curvature, indicating combined static and dynamic quenching mechanisms:

  • Upward curvature suggests that both collisional quenching and complex formation are occurring simultaneously
  • Downward curvature may indicate the presence of multiple fluorophore populations with different accessibility to the quencher [2]

For curved plots, the data can be fitted to a modified Stern-Volmer equation:

Where K_D is the dynamic quenching constant and K_S is the static quenching constant. Alternatively, the plot can be analyzed using a quadratic equation for systems where both mechanisms operate concurrently.

The interpretation pathway for Stern-Volmer plots can be summarized as follows:

G A Stern-Volmer Plot Shape B Linear Plot (F₀/F vs. [Q]) A->B C Curved Plot (F₀/F vs. [Q]) A->C D Check Lifetime Dependence (τ₀/τ vs. [Q]) B->D C->D I Combined Quenching (Modified Stern-Volmer analysis) C->I E Linear Lifetime Plot D->E F Non-Linear Lifetime Plot D->F G Dynamic Quenching (K_SV = k_qτ₀) E->G H Static Quenching (Ground state complex formation) F->H

Diagram 2: Decision pathway for interpreting Stern-Volmer plots and identifying quenching mechanisms

DNA Binding Constant Determination

For static quenching resulting from specific DNA binding, the data can be analyzed to determine the binding constant (K_b) and stoichiometry (n) using the modified Stern-Volmer equation:

A plot of log[(F₀ - F)/F] versus log[DNA] yields a straight line with slope equal to n (number of binding sites per DNA base pair) and intercept equal to logK_b.

Table 3: Troubleshooting Guide for Stern-Volmer Experiments

Problem Possible Causes Solutions
Non-linear Stern-Volmer plot at high quencher concentrations Inner filter effect, mixed quenching mechanisms Dilute samples, apply inner filter correction, use lifetime measurements
K_q value exceeds diffusion-controlled limit (>10¹⁰ M⁻¹s⁻¹) Static quenching component, specific binding Verify with lifetime measurements, use modified Stern-Volmer equation
Poor reproducibility between replicates Inadequate mixing, evaporation, photodegradation Ensure thorough mixing, seal samples, minimize exposure to light
Significant background fluorescence Impurities in buffer or reagents Use higher purity reagents, include proper blanks
No observable quenching No interaction, insufficient quencher concentration Verify fluorophore activity, extend quencher concentration range

Applications in Drug Development and Research

Stern-Volmer analysis of 1-aminopyrene DNA binding provides valuable insights for pharmaceutical research and development:

  • Binding Affinity Assessment: The quenching constant (K_SV) and binding constant (K_b) quantitatively characterize the strength of interaction between potential drug candidates and DNA, enabling comparison of compound series and structure-activity relationships [7].

  • Interaction Mechanism Elucidation: The shape of Stern-Volmer plots and lifetime dependencies help distinguish between intercalative, groove-binding, and external binding modes. For instance, intercalative binding typically shows strong static quenching with significant fluorescence reduction, while groove binding may exhibit weaker effects.

  • High-Throughput Screening: Adaptation of Stern-Volmer methodologies to microscale platforms like hollow-core photonic crystal fibers enables rapid screening of compound libraries with minimal reagent consumption [8]. This approach facilitates the identification of lead compounds in early drug discovery phases.

  • Toxicity Prediction: Unplanned DNA interaction is a common mechanism of drug toxicity. Stern-Volmer analysis provides a rapid preliminary assessment of DNA binding potential for new chemical entities, helping prioritize compounds with lower toxicity risks.

The technique's versatility extends to various research applications including molecular diagnostics where fluorescence quenching forms the basis of many DNA detection assays, and environmental monitoring where interactions between pollutants and DNA can be evaluated for genotoxicity assessment [7].

Conclusion and Future Perspectives

Stern-Volmer analysis remains a powerful, accessible methodology for characterizing DNA interactions with fluorescent small molecules like 1-aminopyrene. Its combination of experimental simplicity with rich information output makes it particularly valuable for initial screening in drug development pipelines. The distinction between dynamic and static quenching mechanisms through complementary steady-state and time-resolved measurements provides crucial insights into binding modes and affinities.

Emerging technological developments are further enhancing the utility of Stern-Volmer approaches in pharmaceutical research. The implementation of optofluidic microreactors using hollow-core photonic crystal fibers represents a particularly promising direction, enabling massive reductions in sample requirements while maintaining excellent detection sensitivity [8]. These advances support the growing emphasis on miniaturization and automation in drug discovery, potentially enabling high-throughput Stern-Volmer screening as a routine component of compound characterization.

Future methodological developments will likely focus on multiparametric analysis combining Stern-Volmer quenching data with other spectroscopic techniques, and computational approaches for predictive modeling of DNA binding based on quenching parameters. Additionally, standardization of protocols across research laboratories will enhance data comparability and support the development of robust quantitative structure-activity relationship models for DNA-binding compounds.

References

Comprehensive Application Notes: 1-Aminopyrene Interactions with DNA - Intercalation versus Groove Binding

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Aminopyrene-DNA Interactions

1-Aminopyrene (1-AP) represents an important polycyclic aromatic amine compound whose interactions with DNA provide valuable insights into molecular recognition and binding mechanisms. As a metabolically activated derivative of the environmental contaminant 1-nitropyrene, understanding 1-AP's binding behavior with DNA is crucial for assessing its mutagenic and carcinogenic potential [1]. The compound's distinct photophysical properties and structural characteristics make it an excellent probe for investigating fundamental DNA interaction paradigms, particularly the competition between intercalation and groove binding modalities [2] [3].

For researchers and drug development professionals, characterizing the binding mechanisms of small molecules like 1-aminopyrene with DNA is essential for understanding their biological activity and potential therapeutic applications. These application notes provide comprehensive experimental approaches and technical protocols for distinguishing between intercalative and groove-binding interactions, with specific emphasis on 1-AP as a model compound. The structural insights and methodological frameworks presented herein support ongoing efforts in rational drug design, toxicological assessment, and biophysical characterization of DNA-binding molecules [3] [4].

Structural Evidence and Binding Modes

Conformational Preferences of 1-Aminopyrene-DNA Adducts

Experimental structural data reveal that 1-aminopyrene-DNA adducts exhibit distinct conformational preferences that differentiate them from other aromatic amines. Nuclear Magnetic Resonance (NMR) studies demonstrate that 1-AP modified DNA predominantly adopts a base-displaced intercalated conformation with the modified guanine in the syn conformation [3]. In this arrangement, the pyrenyl ring system inserts itself into the DNA helix, displacing the modified base pair, while the aminopyrene moiety stacks between adjacent base pairs. This binding mode causes significant helical distortion and differs markedly from the simpler major groove binding observed with smaller analogues like aniline [2].

The ring size and topology of 1-aminopyrene fundamentally influence its DNA binding characteristics. Comparative studies indicate that while single-ring aniline adducts reside in the B-DNA major groove with minimal structural perturbation, and two-ring 2-aminofluorene adducts exist in equilibrium between multiple conformations, the bulkier 1-aminopyrene with its four fused rings exclusively adopts the base-displaced intercalated structure [2] [3]. This pronounced conformational preference stems from enhanced carcinogen-base stacking interactions that stabilize the intercalated form, with the expansive aromatic surface area of the pyrenyl system driving insertion into the helical stack.

Comparative Analysis of Aromatic Amine-DNA Adducts

Table 1: Comparative Structural Features of Aromatic Amine-DNA Adducts

Aromatic Amine Ring Systems Preferred DNA Binding Mode Guanine Conformation Helical Distortion
Aniline 1 Major groove binding anti Minimal
2-Aminofluorene (AF) 2 Equilibrium between multiple conformations anti/syn equilibrium Moderate
N-2-acetyl-aminofluorene (AAF) 2 Predominantly base-displaced intercalated syn (70% population) Significant
1-Aminopyrene (1-AP) 4 Exclusively base-displaced intercalated syn Substantial

The structural behavior of 1-aminopyrene-DNA adducts has significant implications for their biological processing and mutagenic outcomes. The base-displaced intercalated conformation adopted by 1-AP adducts directly influences their recognition by DNA repair systems and their behavior during DNA replication [3]. These structural features correlate with the observed mutagenic potency of 1-aminopyrene, which exceeds that of smaller aromatic amines on a per-adduct basis [2]. The relationship between adduct structure and mutagenic response underscores the importance of detailed conformational analysis for accurate risk assessment of DNA-binding compounds.

Quantitative Characterization Methods

Fluorescence-Based Analysis

The inherent fluorescence of 1-aminopyrene provides a powerful tool for quantifying its interactions with DNA and other biological macromolecules. Researchers have successfully employed 1-AP as a fluorescent probe for characterizing surface functional groups on carbon nanomaterials, demonstrating its sensitivity to local environmental changes [5]. In aqueous solutions containing DNA, 1-aminopyrene exhibits characteristic fluorescence spectral shifts and intensity changes that correlate with binding events, allowing researchers to monitor interaction kinetics and affinity.

Fluorescence measurements have revealed that 1-aminopyrene undergoes distinct spectral changes when moving from polar to hydrophobic environments, such as when intercalating into DNA. These photophysical properties enable the detection of binding site characteristics and the quantification of binding constants through titration experiments. The fluorescence quantum yield of 1-AP increases substantially upon DNA binding due to protection from aqueous quenching effects, providing a sensitive signal for monitoring complex formation [5]. This method offers exceptional sensitivity for detecting extremely low concentrations of DNA adducts, making it valuable for toxicological screening and biophysical characterization.

Voltammetric Detection and Characterization

Electrochemical methods provide complementary approaches for characterizing 1-aminopyrene-DNA interactions. Differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV) at glassy carbon paste electrodes (GCPE) enable highly sensitive detection of 1-aminopyrene at trace concentrations, with detection limits reaching 1×10⁻⁷ mol/L for AdSV [1]. These techniques leverage the electroactive properties of the aminopyrene moiety, which undergoes irreversible oxidation at characteristic potentials that shift upon DNA binding.

Table 2: Quantitative Detection Limits for 1-Aminopyrene Using Voltammetric Methods

Method Electrode Type Medium Limit of Determination Key Applications
Linear Scan Voltammetry (LSV) Glassy Carbon Paste Electrode BR buffer pH 2:MeOH (9:1) 3.0×10⁻⁶ mol/L Initial screening, quantitative analysis
Differential Pulse Voltammetry (DPV) Glassy Carbon Paste Electrode BR buffer pH 2:MeOH (9:1) 1.0×10⁻⁶ mol/L Sensitive quantification, binding studies
Adsorptive Accumulation Voltammetry (AAV) Glassy Carbon Paste Electrode BR buffer pH 2:MeOH (9:1) 1.0×10⁻⁷ mol/L Ultra-trace detection, metabolic studies

The voltammetric behavior of 1-aminopyrene is characterized by well-resolved irreversible anodic peaks whose positions shift with pH changes, with optimal development in Britton-Robinson buffer at pH 2 with 10% methanol [1]. The glass carbon paste electrodes offer superior performance for these measurements due to their compatibility with organic solvents, low background current, and renewable surface properties, making them particularly suitable for analyzing 1-AP in mixed aqueous-organic media similar to physiological conditions [1].

Experimental Protocols

Fluorescence Titration for Binding Constant Determination

This protocol describes a fluorescence-based method to quantify the interaction between 1-aminopyrene and DNA, allowing determination of binding constants and stoichiometry. The method exploits the changes in 1-AP fluorescence properties upon DNA binding, providing a sensitive approach for characterizing interaction strength and mode.

Materials and Reagents:

  • 1-aminopyrene (high-purity grade, recrystallized three times from water)
  • Calf thymus DNA or specific-sequence oligonucleotides
  • Appropriate buffer (e.g., Tris-HCl, phosphate buffer saline)
  • Quartz cuvettes with minimal fluorescence background
  • Fluorometer with temperature control

Procedure:

  • Prepare a stock solution of 1-aminopyrene (e.g., 1 mM in methanol) and dilute to working concentration in appropriate buffer.
  • Prepare DNA stock solution in the same buffer, determining concentration spectrophotometrically (A₂₆₀).
  • Record initial fluorescence spectrum of 1-aminopyrene solution (excitation ~340 nm, emission 370-450 nm).
  • Titrate DNA into 1-AP solution in incremental additions, mixing thoroughly and allowing equilibrium before each measurement.
  • Record fluorescence spectrum after each addition, noting changes in intensity and spectral position.
  • Continue additions until no further changes in fluorescence are observed.

Data Analysis:

  • Plot fluorescence intensity (or spectral shift) versus DNA concentration.
  • Fit data to appropriate binding models (e.g., Scatchard plot, McGhee-von Hippel analysis).
  • Calculate binding constant (K) and number of binding sites per nucleotide (n).
Voltammetric Detection of 1-Aminopyrene-DNA Interactions

This protocol details the use of differential pulse voltammetry for sensitive detection of 1-aminopyrene and characterization of its DNA binding using glassy carbon paste electrodes.

Materials and Reagents:

  • 1-aminopyrene standard (≥99% purity)
  • Britton-Robinson buffer (0.2 mol/L)
  • High-purity methanol
  • Glassy carbon spherical microparticles (0.4-12 μm)
  • Mineral oil as pasting liquid
  • Nitrogen gas for deaeration

Equipment Setup:

  • Polarographic analyzer with three-electrode system
  • Saturated calomel reference electrode
  • Platinum foil auxiliary electrode
  • Glassy carbon paste working electrode

Electrode Preparation:

  • Mix glassy carbon microparticles with mineral oil in 80:20 mass ratio.
  • Pack the resulting paste into a Teflon tube holder (2 mm inner diameter).
  • Establish electrical contact via a steel screw dipped into the paste.
  • Polish electrode surface gently with wet filtration paper before use.

Experimental Procedure:

  • Prepare 1-aminopyrene solutions in BR buffer:methanol (9:1 v/v) at pH 2.
  • Transfer solution to voltammetric cell and deaerate with nitrogen for 5 minutes.
  • Record DP voltammograms using parameters: scan rate 10 mV/s, pulse height 50 mV.
  • For DNA binding studies, incubate 1-AP with varying DNA concentrations before analysis.
  • Monitor changes in peak current and potential shifts upon DNA addition.

Data Interpretation:

  • Plot calibration curves of peak current versus 1-AP concentration.
  • Note decreases in peak current and potential shifts upon DNA binding.
  • Calculate binding parameters based on changes in electrochemical signals.

Data Interpretation and Technical Guidelines

Distinguishing Binding Modes

Interpreting experimental data to distinguish between intercalation and groove binding requires careful analysis of multiple parameters. The following technical guidelines assist researchers in accurately characterizing 1-aminopyrene-DNA interactions:

Fluorescence Data Interpretation:

  • Intercalative binding typically produces significant fluorescence enhancement (due to protection from solvent quenching) and may exhibit red shifts in emission maxima.
  • Groove binding generally results in moderate fluorescence changes with possible blue shifts due to the more polar environment.
  • Binding isotherms for intercalation often show cooperative behavior, while groove binding typically displays non-cooperative binding.

Voltammetric Data Analysis:

  • Intercalation causes pronounced decreases in peak current and positive shifts in peak potential due to restricted molecular mobility and altered electron transfer kinetics.
  • Groove binding produces smaller changes in voltammetric parameters with less pronounced effects on molecular diffusion.
  • Binding-induced peak suppression can be quantified and correlated with binding affinity.
Structural Implications and Biological Relevance

The base-displaced intercalated conformation adopted by 1-aminopyrene-DNA adducts has significant implications for their biological processing. This structural arrangement creates distinctive helical distortions that are recognized by DNA repair systems, particularly the nucleotide excision repair pathway [3]. The efficiency of this recognition and repair directly influences the mutagenic potential of 1-AP adducts.

During DNA replication, the structural features of 1-aminopyrene adducts influence their behavior in DNA polymerase active sites. The base-displaced intercalated structure often persists within polymerase environments, potentially leading to translesion synthesis or mutagenic bypass [3]. These processing outcomes correlate with the observed mutational spectra of 1-AP, which differs from that of simpler aromatic amines, underscoring the relationship between adduct structure and biological consequences.

Conclusion

These application notes provide comprehensive methodologies for investigating the interactions between 1-aminopyrene and DNA, with emphasis on distinguishing between intercalative and groove-binding modes. The structural evidence overwhelmingly supports intercalation as the primary binding mechanism for 1-AP, characterized by base-displacement and helical distortion. The experimental protocols outlined for fluorescence and voltammetric analysis offer robust approaches for quantifying these interactions and determining key binding parameters.

For researchers in drug development and toxicology, understanding these binding mechanisms is essential for predicting biological activity and potential mutagenic consequences. The integrated approach presented here—combining structural insights with practical methodologies—provides a framework for characterizing complex DNA-binding molecules beyond 1-aminopyrene. As research in this field advances, these foundational principles will continue to inform the design of DNA-targeted therapeutics and the assessment of genotoxic compounds.

Experimental Workflow Visualization

workflow Start Start Experiment SamplePrep Sample Preparation: - 1-AP solution in buffer - DNA purification - Electrode preparation Start->SamplePrep Fluorescence Fluorescence Measurements: - Titration with DNA - Spectral recording - Intensity monitoring SamplePrep->Fluorescence Voltammetry Voltammetric Analysis: - DPV parameter setup - Current measurement - Potential scanning SamplePrep->Voltammetry DataCollection Data Collection Fluorescence->DataCollection Voltammetry->DataCollection BindingAnalysis Binding Analysis: - Binding constant calculation - Stoichiometry determination DataCollection->BindingAnalysis ModeAssessment Binding Mode Assessment: - Intercalation vs Groove Binding - Structural implications BindingAnalysis->ModeAssessment Results Results Interpretation ModeAssessment->Results

Figure 1: Experimental workflow for characterizing 1-aminopyrene-DNA interactions, integrating fluorescence and voltammetric approaches.

References

Comprehensive Application Notes and Protocols: Using 1-Aminopyrene as a Model NPAH Compound

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Aminopyrene as a Model NPAH

1-Aminopyrene (1-AP) represents a highly relevant model compound for studying nitrated polycyclic aromatic hydrocarbons (NPAHs) in both environmental and biological systems. As a metabolite of 1-nitropyrene, 1-aminopyrene provides researchers with an excellent model for investigating the environmental fate and biological effects of this concerning class of pollutants. While parent PAHs have been extensively studied, NPAHs like 1-aminopyrene have gained significant research attention due to their potent mutagenic and carcinogenic properties, which often exceed those of their parent compounds. The distinct chemical characteristics of 1-aminopyrene, including its aromatic ring structure with an amino functional group, make it particularly valuable for examining the behavior and transformation of NPAHs in various experimental systems.

The selection of 1-aminopyrene as a model compound is further justified by its environmental prevalence and biological significance. As a transformation product of 1-nitropyrene (a prominent diesel exhaust component), 1-aminopyrene serves as both an environmental contaminant and a biomarker of exposure. Its well-characterized properties and relative stability make it ideal for standardized testing protocols across various research applications, from environmental remediation studies to mechanistic toxicology investigations. Furthermore, the differential biological effects of 1-aminopyrene compared to its nitro-predecessor enable researchers to explore structure-activity relationships and metabolic activation pathways relevant to human health risk assessment.

Physical-Chemical Properties and Environmental Significance

Fundamental Characteristics

1-Aminopyrene possesses distinct molecular properties that govern its environmental behavior and biological interactions. With a molecular weight of 217.27 g/mol and a polycyclic aromatic structure containing four fused benzene rings with an amino functional group at the 1-position, 1-aminopyrene exhibits greater polarity than its parent PAH (pyrene) but maintains significant hydrophobic character. This balanced hydrophobicity-hydrophilicity profile facilitates partitioning into both environmental compartments and biological systems, making it particularly useful for tracking exposure and transformation pathways. The conjugated π-electron system of 1-aminopyrene contributes to its fluorescence properties, which can be exploited for analytical detection, while the amino group provides a site for metabolic conjugation and hydrogen bonding interactions in biological systems.

Environmental Relevance and Toxicological Significance

The environmental persistence and toxicological potency of 1-aminopyrene and related NPAHs necessitate their study as priority environmental contaminants. Evidence indicates that NPAHs may be more resistant to degradation than their parent PAHs in certain environmental contexts. In soil remediation studies, 1-aminopyrene demonstrated significantly lower removal efficiency compared to pyrene (55.0% vs. 77.9%) when employing scallion-based phytoremediation over the same time period, suggesting potentially greater environmental persistence for NPAHs [1]. This persistence is concerning given the enhanced toxicological profile of NPAHs; 1-nitropyrene (the precursor to 1-aminopyrene) has been classified by the International Agency for Research on Cancer as a probable human carcinogen (Group 2B) and exhibits carcinogenic potency approximately ten times greater than pyrene [1].

Table 1: Comparative Environmental Properties of 1-Aminopyrene and Related Compounds

Property 1-Aminopyrene 1-Nitropyrene Pyrene
Molecular Weight (g/mol) 217.27 247.26 202.25
Carcinogenicity Classification Understudied IARC Group 2B (Probable carcinogen) Not classified
Relative Carcinogenic Potency - ~10× pyrene Baseline
Soil Remediation Efficiency (Biological) 55.0% removal - 77.9% removal
Physical Remediation Efficiency (Activated Carbon) 78.0% removal 88.1% removal -

The exposure pathways for 1-aminopyrene are diverse and include both environmental and metabolic formation. 1-Aminopyrene can be directly released into the environment through combustion processes or produced via bacterial reduction of 1-nitropyrene in contaminated soils and sediments. Additionally, it can be generated through metabolic reduction of 1-nitropyrene in exposed organisms, serving as both a marker of exposure and a compound with its own biological effects. The differential cellular responses to 1-aminopyrene compared to 1-nitropyrene—with 1-aminopyrene inducing CCL5 (RANTES) while 1-nitropyrene induces CXCL8 (IL-8) in human bronchial epithelial cells—highlight the importance of studying these compounds individually to understand their distinct biological impacts [2].

Analytical Methods for 1-Aminopyrene Quantification

Sample Preparation and Extraction Techniques

Robust extraction protocols are essential for accurate 1-aminopyrene quantification across different sample matrices. For soil and environmental samples, accelerated solvent extraction or sonication with organic solvents such as acetone or acetonitrile provides efficient recovery. For biological matrices including urine, serum, and tissue homogenates, protein precipitation followed by solid-phase extraction (SPE) using C18 or mixed-mode cartridges delivers optimal results. The extraction process should include quality control measures such as matrix spikes and internal standards (e.g., deuterated 1-aminopyrene analogs when available) to account for potential matrix effects and extraction efficiency variations. For cellular studies, lysis with appropriate solvents followed by clean-up steps is recommended to remove interfering compounds while maintaining high recovery of the target analyte.

Chromatographic Separation and Detection Methods

Liquid chromatography coupled with mass spectrometry represents the gold standard for 1-aminopyrene detection and quantification across diverse sample types. The method employs reverse-phase chromatography with a C18 column (e.g., 100 × 2.1 mm, 1.7-1.8 μm particle size) maintained at 40°C. The mobile phase typically consists of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, using a gradient elution program starting from 50% B to 95% B over 5-10 minutes, followed by a hold and re-equilibration. For fluorescence detection, excitation/emission wavelengths of 270/430 nm provide optimal sensitivity, while mass spectrometric detection using positive electrospray ionization with selected reaction monitoring (SRM) offers superior specificity for complex matrices [3] [1].

Table 2: Analytical Methods for 1-Aminopyrene Quantification Across Sample Types

Sample Matrix Extraction Method Analysis Technique Limit of Quantification Key Applications
Soil/Sediment Accelerated solvent extraction with acetone UPLC-FLD or LC-MS/MS 0.1-1 μg/kg Environmental monitoring, Remediation studies
Urine Enzymatic hydrolysis, SPE LC-MS/MS 0.5-2 ng/mL Biomonitoring, Occupational exposure assessment
Serum/Plasma Protein precipitation, SPE UPLC-FLD or LC-MS/MS 0.1-0.5 ng/mL Toxicokinetic studies, Clinical monitoring
Cell Lysates Solvent extraction, centrifugation LC-MS/MS 0.05-0.2 ng/mL In vitro mechanistic studies
Tissue Homogenates Matrix solid-phase dispersion LC-MS/MS 0.2-0.8 ng/g Distribution studies, Toxicological assessment

The analytical workflow must include appropriate calibration standards covering the expected concentration range and quality control samples at low, medium, and high concentrations. For method validation, parameters including linearity (R² > 0.99), accuracy (85-115%), precision (<15% RSD), matrix effects, and stability should be thoroughly evaluated. When analyzing 1-aminopyrene in biological samples, consideration must be given to potential conjugated metabolites that may require enzymatic deconjugation (e.g., with β-glucuronidase/sulfatase) for comprehensive quantification of total 1-aminopyrene content.

Biological Applications and Experimental Findings

Role in Chronic Kidney Disease Progression

Emerging evidence has identified 1-aminopyrene as a novel mediator in chronic kidney disease (CKD) progression through activation of the aryl hydrocarbon receptor (AhR) pathway. In a comprehensive study utilizing 5/6 nephrectomized rat models and human CKD patients, 1-aminopyrene was identified as one of six significantly elevated aryl-containing metabolites that strongly correlated with disease progression. Research demonstrated that 1-aminopyrene levels showed a strong positive correlation with serum creatinine and a negative correlation with creatinine clearance, establishing its potential as both a biomarker and mediator of renal dysfunction [4]. The study further revealed that 1-aminopyrene significantly upregulated mRNA expressions of AhR and its target genes (CYP1A1, CYP1A2, and CYP1B1) in both mouse models and NRK-52E cells, effects that were attenuated when AhR was knocked down using small hairpin RNA, confirming the specificity of this pathway.

The molecular mechanisms underlying 1-aminopyrene's role in renal pathology involve the induction of fibrotic processes through AhR activation. Experimental data showed that dietary flavonoid supplementation ameliorated CKD progression and renal fibrosis by partially inhibiting AhR activity through reduction of ACM levels, including 1-aminopyrene. The antagonistic effect of flavonoids on AhR was influenced by the number and location of hydroxyl and glycosyl groups, providing insights into potential therapeutic approaches for targeting 1-aminopyrene-mediated renal damage [4]. These findings position 1-aminopyrene not only as a biomarker of CKD progression but also as a promising therapeutic target for intervention strategies aimed at slowing renal function decline.

Inflammatory Responses in Respiratory System

Airway epithelial cells exposed to 1-aminopyrene demonstrate a distinct inflammatory profile characterized by significant induction of CCL5 (RANTES), a chemokine involved in eosinophil recruitment and allergic inflammation. This response differs markedly from that induced by its precursor 1-nitropyrene, which predominantly stimulates CXCL8 (IL-8) production, indicating compound-specific signaling pathways. Research using BEAS-2B human bronchial epithelial cells has revealed that 1-aminopyrene-induced CCL5 expression occurs independently of the classical NF-κB pathway (p65), as demonstrated by siRNA knockdown experiments that failed to attenuate the CCL5 response [2]. This differential regulation of chemokines highlights the complex interplay between NPAH exposure and respiratory immune responses.

The molecular mechanisms governing 1-aminopyrene-induced inflammation involve cross-talk between AhR and inflammatory signaling pathways. Studies have demonstrated that constitutively active unligated AhR suppresses both CXCL8 and CCL5 responses, while AhR ligands, including 1-aminopyrene at high concentrations, can induce moderate CXCL8 responses without affecting CCL5 [2]. Interestingly, AhR and its binding partner Arnt appear to differentially regulate chemokine responses, with AhR suppressing both CXCL8 and CCL5, while Arnt primarily suppresses CXCL8. This nuanced regulation suggests that 1-aminopyrene may modulate inflammatory responses through both direct receptor activation and interference with downstream signaling cascades, contributing to its potential role in pollution-associated respiratory pathologies.

G cluster_regulatory Regulatory Mechanisms OneAP 1-Aminopyrene Exposure AhR AhR Activation OneAP->AhR Activates NFkB NF-κB Pathway (p65-independent) OneAP->NFkB Activates Alternative Pathways Chemokine CCL5 (RANTES) Production AhR->Chemokine Induces Recruitment Eosinophil Recruitment Chemokine->Recruitment Stimulates Inflammation Allergic-Type Inflammation Recruitment->Inflammation Leads to NFkB->Chemokine Contributes to Arnt Arnt Suppression Arnt->Chemokine Minimal Effect ConstitutiveAhR Constitutive AhR Activity ConstitutiveAhR->Chemokine Suppresses

Diagram 1: 1-Aminopyrene-Induced Inflammatory Signaling Pathway in Airway Epithelial Cells. This diagram illustrates the mechanism by which 1-aminopyrene exposure induces CCL5 production and eosinophil recruitment through AhR activation and alternative pathways independent of classical NF-κB signaling, ultimately contributing to allergic-type inflammation.

DNA Adduct Formation and Mutagenic Potential

Metabolic activation of 1-nitropyrene leads to the formation of reactive intermediates that covalently bind to DNA, primarily generating N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) adducts. These bulky DNA lesions present significant challenges to replication machinery and represent a key molecular event in 1-aminopyrene-mediated mutagenesis and carcinogenesis. Studies have demonstrated that dGAP adducts induce genetic mutations in both bacterial and mammalian cells, with error-prone bypass by Y-family DNA polymerases contributing to their mutagenic potential [5]. The mutagenic spectrum associated with dGAP bypass varies among different Y-family polymerases, with base deletions and specific base substitutions representing the most frequent mutations.

Comparative analysis of translesion DNA synthesis across different Y-family DNA polymerases has revealed distinct mutagenic profiles. Research using short oligonucleotide sequencing assays (SOSA) has shown that all tested human Y-family DNA polymerases (hPolη, hPolκ, and hPolι) generated significantly more mutations when replicating templates containing dGAP adducts compared to undamaged DNA [5]. The most frequent mutations observed opposite dGAP and at immediate downstream template positions were base deletions, while the most common base substitutions involved dA incorporation across from the lesion. Interestingly, among the human Y-family enzymes, hPolκ demonstrated the lowest error rate during extension of dGAP bypass products, suggesting it may play a more prominent role in error-free bypass of these lesions in vivo [5].

Table 3: Mutagenic Potential of dGAP DNA Adducts During Translesion Synthesis by Y-Family DNA Polymerases

DNA Polymerase Most Frequent Mutation Types Relative Error-Proneness Preferred Nucleotide Inserted Opposite dGAP
Dpo4 (Model) Base substitutions Least error-prone dA
hPolη Base deletions High error-prone dA
hPolκ Base deletions Least error-prone among human enzymes dA
hPolι Base deletions Highest error-prone dA
hRev1 N/A (cannot extend bypass products) N/A dCTP (preferentially)

Detailed Experimental Protocols

Soil Remediation Assessment Protocol

Soil contamination and treatment procedures begin with preparation of artificially contaminated soil samples. Spike topsoil samples with a known amount of 1-aminopyrene in acetone to achieve a final concentration of 50 μg/kg. Homogenize the soil thoroughly using a mechanical mixer and allow the solvent to evaporate overnight in a fume hood. Determine baseline concentrations using UPLC-FLD analysis. For physical remediation assessment, add activated carbon (2.5 g) to contaminated soil (10 g) at a ratio of 1:4 (w/w). Mix thoroughly and collect samples at various time intervals (1, 2, 4, 7, and 16 hours). Filter through a 100-mesh sieve to remove activated carbon before analysis. For chemical remediation assessment, add zero-valent iron powder (10 g) to contaminated soil (10 g) at a 1:1 ratio. Mix thoroughly and collect samples at the same time intervals. Remove iron powder using a magnet before analysis [1].

Analysis and data interpretation should include quantification of remaining 1-aminopyrene and any transformation products. For chemical remediation with zero-valent iron, monitor the conversion of 1-nitropyrene to 1-aminopyrene as an indicator of reduction efficiency. Calculate removal efficiency using the formula: Removal (%) = [(C₀ - Cₜ)/C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t. Compare remediation kinetics between 1-aminopyrene and related compounds (e.g., pyrene) to assess relative persistence. Include quality control samples such as method blanks, matrix spikes, and duplicate samples to ensure analytical reliability.

Cellular Exposure and AhR Activation Protocol

Cell culture and treatment should utilize appropriate model systems based on research objectives. For renal studies, employ NRK-52E rat kidney epithelial cells, while BEAS-2B human bronchial epithelial cells are suitable for respiratory inflammation research. Maintain cells in recommended media under standard conditions (37°C, 5% CO₂). Prepare 1-aminopyrene stock solutions in DMSO and dilute to working concentrations in serum-free media, ensuring final DMSO concentrations do not exceed 0.1% (v/v). Include vehicle controls and consider using AhR antagonists (e.g., α-naphthoflavone) or siRNA knockdown to confirm AhR-specific effects. For exposure, remove growth media, wash cells with PBS, and add treatment media containing 1-aminopyrene at concentrations typically ranging from 1-100 μM for 6-24 hours depending on experimental endpoints [4] [2].

Endpoint analysis may include mRNA expression assessment of AhR target genes (CYP1A1, CYP1A2, CYP1B1) using RT-qPCR, protein analysis via Western blotting or ELISA, and functional assays such as reactive oxygen species detection. For mRNA analysis, extract total RNA using appropriate kits, synthesize cDNA, and perform qPCR with validated primer sets. Normalize data to housekeeping genes (e.g., GAPDH, β-actin) and calculate fold changes using the 2^(-ΔΔCt) method. For AhR activation specificity confirmation, include AhR knockdown conditions using siRNA transfection prior to 1-aminopyrene exposure. Additionally, monitor chemokine production (CCL5 for bronchial cells) to assess inflammatory responses, and consider transcriptome analysis for comprehensive pathway identification.

G cluster_QC Quality Control Steps Start Soil/Environmental Sample Collection Extraction Sample Extraction (ASE or Sonication) Start->Extraction Homogenization Cleanup Sample Cleanup (Solid-Phase Extraction) Extraction->Cleanup Concentration QC1 Matrix Spike Recovery Extraction->QC1 Quality Control Analysis Chromatographic Analysis (UPLC/LC-MS) Cleanup->Analysis Reconstitution QC2 Internal Standard Quantification Cleanup->QC2 Quality Control Quantification 1-Aminopyrene Quantification Analysis->Quantification Detection QC3 Calibration Curve Validation Analysis->QC3 Quality Control DataInterp Data Interpretation and Reporting Quantification->DataInterp Statistical Analysis QC1->Quantification QC2->Quantification QC3->Quantification

Diagram 2: Analytical Workflow for 1-Aminopyrene Quantification in Environmental and Biological Samples. This diagram outlines the comprehensive procedure for sample preparation, extraction, cleanup, and analysis of 1-aminopyrene across different matrices, highlighting essential quality control steps to ensure analytical reliability.

DNA Polymerase Translesion Synthesis Assay Protocol

DNA substrate preparation requires construction of site-specifically modified oligonucleotides containing dGAP adducts. The 73-mer DNA templates should be generated by ligation of 26-mer-dGAP oligonucleotides with complementary 27-mer and 20-mer fragments using standard molecular biology techniques. Purify the resulting products using denaturing polyacrylamide gel electrophoresis (PAGE) and verify adduct incorporation by mass spectrometry. For standing start assays, 5'-[32P]-label primers using OptiKinase and [γ-32P]ATP, then anneal to templates at a 1:1.2 molar ratio (primer:template) by heating to 95°C for 5 minutes followed by gradual cooling to room temperature [5].

Polymerase reactions and analysis should be performed in appropriate reaction buffers. For standing start assays with hRev1, mix enzyme (1 μM) with radiolabeled DNA substrate (100 nM) in reaction buffer R (50 mM HEPES, pH 7.5 at 37°C, 5 mM MgCl₂, 50 mM NaCl, 0.1 mM EDTA, 5 mM DTT, 10% glycerol, and 0.1 mg/ml BSA). Rapidly initiate reactions by adding single dNTPs (200 μM) or all four dNTPs (200 μM each). Terminate reactions after 10 minutes by adding 0.37 M EDTA. Resolve products via denaturing PAGE and quantify using phosphorimaging technology. For SOSA assays, incubate damaged DNA substrates (17-merS/73-merAP) with respective Y-family DNA polymerases under similar conditions but with all four dNTPs present. Purify extended products from templates using denaturing PAGE, PCR amplify, clone into sequencing vectors, and sequence sufficient colonies (typically 50-100) to establish statistically robust mutation spectra [5].

Safety and Regulatory Considerations

Laboratory handling of 1-aminopyrene requires appropriate safety precautions due to its potential carcinogenicity and mutagenicity. Conduct all procedures involving powder forms in certified chemical fume hoods using appropriate personal protective equipment including gloves, lab coats, and safety glasses. For specific procedures generating aerosols, additional protection such as N95 respirators may be warranted. Store 1-aminopyrene in tightly sealed containers away from light at recommended temperatures, with clear labeling indicating the potential hazard. Waste disposal should follow institutional guidelines for hazardous chemicals, with particular attention to proper decontamination of glassware and equipment that contacts 1-aminopyrene solutions.

Regulatory implications for 1-aminopyrene research derive from its classification as a transformation product of 1-nitropyrene, which the International Agency for Research on Cancer classifies as a Group 2B carcinogen (possibly carcinogenic to humans). While direct regulatory standards for 1-aminopyrene in environmental or occupational settings are limited, researchers should consider the precautionary principle when designing studies, particularly those involving animal models or human subjects. Documentation for institutional review boards (IRB) or animal care and use committees (IACUC) should clearly articulate the safety protocols in place to protect researchers, study subjects, and the environment from potential exposure. Additionally, researchers should monitor evolving regulatory guidance as understanding of 1-aminopyrene's toxicological profile continues to advance.

Conclusion and Research Perspectives

1-Aminopyrene serves as a highly valuable model compound for advancing our understanding of NPAH behavior in environmental and biological systems. Its dual role as both an environmental contaminant and biological metabolite makes it particularly useful for interdisciplinary research spanning environmental science, toxicology, and molecular biology. The established protocols for quantification, remediation assessment, and mechanistic studies provide a robust framework for researchers to investigate the fate and effects of this important compound class. Furthermore, the differential signaling pathways activated by 1-aminopyrene compared to its nitro-predecessor offer intriguing opportunities to explore structure-activity relationships and receptor-specific responses that may inform risk assessment and therapeutic intervention strategies.

Future research directions should focus on elucidating the complete metabolic fate of 1-aminopyrene in mammalian systems, identifying potential biomarkers of exposure and effect, and exploring its interactions with additional molecular targets beyond AhR. The development of standardized reference methods for 1-aminopyrene detection across matrices would enhance comparability between studies and facilitate more comprehensive risk characterization. Additionally, investigation of synergistic effects between 1-aminopyrene and other environmental contaminants could provide insights into real-world exposure scenarios. As analytical techniques continue to advance, particularly in mass spectrometry and molecular biology tools, researchers will be better positioned to unravel the complex mechanisms underlying 1-aminopyrene's biological effects and environmental persistence, ultimately contributing to improved public health protection and environmental management strategies.

References

Comprehensive Application Notes and Protocols: Analysis of 1-Aminopyrene DNA Adduct Formation and Mutagenic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Adduct Formation and Biological Significance

DNA adducts are covalent modifications formed when reactive chemical species bind to DNA nucleotides, potentially leading to mutations and carcinogenesis if left unrepaired. N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) represents a particularly significant DNA adduct formed from the environmental pollutant 1-nitropyrene (1-NP), which is prevalent in diesel exhaust and classified as a group 2B carcinogen [1] [2]. This bulky adduct originates when 1-NP undergoes metabolic activation, primarily through cytochrome P450 enzymes and other biotransformation pathways, resulting in reactive intermediates that covalently bind to the C8 position of deoxyguanosine [1] [3]. The resulting dGAP adduct presents a substantial steric challenge to DNA replication machinery, often causing polymerase stalling and potentially inducing genetic mutations in both bacterial and mammalian cells [1].

The biological significance of dGAP extends beyond its mere formation to its profound impact on DNA structure and function. Structural studies using NMR have revealed that the aminopyrene ring intercalates into the DNA helix, creating a base-displaced configuration where the modified deoxyguanosine adopts a syn glycosidic torsion angle, while the complementary base (typically dA or dC) remains stacked within the duplex [4]. This structural distortion interferes with normal DNA replication, frequently resulting in error-prone bypass by specialized Y-family DNA polymerases [1]. The mutagenic profile of dGAP predominantly features base deletions and substitutions, with dA incorporation being particularly frequent opposite the lesion site [1]. Understanding the formation, detection, and biological consequences of dGAP provides critical insights into environmental carcinogenesis and offers methodologies applicable to DNA adduct research more broadly.

Experimental Protocols for DNA Adduct Formation and Analysis

Traditional Method: Enzymatic Activation and 32P-Postlabeling Assay

The 32P-postlabeling assay represents a highly sensitive traditional approach for detecting DNA adducts, capable of measuring modifications even without complete structural characterization [3]. This method is particularly valuable when studying complex metabolic activation pathways and when reference standards for specific adducts are unavailable.

2.1.1 Protocol: Metabolic Activation and DNA Adduct Formation
  • Step 1: Preparation of Incubation Mixture

    • In a sterile polypropylene tube, combine the following components on ice:
      • 50-500 µg of DNA (typically calf thymus or specific synthetic oligonucleotides)
      • 50-100 µL of metabolic activation system (rat or human liver microsomes/S9 fraction, or purified recombinant cytochrome P450 enzymes in supersomes)
      • 7.5 µL of 0.1 mM 1-aminopyrene or 1-nitropyrene dissolved in DMSO
      • Reaction buffer (final concentration: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 50 mM NaCl, 0.1 mM EDTA, 5 mM DTT, 10% glycerol, and 0.1 mg/mL BSA)
      • Cofactor solution (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase)
    • Adjust the final volume to 0.75 mL with nuclease-free water [3] [1].
  • Step 2: Incubation and Metabolic Activation

    • Vortex the mixture thoroughly for 5-10 seconds to ensure complete mixing.
    • Incubate at 37°C for 30-60 minutes with the tube lid slightly ajar to allow oxygenation.
    • Terminate the reaction by placing the tube on ice and proceeding immediately to DNA purification [3].
  • Step 3: DNA Purification

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the incubation mixture.
    • Vortex vigorously for 30 seconds to form an emulsion, then centrifuge at 16,000 × g for 3 minutes at ambient temperature.
    • Carefully transfer the upper aqueous phase containing DNA to a new tube.
    • Repeat the extraction with an equal volume of chloroform to remove residual phenol.
    • Precipitate DNA by adding two volumes of cold ethanol (-20°C), mix well, and centrifuge at 16,000 × g for 30 minutes at 4°C.
    • Wash the DNA pellet with 500 µL of 70% ethanol, recentrifuge, and dry under vacuum.
    • Resuspend the purified DNA in nuclease-free water or TE buffer [3] [5].
2.1.2 Protocol: 32P-Postlabeling Analysis
  • Step 1: DNA Digestion

    • Digest 5-10 µg of adducted DNA with 2 U of micrococcal endonuclease and 2.5 µg of spleen phosphodiesterase in 10 µL of digestion buffer (20 mM sodium succinate, 10 mM CaCl₂, pH 6.0) for 3-4 hours at 37°C [3].
  • Step 2: Adduct Enrichment

    • For nuclease P1 enrichment: Add 2 µL of nuclease P1 (1 mg/mL in 0.25 M sodium acetate, pH 5.0) to the digest and incubate for 40 minutes at 37°C.
    • For butanol enrichment: Add 100 µL of butanol saturation mix (10 mM Tris-HCl, 10 mM spermidine, 10 mM EDTA, pH 9.0) to the digest, vortex vigorously, and centrifuge at 10,000 × g for 2 minutes. Collect the butanol phase and evaporate to dryness [3].
  • Step 3: 32P-Labeling

    • Resuspend the enriched adducts in 10 µL of labeling mixture containing:
      • 50 mM bicine buffer (pH 9.0)
      • 10 mM MgCl₂
      • 10 mM DTT
      • 3-5 µM [γ-²²P]ATP (3000 Ci/mmol)
      • 5 U of T4 polynucleotide kinase
    • Incubate at 37°C for 30-40 minutes [3].
  • Step 4: Chromatographic Separation

    • Apply approximately 20 µL of the labeled sample to a PEI-cellulose TLC plate.
    • Develop in the following solvent systems sequentially:
      • D1 direction: 1.0 M sodium phosphate (pH 6.0)
      • D3 direction: 3.5 M lithium formate, 8.5 M urea (pH 3.5)
      • D4 direction: 0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M urea (pH 8.0)
      • D5 direction: 1.7 M sodium phosphate (pH 6.0)
    • Expose the TLC plate to a phosphorimager screen or X-ray film for visualization and quantification [3].
Modern Method: LC-MS-Based Analysis of DNA Adducts

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to 32P-postlabeling, providing superior structural information and eliminating the need for radioactive materials. This approach enables specific identification of adduct structures and can be applied in both targeted and untargeted adductomics workflows [5].

2.2.1 Protocol: Cell-Based Metabolic Activation and DNA Extraction
  • Step 1: Cell Culture and Pre-activation

    • Seed HepG2 cells (or other appropriate cell lines) in 10 cm culture dishes at a density of 3 × 10⁶ cells/dish in complete DMEM medium.
    • After 24 hours, replace medium with serum-free medium containing CYP inducer:
      • 1-100 µM β-naphthoflavone (aryl hydrocarbon receptor agonist)
      • Alternatively, use 1% DMSO as solvent control
    • Incubate for 24 hours to enhance metabolic capability [5].
  • Step 2: Compound Exposure

    • Replace medium with Hank's Balanced Salt Solution (HBSS) containing 10 µM 1-nitropyrene or 1-aminopyrene.
    • Incubate for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.
    • Include appropriate controls (vehicle-only and untreated cells) [5].
  • Step 3: DNA Isolation and Digestion

    • Wash cells twice with cold PBS and scrape with 500 µL lysis buffer (200 mM Tris pH 8.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS).
    • Add 5 µL RNase (10 mg/mL) and incubate for 5 minutes with shaking.
    • Add 20 µL proteinase K (2 mg/mL) and incubate for another 5 minutes.
    • Add 300 µL potassium acetate (5 M, pH 7) to precipitate proteins, then centrifuge at 14,840 × g for 30 minutes at 4°C.
    • Transfer supernatant and precipitate DNA with 1 mL cold isopropanol, centrifuge as above.
    • Wash DNA pellet with 500 µL 70% ethanol, dry under vacuum, and resuspend in 100 µL digestion buffer [5].
  • Step 4: Enzymatic Digestion to Nucleosides

    • Prepare digestion buffer containing 2 U DNase I, 100 mU phosphodiesterase I, and 500 mU alkaline phosphatase in 10 mM Tris, 5 mM MgCl₂ (pH 7.0).
    • Digest DNA overnight at 37°C with gentle shaking.
    • Stop digestion by adding 300 µL acetonitrile, centrifuge at 14,840 × g for 15 minutes at 4°C.
    • Dry supernatant under vacuum and reconstitute in 50 µL water for LC-MS analysis [5].
2.2.2 Protocol: LC-MS Analysis and Detection
  • Step 1: Instrument Configuration

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
    • Employ reversed-phase chromatography with a C18 column (2.1 × 100 mm, 1.7-1.8 µm particle size).
    • Mobile phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.
    • Use a gradient from 5% to 95% B over 30-45 minutes at a flow rate of 0.3 mL/min [5].
  • Step 2: Mass Spectrometry Parameters

    • Operate in positive electrospray ionization (ESI+) mode.
    • Set source temperature to 300°C, desolvation temperature to 500°C.
    • Use data-dependent acquisition (DDA) with MS/MS fragmentation of potential adduct ions.
    • Alternatively, use multiple reaction monitoring (MRM) for targeted analysis of known adducts [5].
  • Step 3: Adduct Identification

    • Identify DNA adducts based on:
      • Characteristic neutral loss of 116 Da (deoxyribose)
      • Protonated purine or pyrimidine fragment ions
      • Accurate mass measurement (typically < 5 ppm error)
      • Comparison with synthetic standards when available [5].

The workflow below illustrates the complete process for LC-MS-based analysis of 1-aminopyrene DNA adducts:

G cluster_digestion Digestion Steps CellCulture Cell Culture & Pre-activation CompoundExposure Compound Exposure CellCulture->CompoundExposure 24h DNAExtraction DNA Isolation & Purification CompoundExposure->DNAExtraction 24h EnzymaticDigestion Enzymatic Digestion DNAExtraction->EnzymaticDigestion O/N LCMSAnalysis LC-MS Analysis EnzymaticDigestion->LCMSAnalysis Inject DNase DNase I Treatment AdductIdentification Adduct Identification LCMSAnalysis->AdductIdentification MS/MS DataInterpretation Data Interpretation AdductIdentification->DataInterpretation Validate PDE Phosphodiesterase I DNase->PDE AP Alkaline Phosphatase PDE->AP

Figure 1: LC-MS workflow for DNA adduct analysis

Protocol for Assessing Translesion Synthesis and Mutagenic Potential

Understanding how DNA polymerases bypass dGAP adducts provides critical insights into their mutagenic potential. This protocol evaluates translesion DNA synthesis (TLS) using specialized Y-family DNA polymerases and quantifies resulting mutation spectra [1].

2.3.1 Standing Start Assay for Bypass Efficiency
  • Step 1: DNA Substrate Preparation

    • Design and synthesize oligonucleotides containing site-specific dGAP adducts:
      • 73-mer template with dGAP at position 41 from 3'-end
      • 17-mer primer labeled with ³²P at 5'-end
      • Control template with normal dG in same position
    • Anneal primer to template by heating to 95°C for 5 minutes and slowly cooling to room temperature [1].
  • Step 2: Polymerase Bypass Reactions

    • Prepare reaction mixtures containing:
      • 50 mM HEPES (pH 7.5 at 37°C)
      • 5 mM MgCl₂
      • 50 mM NaCl
      • 0.1 mM EDTA
      • 5 mM DTT
      • 10% glycerol
      • 0.1 mg/mL BSA
      • 100 nM DNA substrate
      • 1 μM appropriate Y-family DNA polymerase (Dpo4, hPolη, hPolκ, hPolι, or hRev1)
    • Initiate reactions by adding dNTPs (200 μM each) or individual dNTPs as required [1].
  • Step 3: Product Analysis

    • Incubate at 37°C for 10-30 minutes.
    • Stop reactions by adding 0.37 M EDTA.
    • Resolve products by denaturing PAGE (12-15% polyacrylamide, 8 M urea).
    • Visualize and quantify using phosphorimaging or autoradiography [1].
2.3.2 Short Oligonucleotide Sequencing Assay (SOSA) for Mutagenicity
  • Step 1: TLS Reaction and Product Purification

    • Perform large-scale polymerase reactions as above using dGAP-containing substrates.
    • Separate extended products from templates using denaturing PAGE.
    • Excise and elute full-length products from gel [1].
  • Step 2: PCR Amplification and Cloning

    • Amplify purified DNA products using primers 17-merS and 18-merS.
    • Ligate amplified products into pCR4-TOPO vector using TA cloning kit.
    • Transform competent E. coli cells with ligation mixture [1].
  • Step 3: Mutation Analysis

    • Pick individual bacterial colonies and isolate plasmid DNA.
    • Sequence inserted DNA fragments (typically 50-100 clones per experiment).
    • Compare sequences to original template to identify:
      • Base substitutions
      • Deletions
      • Insertions [1].

Data Analysis and Interpretation

Quantitative Comparison of Y-Family Polymerase Mutagenicity

The mutagenic potential of dGAP adducts varies significantly depending on which Y-family DNA polymerase performs the bypass. The table below summarizes key quantitative findings from SOSA analysis:

Table 1: Mutagenic profiles of Y-family DNA polymerases during dGAP bypass

DNA Polymerase Most Frequent Mutations Mutation Frequency Relative Error-Proneness Preferred Nucleotide Inserted Opposite dGAP
Dpo4 Base substitutions (dA) Lower than human enzymes Least error-prone dA most frequent
hPolη Base deletions & substitutions (dA) High Highly error-prone dA most frequent
hPolκ Base deletions & substitutions (dA) Lowest among human enzymes Least error-prone during extension dA most frequent
hPolι Base deletions at all positions High Highly error-prone dA most frequent
hRev1 Limited extension ability N/A Cannot extend bypass products dC preferentially incorporated

The data reveal that hPolκ and hRev1 appear to be the most suitable human Y-family DNA polymerases for TLS of dGAP, with hPolκ generating the fewest mutations at most template positions and hRev1 showing a preference for incorporating dCTP opposite the lesion, potentially promoting error-free bypass [1].

Method Comparison and Selection Guidelines

Table 2: Comparison of DNA adduct detection methods

Parameter ³²P-Postlabeling LC-MS/MS Fluorescence Detection
Sensitivity Very high (1 adduct/10¹⁰ nucleotides) High (1 adduct/10⁸ nucleotides) Moderate to high
Structural Information Limited without standards Comprehensive structural data Dependent on chromophore
Throughput Moderate High High
Radioactive Materials Required Not required Not required
Quantitation Semi-quantitative without standards Fully quantitative with standards Quantitative with standards
Key Applications Screening unknown adducts, biomonitoring Targeted adduct quantification, adductomics Specific adducts with fluorescence properties

Troubleshooting and Technical Considerations

  • Low Adduct Yields in Metabolic Activation: Pre-treatment of HepG2 cells with β-naphthoflavone (10 µM for 24 hours) significantly enhances CYP expression and metabolic activation, improving adduct formation [5].

  • High Background in 32P-Postlabeling: Ensure proper enrichment using nuclease P1 or butanol extraction. Excessive background may indicate incomplete digestion or insufficient washing during TLC development [3].

  • Poor DNA Recovery During Extraction: Implement carrier RNA (e.g., glycogen) during precipitation steps when working with small amounts of DNA. Strict adherence to digestion times (5 minutes for RNase and proteinase K) reduces analyte degradation [5].

  • Artifact Formation in LC-MS: Include appropriate controls (untreated DNA processed identically) to distinguish authentic adducts from analytical artifacts. Use high-purity solvents and reagents to minimize background interference [5].

  • Low Translesion Synthesis Efficiency: Optimize polymerase concentration (typically 1 µM) and incubation time. Verify metal cofactor concentrations (5 mM MgCl₂ optimal for most Y-family polymerases) [1].

Conclusion

The comprehensive protocols outlined herein provide researchers with robust methodologies for investigating 1-aminopyrene DNA adduct formation, detection, and biological consequences. The integration of traditional and modern approaches enables thorough characterization of these biologically significant DNA lesions, from initial formation through to their mutagenic outcomes. The quantitative data generated using these methods facilitates assessment of carcinogenic risk associated with exposure to 1-nitropyrene and related environmental pollutants, while the technical frameworks are broadly applicable to DNA adduct research across various chemical carcinogens.

References

Comprehensive Application Notes & Protocols: Spectroscopic Analysis of 1-Aminopyrene-DNA Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The interaction of carcinogenic compounds with cellular DNA represents a fundamental mechanism in chemical carcinogenesis, making the characterization of resulting DNA adducts essential for understanding cancer etiology. 1-aminopyrene (1-AP), an environmental pollutant found in air particulate matter and combustion products, undergoes metabolic activation to form covalent adducts with DNA bases. The predominant adduct identified in experimental systems is N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP), where the aminopyrene moiety binds to the C8 position of deoxyguanosine [1] [2]. This bulky adduct significantly alters DNA structure and function, leading to potential mutagenic consequences if not properly repaired by cellular defense mechanisms.

The spectroscopic characterization of dGAP and related arylamine-DNA adducts provides critical insights into their structural properties and conformational preferences within DNA duplexes. These analytical approaches have revealed that 1-aminopyrene DNA adducts exhibit distinct spectral signatures that correlate with specific structural features, including adduct conformation, base stacking interactions, and local DNA distortion. Research has demonstrated that the planar pyrene ring system in dGAP favors stacked conformations (S-type) within DNA duplexes, where the aromatic moiety intercalates between adjacent base pairs, in contrast to the more sterically hindered aminofluorene adducts that exhibit equilibrium between stacked and external conformations [3]. This structural information is crucial for understanding how these adducts evade DNA repair mechanisms or potentially induce mutations during replication.

The analytical protocols outlined in this document provide researchers with standardized methodologies for characterizing 1-aminopyrene-DNA complexes using various spectroscopic techniques, enabling comprehensive investigation of their chemical and biological properties in relation to carcinogenic processes.

Spectroscopic Techniques & Methodologies

Fluorescence Spectroscopy
2.1.1 Principle and Applications

Fluorescence spectroscopy leverages the inherent fluorescent properties of the pyrene moiety in 1-aminopyrene-DNA adducts to study their structural environment and interactions with proteins. The pyrene chromophore exhibits distinct emission spectra that are highly sensitive to its molecular environment, polarity, and interactions with neighboring nucleobases. When incorporated into DNA, dGAP displays two characteristic emission profiles dependent on pH conditions: a blue-shifted spectrum under neutral or acidic conditions and a red-shifted spectrum under basic conditions [1]. These spectral changes reflect alterations in the electronic state of the adduct and its interaction with surrounding DNA bases. Furthermore, fluorescence techniques can detect exciplex formation (excited state complexes) when the pyrene moiety stacks between DNA bases, providing evidence of intercalative structures [1]. The significant fluorescence enhancement (up to 8-9-fold) observed when replication protein A (RPA) binds to single-stranded DNA containing benzo[a]pyrene adducts suggests that protein binding disrupts base stacking, a principle that extends to 1-aminopyrene adducts [4].

2.1.2 Experimental Protocol
  • Sample Preparation: Prepare site-specifically modified oligonucleotides (11-30 nucleotides) containing dGAP at a defined position using published ligation methods [4]. For structural studies, incorporate the adduct into defined sequence contexts (e.g., 5'-CCATCXCTACC-3', where X = dGAP) [4]. Dissolve samples in appropriate buffer (10 mM phosphate, 100 mM NaCl, pH 7.0) at concentrations of 0.1-1.0 μM for fluorescence measurements.

  • Instrument Settings: Utilize a spectrofluorometer equipped with temperature control. Set excitation wavelength to 340 nm (characteristic for pyrene excitation) and record emission spectra from 350-500 nm. Use bandpass values of 5 nm for both excitation and emission monochromators. Maintain constant temperature at 20°C for comparative studies.

  • Data Collection: Acquire emission spectra under neutral (pH 7.0), acidic (pH 5.0), and basic (pH 9.0) conditions to characterize pH-dependent spectral changes. Perform experiments with both single-stranded and duplex DNA to assess stacking interactions. For protein binding studies, titrate RPA or other DNA-binding proteins (0-500 nM) into solutions containing dGAP-modified DNA (50 nM) and monitor fluorescence changes.

  • Data Analysis: Determine fluorescence intensity changes and spectral shifts. Calculate quantum yields using appropriate standards (e.g., quinine sulfate for relative quantum yield determination). Analyze fluorescence enhancement during protein binding to assess stacking disruption using binding isotherms.

Circular Dichroism (CD) Spectroscopy
2.2.1 Principle and Applications

Circular dichroism spectroscopy provides information about the chiral environment of the pyrene chromophore when incorporated into DNA duplexes. The inherently non-chiral pyrene moiety gains optical activity when covalently attached to DNA, exhibiting characteristic induced circular dichroism (ICD) signals in the 290-360 nm range where native DNA shows minimal absorption [3]. These ICD signals provide structural insights into the conformational orientation of the adduct relative to the DNA helix. For dGAP adducts positioned opposite dA in DNA duplexes, strongly positive ICD signals indicate a "wedge" (W) conformation where the carcinogen resides in the minor groove [3]. The intensity of these ICD signals varies with flanking sequence context, with the greatest intensities observed for duplexes with 3'-flanking thymine bases [3]. CD spectroscopy also reveals the conformational flexibility of these adducts through temperature-dependent studies, providing thermodynamic parameters for conformational transitions.

2.2.2 Experimental Protocol
  • Sample Preparation: Prepare dGAP-modified 12-mer oligonucleotides (e.g., 5'-CTTCTNGNCCTC-3', where G = dGAP, N = G, A, C, T) and anneal with appropriate complementary strands containing dA opposite the lesion [3]. Use DNA concentrations of 2-4 μM in buffer containing 10 mM sodium phosphate, 0.2 M NaCl, 0.2 mM EDTA, pH 7.0.

  • Instrument Settings: Utilize a Jasco J-810 spectropolarimeter or equivalent equipped with Peltier temperature control. Use 1 mm pathlength quartz cells. Set scanning parameters: wavelength range 220-400 nm, data pitch 0.5 nm, scanning speed 50 nm/min, response time 4 seconds, bandwidth 1 nm.

  • Data Collection: Acquire spectra at controlled temperatures (e.g., 5°C to 85°C) for temperature dependence studies. Perform repeated scans (n=3-5) and average to improve signal-to-noise ratio. Collect blank buffer spectra for subtraction.

  • Data Analysis: Process data by subtracting buffer blank and converting to molar ellipticity. Analyze ICD signal intensity at 290-360 nm range for conformational assessment. Plot ellipticity vs. temperature to determine melting profiles and thermodynamic parameters.

Supplementary Techniques
2.3.1 UV-Vis Spectroscopy and Thermal Denaturation

UV-Vis spectroscopy provides complementary information about the electronic transitions of the pyrene-DNA complex, with characteristic absorption bands between 300-400 nm. Thermal denaturation studies monitored by UV absorbance at 260 nm reveal the destabilizing effects of dGAP adducts on DNA duplex stability [1] [3]. These experiments are conducted using a Beckman DU 800 UV/VIS spectrophotometer or equivalent with temperature control, measuring absorbance changes while varying temperature from 5°C to 95°C at a rate of 1°C/min [3]. Thermodynamic parameters (ΔH, ΔS, ΔG) are calculated from melting profiles using specialized software such as MELTWIN version 3.5 [3].

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly (^{19}\text{F}) NMR when using fluorinated analogs, provides atomic-resolution structural data on dGAP-modified DNA [3]. This technique identifies conformational heterogeneity through distinct chemical shift signatures and measures dynamic properties of the adduct in various sequence contexts. Experiments are performed using high-field NMR spectrometers (500 MHz or higher) with samples dissolved in appropriate buffers (10 mM phosphate, 100 mM NaCl, pH 7.0) [3].

Table 1: Summary of Key Spectral Properties of 1-Aminopyrene-DNA Adducts

Technique Key Spectral Features Structural Information Reference
Fluorescence Spectroscopy Dual emission dependent on pH: blue-shifted (neutral/acidic), red-shifted (basic) Stacking interactions, environmental polarity, exciplex formation [1]
Circular Dichroism Positive induced CD at 290-360 nm for "wedge" conformation Adduct orientation relative to DNA helix, sequence-dependent conformations [3]
UV-Vis Spectroscopy Absorption bands at 300-400 nm characteristic of pyrene Electronic transitions, adduct stability [1]
NMR Spectroscopy Distinct (^{19}\text{F}) chemical shifts for different conformations Atomic-resolution structure, dynamic behavior [3]

Experimental Results & Data Analysis

Spectral Characteristics and Structural Correlations

Spectroscopic analyses of dGAP-modified DNA reveal distinct structure-spectra relationships that provide insights into adduct conformation and DNA distortion. Fluorescence studies demonstrate that dGAP exhibits environment-dependent emission with maximum intensity observed when the adduct is positioned in single-stranded regions or when base stacking is disrupted by protein binding [4]. This property makes fluorescence an excellent probe for monitoring protein-DNA interactions, as evidenced by the 8-9-fold fluorescence enhancement observed when replication protein A (RPA) binds to damaged DNA, indicating disruption of π-stacking between the adduct and neighboring bases [4].

Circular dichroism studies have established that the intensity of induced CD signals in the 290-360 nm range correlates with specific adduct conformations and varies significantly with flanking sequence context [3]. For dGAP adducts in the "wedge" conformation (positioned in the minor groove when mismatched with dA), the strongest ICD signals are observed with 3'-flanking thymine bases, while sequences with 3'-flanking purines show reduced intensities [3]. This sequence-dependent behavior reflects differences in local helical distortion and adduct mobility, which have implications for repair enzyme recognition and mutagenic potential.

Thermodynamic and Stability Profiles

Thermal denaturation studies demonstrate that dGAP adducts generally exert a destabilizing effect on DNA duplexes, with the magnitude of destabilization dependent on sequence context and opposing base [1] [3]. A notable exception occurs in certain mismatch contexts where the modified duplex lacking a base opposite the adduct exhibits stability nearly equivalent to the fully complementary unmodified duplex [1]. This unusual stability is consistent with mutagenesis studies and suggests specific structural accommodations that minimize helical distortion.

The thermodynamic parameters derived from these studies provide quantitative measures of adduct impact on DNA stability. For instance, optical melting studies of an 11-base oligonucleotide containing dGAP (d(CTCATG(^\text{AP})ATTCC)-d(GGAATCATGAG)) revealed a slightly lower free energy of helix formation compared to the unmodified parent duplex [1]. These energetic differences, though small, can significantly influence biological outcomes including repair efficiency and replication fidelity.

Table 2: Experimental Conditions for Spectroscopic Analysis of 1-Aminopyrene-DNA Complexes

Parameter Fluorescence Spectroscopy Circular Dichroism UV-Vis/Thermal Denaturation
Sample Concentration 0.1-1.0 μM for steady-state 2-4 μM for DNA duplexes 0.2-14 μM for melting studies
Buffer Conditions 10 mM phosphate, 100 mM NaCl, pH 7.0 10 mM sodium phosphate, 0.2 M NaCl, 0.2 mM EDTA, pH 7.0 10 mM sodium phosphate, 0.2 M NaCl, 0.2 mM EDTA, pH 7.0
Temperature Control 20°C for standard measurements 5°C to 85°C for variable temp 5°C to 95°C for melting profiles
Data Collection Intervals 1 nm emission wavelength 0.5 nm data pitch 0.5°C temperature increment
Pathlength 1 cm standard cuvette 1 mm for high concentration 1 cm for melting studies

Research Applications & Biological Implications

Mutagenesis and Replication Studies

Spectroscopic analyses of dGAP-DNA complexes provide critical structural insights that help explain their mutagenic behavior in biological systems. Research has demonstrated that dGAP induces genetic mutations in both bacterial and mammalian cells, with error-prone translesion DNA synthesis by Y-family DNA polymerases representing a significant source of these mutations [2]. Short oligonucleotide sequencing assays (SOSAs) have revealed that Y-family polymerases generate significantly more mutations (base deletions, insertions, and substitutions) when replicating dGAP-modified templates compared to undamaged DNA [2]. The most frequent mutations observed opposite dGAP and at immediate downstream positions are base deletions, with base substitutions favoring dA incorporation [2].

These mutagenic profiles correlate with structural features observed spectroscopically. The planar structure of the pyrene moiety promotes stacking interactions that can facilitate nucleotide misincorporation or rearrangement of the template strand during replication. Among human Y-family enzymes, hPolκ demonstrates the lowest error rate during dGAP bypass except opposite the lesion itself, while hRev1 preferentially incorporates dCTP opposite the bulky lesion [2]. These enzyme-specific behaviors reflect differential abilities to accommodate the distorted DNA structures characterized by spectroscopic methods.

DNA Repair and Protein Recognition

The structural features of dGAP-DNA adducts characterized through spectroscopic methods directly influence their recognition and processing by DNA repair systems. Nucleotide excision repair (NER), the primary pathway for removing bulky DNA adducts, exhibits variable efficiency toward dGAP depending on sequence context and adduct conformation [3]. Studies have shown that duplexes with greater adduct flexibility, such as those with thymine flanking sequences, exhibit enhanced repair recognition compared to more rigid conformations [3].

Replication protein A (RPA), a single-stranded DNA binding protein involved in various DNA metabolic pathways including repair, exhibits reduced binding affinity for damaged versus undamaged single-stranded DNA, with the extent of reduction dependent on adduct type [4]. Interestingly, bulkier lesions like dGAP have a more pronounced effect on RPA binding affinity [4]. Fluorescence studies indicate that RPA binding disrupts stacking between the adduct and neighboring bases without establishing substantial direct contacts with the lesion itself [4]. This binding mode suggests a mechanism where the modified base loops out from the protein surface, allowing RPA to maintain contact with unmodified bases.

Appendix

Experimental Workflows

The following workflow diagrams illustrate key experimental procedures described in this document:

5.1.1 Oligonucleotide Preparation Workflow

G cluster_0 Ligation Components Start Start DNA Preparation A Obtain Crude Oligonucleotides Start->A B HPLC Purification (C18 Column) A->B C Characterize by UV/ESI-TOF-MS B->C D Ligation with T4 DNA Ligase C->D L1 5'-Phosphorylated 11mer (with adduct) C->L1 L2 5'-Fluorescein-labeled 9mer C->L2 L3 5'-Phosphorylated 10mer C->L3 L4 Template Strand (44mer) C->L4 E PAGE Purification (Denaturing Conditions) D->E F Annealing with Complementary Strand E->F End Final DNA Substrate F->End L1->D L2->D L3->D L4->D

5.1.2 Spectroscopic Analysis Workflow

G Start Start Spectral Analysis A Prepare dGAP-modified DNA Substrate Start->A B Select Appropriate Buffer Conditions A->B C Optimize Sample Concentration B->C D Configure Instrument Parameters C->D E Acquire Reference Spectra D->E T1 Fluorescence Spectroscopy D->T1 Ex: 340nm Em: 350-500nm T2 Circular Dichroism Spectroscopy D->T2 Range: 220-400nm Temp: 5-85°C T3 UV-Vis Spectroscopy & Thermal Melting D->T3 Monitor: 260nm Temp: 5-95°C F Collect Experimental Data E->F G Process and Analyze Spectral Features F->G End Interpret Structural Implications G->End T1->F T2->F T3->F

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Spectroscopic Analysis of dGAP-DNA Complexes

Problem Possible Causes Solutions Prevention
Weak Fluorescence Signal Low adduct concentration, fluorescence quenching, improper excitation wavelength Increase sample concentration, verify excitation wavelength (340 nm for pyrene), check for quenchers in buffer Purify DNA to remove fluorescent impurities, use degassed buffers to reduce oxygen quenching
No Induced CD Signal Incorrect adduct orientation, improper duplex formation, low sample concentration Verify duplex formation by native PAGE, check annealing procedure, increase concentration for CD measurement Ensure proper stoichiometry during annealing, verify modification efficiency by MS
High Background in Spectra Impurities in DNA preparation, contaminated cuvettes, improper blank subtraction Repurify DNA samples, thoroughly clean cuvettes, collect fresh blank spectra Use HPLC-purified oligonucleotides, implement rigorous cleaning protocols
Irreproducible Thermal Melting Incomplete annealing, temperature equilibration issues, sample degradation Standardize annealing protocol, ensure proper instrument calibration, prepare fresh samples Implement controlled cooling rates during annealing, aliquot samples for single use
Safety Considerations
  • Carcinogen Handling: 1-Aminopyrene and its DNA adducts are potential mutagens and suspected human carcinogens [3]. Handle all materials with appropriate precautions, including the use of gloves, lab coats, and proper ventilation.
  • Waste Disposal: Dispose of all samples containing carcinogenic compounds according to institutional guidelines for chemical carcinogens.
  • Radiation Safety: When using (^{32}\text{P})-labeled compounds for gel shift assays, follow appropriate radiation safety protocols including shielding, monitoring, and proper disposal [4].

References

Comprehensive Application Notes and Protocols: 1-Aminopyrene Sample Preparation for DNA Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

1-aminopyrene (1-AP) represents a significant polycyclic aromatic compound in toxicological and pharmacological research due to its dual role as both an environmental pollutant and an endogenous mediator of disease processes. This chemical is particularly noteworthy for its interactions with biological macromolecules, especially DNA, and its capacity to activate cellular signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway. Research has demonstrated that 1-aminopyrene can form covalent DNA adducts, specifically N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP), which originates from the environmental pollutant 1-nitropyrene metabolized through nitroreduction [1]. Additionally, recent investigations have identified 1-aminopyrene as an endogenous activator of AhR signaling in chronic kidney disease, establishing correlations between its levels and disease progression markers such as serum creatinine [2]. These multifaceted interactions make 1-aminopyrene a compound of substantial interest in molecular toxicology, cancer research, and drug development.

The study of 1-aminopyrene-DNA interactions encompasses various methodological approaches, including electrochemical sensors, fluorescence spectroscopy, molecular docking, and biological activity assays. Each technique requires specific sample preparation protocols to ensure reproducibility, accuracy, and relevance to biological systems. This document provides comprehensive application notes and detailed protocols for preparing 1-aminopyrene samples specifically designed for DNA interaction studies, incorporating both in vitro and in silico approaches. These standardized methodologies aim to facilitate reliable investigation of 1-aminopyrene's genetic toxicology, its role in cellular signaling pathways, and its potential implications for human disease.

Sample Preparation & Standard Solutions

Proper preparation of 1-aminopyrene solutions is fundamental for obtaining consistent and reproducible results in DNA interaction studies. The following protocols outline standardized procedures for solution preparation across various experimental applications.

Stock Solution Preparation
  • Primary Stock Solution (1 mM): Accurately weigh 2.17 mg of 1-aminopyrene (molecular weight = 217.27 g/mol) and transfer to a 10 mL volumetric flask. Dissolve in HPLC-grade methanol to achieve a final concentration of 1 mM. This solution serves as the primary stock and should be stored at -20°C in dark glass containers to prevent photodegradation. Under these conditions, the solution remains stable for approximately 30 days [3].

  • Working Solutions: Prepare working solutions immediately before use by serial dilution of the stock solution in the appropriate buffer or solvent compatible with your specific experimental system. For most DNA interaction studies, working concentrations typically range from 1×10⁻⁸ M to 1×10⁻⁴ M [4] [3].

Buffer Systems and Solvent Considerations

The selection of appropriate buffer systems is critical for maintaining compound stability and simulating biological conditions:

  • Britton-Robinson Buffer: Commonly used for electrochemical studies, prepared by mixing acidic components (acetic, phosphoric, and boric acids) and adjusting to desired pH with sodium hydroxide [3].
  • Aqueous-Organic Mixtures: For electrochemical applications employing glassy carbon paste electrodes, prepare solutions in Britton-Robinson buffer:methanol (9:1 v/v) at pH 2 [3].
  • Physiological Buffers: For biological assays, use phosphate-buffered saline (PBS) or cell culture media compatible with your experimental system.

Table 1: Standard Solution Preparation Parameters for 1-Aminopyrene

Solution Type Concentration Solvent System Storage Conditions Stability
Primary Stock 1 mM (2.17 mg in 10 mL) Methanol -20°C, dark 30 days
Electrochemical Working 1×10⁻⁷ to 1×10⁻⁵ M BR buffer:MeOH (9:1), pH 2 4°C, dark 7 days
Fluorescence Working 1×10⁻⁸ to 1×10⁻⁶ M Appropriate buffer 4°C, dark 24 hours
Biological Assay Working 1×10⁻⁶ to 1×10⁻⁴ M PBS or cell culture media 4°C, dark 24 hours
Safety and Handling Considerations

1-aminopyrene is a potential carcinogen and should be handled with appropriate precautions:

  • Always wear personal protective equipment including gloves, lab coat, and safety glasses.
  • Work in a fume hood when handling powdered material or preparing stock solutions.
  • Decontaminate surfaces and equipment that may have come into contact with the compound.
  • Dispose of waste according to institutional regulations for hazardous chemicals.

Electrochemical Methods & Sensor Preparation

Electrochemical techniques provide highly sensitive approaches for detecting 1-aminopyrene and studying its interaction with DNA. These methods employ modified electrodes that enhance sensitivity and specificity through preconcentration and specific binding interactions.

Electrode Modification Protocols
3.1.1 Cyclodextrin-Modified Carbon Paste Electrode (CD/CPE)
  • Carbon Paste Preparation: Thoroughly mix 2.0 g of high-purity graphite powder with 0.5 g of β-cyclodextrin or γ-cyclodextrin. Add 0.8 mL of mineral oil and mix until a homogeneous paste is achieved. The paste should be packed firmly into the electrode cavity (2 mm diameter) and smoothed against weighing paper to create a uniform surface [4].

  • Activation Procedure: Prior to initial use, activate the electrode by performing 10 cyclic voltammetry scans from 0 to +1.0 V in blank Britton-Robinson buffer (pH 7.0) at a scan rate of 50 mV/s. This stabilization process ensures reproducible electrode performance [4].

3.1.2 DNA-Modified Screen-Printed Electrode (DNA/SPE)
  • Immobilization Protocol: Apply 5 μL of double-stranded DNA solution (5 mg/mL in 10 mM Tris-HCl buffer, pH 7.0) to the working electrode surface. Allow the DNA to immobilize through evaporation at room temperature for 60 minutes. Rinse gently with deionized water to remove loosely bound DNA before use [4].
3.1.3 Glassy Carbon Paste Electrode (GCPE)
  • Paste Formulation: Combine spherical glassy carbon microparticles (0.4-12 μm) with mineral oil in a 80:20 mass ratio. Mix thoroughly until a homogeneous paste is obtained. Pack the paste into a Teflon tube electrode holder and polish the surface with wet filter paper before each use [3].
Voltammetric Determination Procedures

The following standardized procedure applies to differential pulse voltammetry (DPV) measurements:

  • Preconcentration Step: Immerse the modified electrode in the 1-aminopyrene sample solution for 180 seconds with gentle stirring. This accumulation step enhances sensitivity through complex formation with the modifying agent [4] [3].

  • Measurement Parameters: Transfer the electrode to a clean electrochemical cell containing Britton-Robinson buffer (pH 2):methanol (9:1 v/v). Record DPV scans using the following instrument settings:

    • Potential range: 0 to +1.2 V
    • Pulse amplitude: 50 mV
    • Scan rate: 10 mV/s
    • Step potential: 5 mV
    • Quiet time: 5 seconds [3]
  • Calibration: Generate calibration curves using standard solutions across the concentration range of 2×10⁻⁸ to 4×10⁻⁶ mol dm⁻³. The limit of quantification for 1-aminopyrene with these methods can reach 10⁻⁸ mol dm⁻³ under optimal conditions [4].

Table 2: Voltammetric Techniques for 1-Aminopyrene Detection

Technique Electrode Type Linear Range (mol dm⁻³) Limit of Detection (mol dm⁻³) Optimal pH
Differential Pulse Voltammetry β-CD/CPE 2×10⁻⁸ to 4×10⁻⁷ 5×10⁻⁹ 7.0
Differential Pulse Voltammetry DNA/SPE 2×10⁻⁷ to 4×10⁻⁶ 1×10⁻⁸ 7.0
Linear Scan Voltammetry GCPE 2×10⁻⁵ to 1×10⁻⁴ 3×10⁻⁶ 2.0
Adsorptive Accumulation Voltammetry GCPE 2×10⁻⁷ to 1×10⁻⁶ 1×10⁻⁷ 2.0
Data Analysis and Interpretation
  • Peak Identification: 1-aminopyrene typically exhibits one well-resolved irreversible anodic peak around +0.6 to +0.8 V (vs. SCE) in acidic media, which shifts to lower potentials with increasing pH [3].
  • Interaction Assessment: Compare electrochemical responses between bare and DNA-modified electrodes. Decreased current signals on DNA-modified electrodes indicate binding interactions, while peak potential shifts reflect changes in redox thermodynamics due to DNA complexation [4].

Fluorescence Spectroscopy & Molecular Docking

Fluorescence Quenching for DNA Binding Studies

Fluorescence techniques provide valuable insights into the binding interactions between 1-aminopyrene and DNA through monitoring quenching phenomena:

  • Sample Preparation: Prepare 1-aminopyrene solutions at concentrations ranging from 1×10⁻⁸ to 1×10⁻⁶ M in appropriate buffer (typically Tris-HCl, pH 7.4). For DNA binding studies, maintain a constant 1-aminopyrene concentration while varying DNA concentrations (0-100 μM) [4].

  • Competitive Binding Assays: For evaluating displacement of intercalating dyes, pre-incubate DNA with TO-PRO-3 dye (or similar fluorophore) for 30 minutes before adding 1-aminopyrene. Monitor fluorescence decrease at the dye's emission maximum upon addition of 1-aminopyrene [4].

  • Stern-Volmer Analysis: Generate Stern-Volmer plots (F₀/F vs. [quencher]) to determine binding constants. The upward curvature observed in Stern-Volmer plots for 1-aminopyrene with graphene systems suggests combined static and dynamic quenching mechanisms, which may also apply to DNA interactions [5].

Molecular Docking Protocols

Molecular docking studies provide structural insights into 1-aminopyrene interactions with DNA through computational approaches:

  • System Preparation: Obtain the B-DNA structure from Protein Data Bank (common reference: 1BNA). Prepare 1-aminopyrene structure using chemical drawing software or retrieve from databases such as PubChem.

  • Docking Procedure:

    • Software Setup: Utilize HEX docking software or similar molecular docking platforms.
    • Parameter Configuration: Set docking parameters to include rigid body docking with 10° angular steps.
    • Interaction Evaluation: Assess binding energies and interaction modes focusing on intercalation between base pairs or groove binding.
    • Visualization: Analyze resulting complexes using molecular visualization software to identify specific interactions such as π-π stacking, hydrogen bonding, and hydrophobic contacts [6].

The following diagram illustrates the experimental workflow for studying 1-aminopyrene-DNA interactions:

G Start Start Study SP Sample Preparation Start->SP EC Electrochemical Analysis SP->EC Fl Fluorescence Spectroscopy SP->Fl MD Molecular Docking SP->MD BA Biological Activity Assessment SP->BA Int Data Integration & Interpretation EC->Int Fl->Int MD->Int BA->Int

Biological Activity Assessment

Mutagenicity Assessment via Translesion DNA Synthesis Assays

Evaluation of 1-aminopyrene's mutagenic potential through its DNA adduct dGAP provides critical safety information:

  • Oligonucleotide Preparation: Synthesize DNA templates containing site-specific dGAP adducts. The 73-merAP template containing dGAP at position 41 from the 3'-end is commonly used. Purify oligonucleotides using PAGE or HPLC and verify adduct formation by mass spectrometry [1].

  • Polymerase Assay Conditions:

    • Reaction Buffer: 50 mM HEPES (pH 7.5 at 37°C), 5 mM MgCl₂, 50 mM NaCl, 0.1 mM EDTA, 5 mM DTT, 10% glycerol, and 0.1 mg/mL BSA [1].
    • Enzyme Selection: Include Y-family DNA polymerases (Dpo4, hPolη, hPolκ, hPolι, hRev1) at appropriate concentrations (typically 1-100 nM).
    • Reaction Setup: Combine DNA substrate (100 nM) with polymerase and dNTPs (200 μM each) in reaction buffer. Incubate at 37°C for 10-30 minutes.
    • Product Analysis: Terminate reactions with 0.37 M EDTA, separate products via denaturing PAGE, and visualize using appropriate detection methods [1].
  • Mutation Frequency Calculation: Sequence reaction products and calculate mutation frequencies by dividing the number of mutated sequences by the total number of sequences analyzed. dGAP typically induces base deletions and substitutions, with dA being the most frequent misincorporation [1].

AhR Activation Assays

Assessment of 1-aminopyrene-mediated aryl hydrocarbon receptor activation relevant to chronic kidney disease:

  • Cell Culture Models: Utilize NRK-52E cells (rat kidney epithelial cell line) or similar mammalian cell systems. Culture cells according to standard protocols in appropriate media supplemented with 10% FBS.
  • Treatment Protocol: Expose cells to 1-aminopyrene across a concentration range (1-100 μM) for 24-72 hours. Include positive controls (e.g., TCDD) and vehicle controls in each experiment.
  • Gene Expression Analysis: Quantify mRNA expression of AhR target genes (CYP1A1, CYP1A2, CYP1B1) using RT-qPCR. Significant upregulation indicates AhR pathway activation [2].
  • Validation Experiments: Confirm AhR-specific effects using AhR knockdown systems (shRNA-treated cells) or AhR antagonists to demonstrate pathway specificity [2].

Table 3: Biological Assays for 1-Aminopyrene Activity Assessment

Assay Type Key Components Endpoint Measurements Significant Findings
Translesion DNA Synthesis dGAP-modified DNA templates, Y-family polymerases Mutation frequency, types (deletions, substitutions) Base deletions most frequent; dA misincorporation common [1]
AhR Activation NRK-52E cells, 1-aminopyrene treatment CYP1A1, CYP1A2, CYP1B1 mRNA expression Dose-dependent AhR target gene upregulation [2]
Renal Fibrosis 5/6 nephrectomized rat model, 1-aminopyrene Serum creatinine, creatinine clearance, fibrosis markers Positive correlation with creatinine, negative with clearance [2]
Competitive Binding DNA-TO-PRO-3 complex, 1-aminopyrene Fluorescence quenching Confirmation of DNA binding interaction [4]

Troubleshooting & Technical Considerations

Common Experimental Challenges
  • Precipitation Issues: If 1-aminopyrene precipitates in aqueous solutions, ensure the correct order of mixing - always add methanolic stock solution to buffer with vigorous stirring, never vice versa [3].
  • Electrode Fouling: Regenerate carbon paste electrodes by gently polishing on wet filter paper or completely replacing the paste after 10-15 measurements.
  • Non-reproducible Electrochemical Signals: Implement strict temperature control using an electrically heated electrode system, as DNA-binding interactions can be temperature-sensitive [4].
  • Low Fluorescence Signals: For sensitive fluorescence detection, consider using charge-transfer complexes that enhance spectral properties, such as the picric acid:1-aminopyrene complex [6].
Data Validation Guidelines
  • Control Experiments: Always include appropriate controls:
    • Unmodified electrodes for electrochemical studies
    • DNA-free samples for binding assays Vehicle-treated cells for biological assays
    • Undamaged DNA templates for polymerase studies
  • Method Correlation: Validate findings using multiple complementary techniques where possible (e.g., corroborate electrochemical binding data with fluorescence results).
  • Statistical Analysis: Perform triplicate measurements for quantitative analyses and report standard deviations. Use appropriate statistical tests (e.g., Student's t-test for pairwise comparisons, ANOVA for multiple groups) with significance defined as p < 0.05.

Conclusion

These application notes provide comprehensive protocols for preparing 1-aminopyrene samples and conducting DNA interaction studies across multiple methodological platforms. The standardized approaches outlined for electrochemical analysis, fluorescence binding studies, molecular docking, and biological activity assessment enable researchers to thoroughly investigate the molecular interactions and toxicological implications of this environmentally and biologically significant compound. By adhering to these detailed protocols, researchers can generate reliable, reproducible data that advances our understanding of 1-aminopyrene's mechanisms of action and potential health impacts.

References

Troubleshooting Guide: Low Yield in 1-Aminopyrene-DNA Adduct Formation

Author: Smolecule Technical Support Team. Date: February 2026

The formation of the major adduct N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) is a multi-step process. Low yield can occur at the metabolic activation stage or the binding reaction itself [1]. The table below outlines common issues and solutions.

Problem Area Potential Cause Troubleshooting Action Key Parameters & Expected Outcome
Metabolic Activation Inefficient conversion of 1-NP to the reactive N-hydroxy-1-aminopyrene intermediate [1]. Use a confirmed metabolic activation system (e.g., bacterial nitroreductases from C. paraputrificum or Eubacterium sp., or P450 enzyme systems) [1]. Ensure proper activity of nitroreductase enzymes.
Reactive Intermediate Instability of the N-hydroxy-1-aminopyrene metabolite and nitrenium ion [1]. Optimize reaction conditions (pH, temperature, and time) to stabilize the reactive species before it interacts with DNA. Expected: Increased formation of the reactive nitrenium ion.

| DNA Binding Reaction | Suboptimal reaction conditions for the nitrenium ion to attack the C8 position of deoxyguanosine [1]. | - Use high-purity, high-molecular-weight DNA.

  • Ensure reaction buffer is free of nucleophiles that could compete with DNA.
  • Optimize ionic strength and temperature. | Use GC-rich DNA templates for higher binding efficiency, as repetitive/GC-rich sequences show higher mutation rates [1]. | | Adduct Stability | Instability of the final dGAP adduct under certain conditions. | Avoid highly acidic conditions (pH < 2) and extreme high temperatures (e.g., > 80°C) during workup and analysis, as 1-AP can be unstable under these conditions [1]. | - |

Detailed Experimental Protocol for dGAP Bypass Studies

This protocol is adapted from foundational mechanistic studies of Dpo4 polymerase bypassing a site-specific dGAP lesion [1] [2]. It provides a methodology for preparing the DNA substrate and analyzing polymerase kinetics.

1. Materials

  • DNA Substrate: Synthesize a site-specific dGAP-containing oligonucleotide (e.g., a 26-mer template with sequence 3'-TTGCTGCCGGTCACTTAAGCGCGCCC-5', where G is dGAP). Confirm adduct formation by mass spectrometry (expected mass M-H ~8109.6) [1].
  • Primers: Various primers (e.g., 17-mer to 23-mer) annealed upstream of the lesion for standing-start assays [1].
  • Enzyme: Purified Y-family DNA polymerase (e.g., S. solfataricus Dpo4 or human Pol η, κ, ι, Rev1) [1] [2].
  • Buffers: Reaction Buffer R: 50 mM HEPES (pH 7.5 @ 37°C), 5 mM MgCl₂, 50 mM NaCl, 0.1 mM EDTA, 5 mM DTT, 10% glycerol, and 0.1 mg/mL BSA [1] [2].
  • Radioisotope: [γ-³²P]ATP for 5' end-labeling of primers.
  • dNTPs: Solution of all four dNTPs (e.g., 200 µM each for standing-start assays).

2. Method 1. Prepare DNA Substrate: 5'-end label the primer with [γ-³²P]ATP using OptiKinase (or T4 PNK). Anneal the labeled primer to the dGAP-containing template at a 1:1.15 molar ratio by heating to 75°C for 2 minutes and slowly cooling to room temperature [1]. 2. Pre-steady-state Kinetics Assay: * Rapidly mix the enzyme-DNA complex with a solution containing Mg²⁺ and dNTP(s) to start the reaction. * Use a DNA trap (e.g., a 21/41-mer duplex) in the quench solution to prevent multiple enzyme turnovers. * Quench the reaction at various time points (milliseconds to seconds) with 0.37 M EDTA. 3. Product Analysis: * Resolve the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). * Quantify the extended primer products using a phosphorimager (e.g., Typhoon Trio) [2].

3. Expected Outcomes & Data Interpretation Dpo4 polymerase can bypass the dGAP lesion but exhibits strong pausing at two sites: opposite the lesion (Position 0) and immediately downstream (Position +1) [1]. In the presence of a DNA trap, nucleotide incorporation at these pause sites shows biphasic kinetics (a fast phase followed by a slow phase), whereas incorporation at non-pause sites is typically a single, fast phase [1]. This indicates a conformational change or adjustment is needed to accommodate the bulky adduct.

Metabolic Activation Pathway of 1-Nitropyrene

The following diagram, generated with Graphviz, illustrates the metabolic pathway that activates 1-Nitropyrene (1-NP) into the DNA-binding species. This helps visualize the critical steps where yields can be lost.

Diagram Title: 1-NP Metabolic Activation to DNA Adduct

References

optimizing 1-aminopyrene concentration DNA studies

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding 1-Aminopyrene & dGAP

  • Q1: What is the primary DNA lesion formed by 1-AP, and why is it significant?

    • A: The main DNA lesion is N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP). This is a bulky adduct where the 1-AP metabolite binds to a deoxyguanosine in DNA [1]. Its significance lies in its high mutagenic potential, which can lead to errors during DNA replication and is linked to 1-AP's classification as a class 2B carcinogen [1].
  • Q2: Which DNA polymerases are most and least error-prone when bypassing dGAP?

    • A: Research using Short Oligonucleotide Sequencing Assays (SOSAs) shows that error-proneness varies [1]. The table below summarizes the key findings for the human Y-family polymerases.
Polymerase Mutagenic Profile during dGAP Bypass Suitability for TLS
hPolκ Makes the fewest mutations at all template positions except opposite the lesion site; significantly less error-prone in extending bypass products [1]. Most Suitable [1]
hRev1 Preferentially incorporates the correct dCTP opposite the bulky lesion but cannot extend the bypass products alone [1]. Most Suitable (for nucleotide incorporation) [1]
hPolη Generates frequent mutations, including base deletions and substitutions (often dA insertion) [1]. Less Suitable
hPolι The most frequent mutations are base deletions at all template positions [1]. Least Suitable

Troubleshooting Guide: Experimental Optimization & Analysis

Symptom: High mutagenesis rates in bypass assays.

  • Potential Cause: The involvement of error-prone Y-family DNA polymerases like hPolη or hPolι.
  • Solution: Consider reaction conditions or cellular models that favor the involvement of hPolκ and hRev1, as these enzymes generate fewer errors during dGAP translesion synthesis (TLS) [1].

Symptom: Inefficient extension of primers after nucleotide incorporation opposite the dGAP lesion.

  • Potential Cause: hRev1 can correctly incorporate dCTP opposite dGAP but is inherently poor at extending from this point [1].
  • Solution: A two-polymerase model is likely necessary. Design experiments to investigate the handoff mechanism where hRev1 incorporates the nucleotide and another polymerase, such as hPolκ, takes over for efficient extension [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature for studying dGAP bypass.

Standing Start Assay for Nucleotide Incorporation

This assay is ideal for determining which nucleotide a polymerase inserts directly opposite a dGAP lesion [1].

  • 1. Substrate Preparation: Create a radiolabeled DNA duplex where the primer ends one nucleotide before the template dGAP lesion site [1].
  • 2. Reaction Setup:
    • Mix the DNA substrate (e.g., 100 nM) with the polymerase (e.g., 1 μM hRev1) in an appropriate reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 50 mM NaCl, 0.1 mM EDTA, 5 mM DTT, 10% glycerol, and 0.1 mg/ml BSA) [1].
    • Set up separate reactions, each rapidly mixed with only one type of dNTP (dATP, dCTP, dGTP, or dTTP) or all four [1].
  • 3. Reaction & Analysis:
    • Incubate at 37°C for a set time (e.g., 10 minutes).
    • Stop the reaction by adding a high concentration of EDTA.
    • Resolve the products using denaturing polyacrylamide gel electrophoresis (PAGE) and quantify them using a phosphorimager [1].
Short Oligonucleotide Sequencing Assay (SOSA) for Full Mutagenic Spectrum

This method provides a comprehensive, quantitative view of all mutation types (substitutions, insertions, deletions) generated during the bypass of a lesion [1]. The workflow is as follows:

G node1 Prepare Damaged DNA Substrate node2 Incubate with DNA Polymerase node1->node2 node3 Purify Extended DNA Products node2->node3 node4 PCR Amplification node3->node4 node5 Ligate into Sequencing Vector node4->node5 node6 Transform Bacteria node5->node6 node7 Sequence Individual Clones node6->node7 node8 Analyze Mutagenic Spectrum node7->node8

  • Key Details:
    • Substrate: A primer is annealed to a template with a site-specific dGAP lesion placed ~41 nucleotides from the template's 3'-end [1].
    • Primer Design: The primer is designed to anneal 13 bp from the 3'-end, allowing newly synthesized DNA to be easily differentiated and purified from the template strand [1].
    • Sequencing & Analysis: After PCR and cloning, plasmids are sequenced, and the sequences are compared to the original template to identify all mutations [1].

Visualizing the DNA Damage Bypass Pathway

The following diagram illustrates the logical relationship and decision points for how a stalled replication fork might deal with a dGAP lesion, based on the findings for human Y-family polymerases.

G start Replication Fork Stalls at dGAP Lesion decision1 Which Polymerase Bypasses the Lesion? start->decision1 path_hRev1_hPolk hRev1 + hPolκ Path decision1->path_hRev1_hPolk Most Error-Free path_hPolη hPolη Path decision1->path_hPolη Error-Prone path_hPolι hPolι Path decision1->path_hPolι Most Error-Prone outcome1 Lower Mutagenesis Preferential dC insertion by hRev1 Efficient extension by hPolκ path_hRev1_hPolk->outcome1 outcome2 Higher Mutagenesis Frequent base substitutions and deletions path_hPolη->outcome2 outcome3 Highest Mutagenesis Most frequent base deletions path_hPolι->outcome3

Key Optimization Strategy

The most critical factor for reducing mutations is steering the bypass process toward the hRev1/hPolκ pathway. Your experimental optimization of 1-AP concentration should therefore include assays that can detect the specific polymerase involved in TLS, as this will have a greater impact on your outcomes than the lesion concentration alone.

References

reducing 1-aminopyrene experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 1-AP Variability: Key Factors

The table below summarizes the primary factors that can contribute to variability in experimental results involving 1-aminopyrene, drawing from recent research.

Factor of Variability Impact on Experimental Results Supporting Evidence / Origin
Inter-individual Metabolic Differences Large variations in urinary 1-AP concentration and excretion timing after a standardized exposure [1]. Human exposure study: median 1-AP after exposure was 138.7 ng/g creatinine, but with significant individual variation [1].
Excretion Time Course Peak urinary concentration can vary significantly between subjects, affecting spot sample results [2]. Pharmacokinetic analysis suggested two sub-populations: ~63% peaked at ~5.4 hours, ~30% had peaks beyond 24 hours [2].
Sample Collection Timing Single spot urine samples can miss peak concentration, leading to underestimation or high variability in exposure assessment [1] [2]. Controlled exposure studies show that 1-AP levels change over time post-exposure [1].
Adsorption Equilibrium (in materials science) The amount of 1-AP adsorbed on a surface (e.g., CNTs) depends on the number of specific functional groups, impacting fluorescence measurements [3]. Study using 1-AP as a fluorescent probe quantified -COOH groups on acid-treated MWCNTs; adsorption followed Langmuir isotherm [3].
Presence of Endogenous 1-AP In CKD studies, endogenous 1-AP was identified as a novel mediator, which could interfere with studies measuring 1-AP as a PAH exposure biomarker [4]. Metabolomic analysis of CKD patients and rat models found significantly increased renal levels of 1-AP, correlating with disease severity [4].

Troubleshooting Guides & FAQs

Individual Metabolism and Sample Timing

Q: How can I reduce variability in human biomonitoring studies using urinary 1-AP?

  • Recommendation 1: Collect Multiple Spot Samples. Instead of a single spot sample, collect a series of voids over a 24-hour period after exposure. This strategy helps capture the peak excretion time for each individual [2].
  • Recommendation 2: Consider Population Subgroups. Be aware that participants may fall into different metabolic subgroups. If feasible, a pilot study to determine individual excretion curves can greatly enhance data accuracy [2].
  • Recommendation 3: Use Time-Weighted Averages. If multiple samples are available, calculating a time-weighted average concentration of urinary 1-AP can provide a more robust measure of exposure than a single time point [1].

The following workflow outlines the optimized sample collection and analysis process based on these recommendations:

Start Controlled Exposure S1 Collect pre-exposure urine sample Start->S1 S2 Initiate exposure event S1->S2 S3 Collect series of spot urine samples S2->S3 S4 Analyze 1-AP levels (HPLC-fluorescence) S3->S4 S5 Model excretion curve for each subject S4->S5 S6 Determine peak excretion time (Tmax) S5->S6 S7 Use Tmax/TWA for data normalization S5->S7  Use TWA D1 Single or multiple subgroups? S6->D1 D1->S7 Apply model

Material Science & Fluorescent Probing

Q: How can I ensure consistent and quantitative results when using 1-AP as a fluorescent probe for surface characterization?

  • Recommendation 1: Characterize Adsorption Isotherm. Confirm that the adsorption of 1-AP onto your material (e.g., acid-treated carbon nanotubes) follows a Langmuir model. This indicates monolayer adsorption on specific sites and validates the quantitative approach [3].
  • Recommendation 2: Control Dispersion Quality. Ensure that the nanomaterial is consistently and well-dispersed in the solvent. The degree of dispersion affects the available surface area for 1-AP adsorption and thus the fluorescence signal. Use UV-visible absorption spectroscopy to monitor dispersion stability [3].
  • Recommendation 3: Verify Acid Group Formation. When working with carbon nanotubes, the intensity of the 1-AP signal is directly linked to the number of acidic groups (like -COOH) created during acid treatment. Strictly control and document your acid treatment parameters (e.g., acid type, concentration, duration, temperature) to ensure batch-to-batch reproducibility [3].

The diagram below illustrates the interaction mechanism and key steps for reliable quantification:

MWCNT Acid-treated MWCNT Interaction Hydrogen-bonding Interaction MWCNT->Interaction AP 1-Aminopyrene (1-AP) AP->Interaction Complex APH+-like Species Formed Interaction->Complex Quant Quantify -COOH groups via Fluorescence Complex->Quant L1 Ensure good MWCNT dispersion L1->MWCNT L2 Confirm Langmuir adsorption isotherm L2->Quant L3 Control acid treatment parameters L3->MWCNT

Detailed Experimental Protocols

Protocol 1: Quantifying 1-AP in Human Urine via HPLC-Fluorescence

This method is adapted from a controlled diesel exhaust exposure study [1].

  • Sample Collection: Collect spot urine samples pre-exposure and at multiple time points post-exposure (e.g., first void, and then periodically for 24 hours). Record the time of each void. Samples should be stored frozen (-20°C or lower) in the dark until analysis to prevent degradation.
  • Sample Analysis: Analyze using HPLC with fluorescence detection. The specific HPLC conditions (column, mobile phase) were not detailed in the abstract, but fluorescence detection is highly sensitive for 1-AP.
  • Data Normalization: Normalize urinary 1-AP concentrations to creatinine (e.g., ng 1-AP/g creatinine) to account for urine dilution [1].
  • Data Interpretation: Model the excretion curve for each subject to determine the time of maximum excretion (T~max~). Use time-weighted average concentrations for group comparisons to minimize the impact of variable excretion timing [1] [2].
Protocol 2: Quantifying Acidic Groups on Nanomaterials Using 1-AP Fluorescence

This protocol is derived from research on characterizing acid-treated multi-walled carbon nanotubes (MWCNTs) [3].

  • Materials:
    • Purified and acid-treated MWCNTs.
    • 1-Aminopyrene (recrystallized three times from water for purity).
    • Appropriate solvents (e.g., distilled water).
  • Probe Adsorption:
    • Prepare a suspension of MWCNTs in an aqueous solvent.
    • Add a known concentration of 1-AP to the suspension.
    • Use ultrasonic irradiation to disperse the nanotubes and facilitate adsorption for a defined period (study monitored from 2 to 18 days).
  • Fluorescence Measurement:
    • Measure the fluorescence spectra of the suspension.
    • The interaction between the amino group of 1-AP and acidic surface groups (e.g., -COOH) causes a spectral shift, forming a protonated, APH+-like species.
  • Quantitative Analysis:
    • Confirm the adsorption follows a Langmuir isotherm.
    • Use the Langmuir model to calculate the amount of acidic functional groups on the MWCNT surface and the adsorption equilibrium constant [3].

References

handling 1-aminopyrene solubility issues aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 1-Aminopyrene Properties

The core of the solubility challenge lies in the physical properties of 1-aminopyrene. The following table summarizes key data relevant to its dissolution:

Property Value Source / Conditions
Water Solubility 0.576 mg/L At 25°C [1] [2]
log P (log Kow) 4.166 [3] Indicates high hydrophobicity
pKa 4.32 ± 0.30 (Predicted) [1] -
Appearance Yellow to green powder [1] -

These properties clearly indicate that 1-aminopyrene is a highly hydrophobic (lipophilic) compound. Its very low water solubility means you will need to use organic solvents or specialized techniques for most experimental preparations [1] [2].

Solubility and Preparation Guidelines

Based on its chemical properties, here are practical methods for dissolving and handling 1-aminopyrene.

  • Recommended Solvents: The search results indicate that 1-aminopyrene is slightly soluble in chloroform and sparingly soluble in methanol [1]. You can use these solvents to first dissolve the compound and then add this stock solution to your aqueous buffers. Other water-miscible organic solvents like acetonitrile or dimethyl sulfoxide (DMSO) are also commonly used for such compounds, though they are not explicitly mentioned in the sources.
  • Sample Preparation Workflow: The process for creating an aqueous working solution can be visualized as follows:

cluster_1 Step 1: Use Organic Solvent cluster_2 Step 2: Dilute with Aqueous Buffer A 1-Aminopyrene Powder B Primary Dissolution A->B C Concentrated Stock Solution B->C D Dilution C->D E Aqueous Working Solution D->E

  • Handling and Storage: 1-Aminopyrene should be stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature to maintain its stability [1] [4].

Troubleshooting Common Issues

  • Problem: Precipitation in aqueous solution. This occurs when the solution becomes supersaturated or the organic solvent content is too low.

    • Solution: Ensure the final concentration is below the compound's solubility limit in your specific aqueous-organic solvent mixture. You may need to increase the percentage of the organic co-solvent (e.g., methanol, DMSO) in your final buffer. Gentle warming and sonication can help re-dissolve precipitated material.
  • Problem: Unexpectedly low analytical signal (e.g., in HPLC or fluorescence assays).

    • Solution: This strongly suggests the compound has precipitated out of solution. Centrifuge the solution to pellet any precipitate and re-dissolve the pellet in a solvent with a higher organic content. Re-check your dilution calculations to ensure the stock solution was made correctly. Note: For HPLC analysis in reversed-phase mode, a highly aqueous mobile phase can cause a hydrophobic compound like 1-aminopyrene to retain too strongly on the column; adjusting the mobile phase to be more organic can elute the compound [5] [6].

Safety and Compliance

Please note the following safety information:

  • Hazard Statements: 1-Aminopyrene is classified as harmful if swallowed (H302) and, based on supplier information, may be harmful in contact with skin (H312) [2].
  • Use Restrictions: The product is sold for non-medical purposes, such as industrial applications or scientific research, and is not for diagnostic or therapeutic use [1] [4].

References

minimizing 1-aminopyrene photodegradation experiments

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors & Practical Recommendations

The table below summarizes the main factors affecting 1-aminopyrene's stability and the recommended actions you can take.

Factor Key Finding / Property Recommended Action for Minimizing Photodegradation
Light Exposure Degrades under UVA light (365 nm); slowest photodegradation rate among tested pyrenes [1]. Use amber glassware; work in darkroom conditions; use light sources that avoid the UVA spectrum.
Solvent & Chemical Environment Photodegradation studied in methanol [1]; air-sensitive compound [2]. Use inert, oxygen-free solvents; store and handle under inert gas (e.g., nitrogen or argon) [2].
Structural Comparisons 1-Aminopyrene causes minimal to no light-induced lipid peroxidation, unlike other derivatives [1]. Its inherent structure is less reactive; this property can be leveraged for more stable experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the specific photodegradation rate and half-life of 1-aminopyrene under UVA light? In a methanol solution irradiated with UVA light (365 nm, 5.8 mW/cm²), 1-aminopyrene was found to have a first-order degradation rate constant (k) of 1.40×10⁻³ min⁻¹. This corresponds to a half-life of approximately 495 minutes [1]. This half-life is significantly longer than that of other pyrene derivatives under the same conditions, confirming its relative photostability.

Q2: Why is 1-aminopyrene more photostable than other similar compounds? Its stability is structure-dependent. The study on light-induced lipid peroxidation revealed that 1-aminopyrene caused minimal to no peroxidation, in contrast to pyrene, 1-bromopyrene, 1-hydroxypyrene, and 1-nitropyrene [1]. This suggests that the amino group influences the molecule's excited state, making the competing process of photodegradation less favorable compared to other substituents.

Q3: Besides light, what other conditions should I control during experiments? The compound is documented as air-sensitive [2]. Therefore, in addition to strict light control, it is crucial to store and handle the chemical under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidative degradation.

Experimental Workflow for Minimizing Photodegradation

The following diagram outlines a recommended procedure for handling 1-aminopyrene in experiments where its stability is critical.

Start Start: Experiment Planning S1 Prepare solutions in methanol or other appropriate solvent Start->S1 S2 Use amber glassware or foil-wrapped containers S1->S2 S3 Purge solution with inert gas (e.g., Nitrogen, Argon) S2->S3 S4 Conduct experiments under minimal essential lighting S3->S4 S5 Store samples in darkness under inert atmosphere S4->S5 End Stable Analysis S5->End

Key Takeaways

To summarize the strategies for minimizing 1-aminopyrene photodegradation:

  • Leverage Its Natural Stability: Recognize that 1-aminopyrene is inherently more photostable than many related compounds [1]. Your goal is to preserve this inherent stability.
  • Control Light and Air: The two most critical external factors to manage are exposure to UVA light and exposure to air/oxygen [1] [2].
  • Follow a Rigorous Protocol: Adhering to a standardized workflow that incorporates light control and inert atmospheric handling will provide the most reliable results.

References

1-aminopyrene DNA binding reaction conditions optimization

Author: Smolecule Technical Support Team. Date: February 2026

DNA Binding Reaction & Adduct Formation

The primary DNA adduct formed from 1-aminopyrene (1-AP) is N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) [1] [2]. The binding reaction can occur through two main pathways: photo-activation and metabolic activation.

The following table summarizes the core reaction components and conditions for the photo-activation pathway, which is a direct method to form dGAP adducts.

Parameter Typical Condition or Component Notes / Purpose
Activation Method UVA light irradiation [3] Light required to convert 1-AP to reactive intermediates.
1-AP Concentration e.g., 1.25 µM (in Mutatox test) [3] Concentration will vary by experiment; optimize for system.
Reaction Buffer 10% methanolic aqueous buffer [3] Aqueous mix with organic solvent (e.g., methanol) for 1-AP solubility.
Reactive Intermediates 1-hydroxyaminopyrene, 1-nitrosopyrene [3] Formed from 1-AP during irradiation; bind to DNA.
Reaction Time Varies; 1-AP photolysis half-life ~7.1 min [3] Monitor adduct formation relative to irradiation time.
DNA Source Purified DNA [3] Used to assess covalent DNA adduct formation.

This experimental workflow outlines the key steps for creating and analyzing the 1-AP-DNA adduct.

1-AP DNA Adduct Experimental Workflow Start Start Experiment Prep Prepare Reaction Mix: - 1-Aminopyrene (1-AP) - DNA - Buffer (e.g., 10% methanolic) Start->Prep Activate Activation by UVA Irradiation Prep->Activate Formed Reactive Intermediates Form: 1-hydroxyaminopyrene 1-nitrosopyrene Activate->Formed Bind Covalent DNA Adduct Formation (N-(deoxyguanosin-8-yl)-1-aminopyrene) Formed->Bind Analyze Analyze Adducts & Assess Mutagenicity Bind->Analyze End End Analyze->End

Detection & Analysis of DNA Adducts

After forming the adduct, you can use several methods to detect and analyze it. The table below compares common techniques.

Method Key Feature Application to 1-AP/dGAP
Fluorescence Spectroscopy Uses intrinsic fluorescence of adduct [2] dGAP has distinct emission spectra under acidic/neutral vs. basic pH; intercalated pyrene shows exciplex fluorescence.

| Liquid Chromatography- Mass Spectrometry (LC-MS) | High structural specificity [4] | Method of choice for structurally characterizing and quantifying DNA adducts. Replaces older methods like 32P-postlabeling. | | 32P-Postlabeling Assay | High sensitivity for detecting modified nucleotides [4] | Screens for DNA adducts by transferring a 32P-ATP label to carcinogen-modified nucleotides. | | Short Oligonucleotide Sequencing Assay (SOSA) | Quantifies mutagenic potential and error rates [1] | Used with Y-family DNA polymerases (e.g., Dpo4, hPolη, hPolκ) to test mutagenic bypass of dGAP lesion. | | Optical Melting Studies | Measures duplex stability and thermodynamics [2] | dGAP adduct has a destabilizing effect on DNA duplex; used to study conformational changes. |

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in 1-AP DNA binding experiments.

Problem Possible Cause Potential Solution
Low or No Adduct Formation Insufficient activation of 1-AP Ensure correct UVA light source intensity and wavelength; verify irradiation time and confirm 1-AP concentration is sufficient [3].
High Background Noise Non-specific binding or non-optimal reaction conditions Include radical scavengers (e.g., DTT, histidine, NaN3) in reaction to suppress non-specific background [3].
Unclear or Inconsistent Results Sub-optimal buffer/DNA conditions Ensure reaction mixture is well-controlled; use appropriate buffer (e.g., HEPES with salts, DTT, glycerol for polymerase assays) [1].
Artifacts in Mutagenicity Assays Cytotoxicity masking results or incorrect S9 use In bacterial mutagenicity tests (e.g., Mutatox), test with and without S9 metabolic activation; be aware 1-AP photoproducts can be more genotoxic than parent compound [3].

Key Technical Notes for Experimental Design

  • Conformational Impact: The dGAP adduct can influence DNA structure. Depending on the sequence, the pyrene moiety may intercalate, with the adducted guanine base displaced from the helix, which affects duplex stability and has biological implications for mutagenesis [2].
  • Polymerase Bypass Studies: When studying translesion synthesis (TLS) past the dGAP adduct, note that different Y-family DNA polymerases (like hPolη, hPolκ, hPolι, and Dpo4) have varying error rates and mutational signatures [1]. Your choice of polymerase will influence the experimental outcome.

References

troubleshooting weak 1-aminopyrene DNA signals

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have when working with 1-aminopyrene:

  • Q1: What are the fluorescence properties of 1-aminopyrene? A key reason for weak signals could be the use of suboptimal instrument settings. 1-AP is the six-electron reduced metabolite of 1-NP and is detected based on its intrinsic fluorescence properties. Ensure your fluorometer or plate reader is configured with the correct wavelengths [1].
  • Q2: Why might my cellular model be producing a weak 1-AP signal? The metabolic activation of 1-NP to 1-AP is highly dependent on specific cellular enzymes and signaling pathways. A weak signal may indicate that your cell line has low basal activity of the relevant enzymes. Studies show that 1-AP production is significantly dependent on the aldoketo reductase (AKR) enzymes AKR1C1 and AKR1C2, and is regulated by the transcription factor NRF2 [1]. Using cell lines with low expression of these proteins will result in a weaker signal.
  • Q3: Could my 1-NP treatment protocol be the issue? Yes. The concentration of the 1-NP parent compound and the duration of exposure are critical. In research, cells are typically treated with 1-NP for extended periods (e.g., 48 hours) to allow for metabolic conversion [1]. A low concentration of 1-NP or an insufficient incubation time will not generate enough 1-AP for robust detection.

Troubleshooting Guide: Weak 1-AP Signal

Use the following table to diagnose and resolve issues leading to weak fluorescence signals.

Possible Cause Underlying Issue Recommended Solution
Suboptimal Detection Setup Incorrect instrument calibration for 1-AP’s specific fluorescence. Verify and set instrument to 1-AP’s specific excitation/emission wavelengths [1].

| Inefficient Metabolic Conversion | Cell line lacks necessary enzymes (AKR1C1/C2) or NRF2 pathway is inactive. | - Use A549 or HBEC3-KT cell lines [1].

  • Pre-treat cells with NRF2 activators (e.g., R-sulforaphane) [1]. | | Insufficient 1-NP Exposure | Low concentration or short incubation time limits 1-AP production. | Increase 1-NP concentration and extend treatment time (e.g., 48 hours) [1]. | | Inhibition of Key Enzymes | Accidental inhibition of AKR enzymes. | Check media and compounds for AKR inhibitors (e.g., salicylic acid, ursodeoxycholate) [1]. | | General Fluorescence Quenching | Signal loss due to experimental conditions. | - Avoid high concentrations of quenching agents.
  • Ensure solvent compatibility (e.g., DMSO). |

Experimental Protocol: Detecting 1-AP in Human Lung Cells

Below is a validated methodology for measuring 1-NP nitroreduction to 1-AP in cellular systems, based on current research [1].

1. Cell Culture and Treatment

  • Use appropriate human lung cell lines, such as A549 or HBEC3-KT.
  • Culture cells according to standard conditions.
  • To enhance the signal, pre-treat cells for a suitable duration with an NRF2 activator like R-sulforaphane (SFN, 5-10 µM) or CDDO-Im (0.1-1 µM) to upregulate AKR and NQO1 expression.
  • Treat cells with 1-NP (e.g., 1-10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

2. Sample Preparation and 1-AP Measurement

  • Following the incubation period, harvest cells and prepare a cell lysate.
  • The detection of 1-AP is performed based on its intrinsic fluorescence. The specific excitation (λex) and emission (λem) wavelengths should be determined from the literature or by scanning the spectrum of a 1-AP standard.
  • Use a fluorescence microplate reader or spectrofluorometer to measure the signal in the cell lysates.
  • Quantify 1-AP production by comparing the fluorescence intensity to a standard curve generated with known concentrations of authentic 1-AP.

3. Verification and Inhibition Studies (Optional)

  • To confirm the role of specific enzymes, use pharmacological inhibitors. Co-treat cells with 1-NP and:
    • Salicylic acid (an AKR1C1 inhibitor) or Ursodeoxycholate (an AKR1C2 inhibitor). A significant reduction in 1-AP fluorescence confirms the involvement of these AKR enzymes [1].
  • The involvement of the NRF2 pathway can be confirmed using NRF2-knockout cell lines (e.g., A549 with homozygous knockout of NFE2L2/NRF2), which should show significantly lower 1-AP production compared to wild-type cells [1].

Metabolic Pathway and Detection Logic

The following diagram illustrates the metabolic activation of 1-NP to 1-AP and the logic for troubleshooting weak signals, integrating the role of key cellular components.

G cluster_diagnosis Troubleshooting Logic & Interventions 1 1 _NP 1-Nitropyrene (1-NP) Parent Compound Metabolic_Activation Metabolic Activation (Nitroreduction) _NP->Metabolic_Activation NRF2 Transcription Factor NRF2 AKRs AKR Enzymes (AKR1C1, AKR1C2) NRF2->AKRs Induces Expression AKRs->Metabolic_Activation Metabolic_Activation->1 _AP 1-Aminopyrene (1-AP) Fluorescent Metabolite Fluorescence_Signal Fluorescence Signal (λex/λem) _AP->Fluorescence_Signal Weak_Signal Observed: Weak Signal Low_Enzymes Potential Cause: Low Enzyme Levels Weak_Signal->Low_Enzymes Inhibitors AKR Inhibitors (e.g., Salicylic Acid) Inhibitors->AKRs Blocks Activators NRF2 Activators (e.g., R-Sulforaphane) Activators->NRF2 Activates Check_NRF2 Verify NRF2 Pathway Activity Low_Enzymes->Check_NRF2 Check_AKRs Check for AKR Inhibitors Low_Enzymes->Check_AKRs Intervention1 Intervention: Apply NRF2 Activator Check_NRF2->Intervention1 Intervention2 Intervention: Remove AKR Inhibitor Check_AKRs->Intervention2 Intervention1->NRF2 Intervention2->AKRs

Key Experimental Considerations

  • Cell Line Selection: The choice of cell line is critical. A549 cells have constitutively active NRF2, making them a high-signal model. HBEC3-KT cells have inducible NRF2, allowing you to test the effect of pathway activators [1].
  • Enzyme Specificity: Note that other nitroreductases like POR, NQO1, and XO have been studied but were found not to significantly modify 1-AP production in the tested human lung cell lines under the described conditions [1]. Focus your troubleshooting on the AKR pathway.
  • Signal Specificity: The intrinsic fluorescence method for 1-AP is specific, but always confirm key findings by using specific enzyme inhibitors or genetic knockout controls to rule out non-specific effects [1].

References

1-aminopyrene stock solution stability and storage

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

Understanding the basic properties of 1-aminopyrene is crucial for planning experiments. Key data is summarized in the table below.

Property Specification / Value
CAS RN 1606-67-3 [1] [2]
Molecular Formula / Weight C₁₆H₁₁N / 217.27 g·mol⁻¹ [1]
Physical State (20°C) Solid (Light yellow to amber to dark green powder to crystal) [1]
Purity >99.0% (HPLC) [1]
Melting Point 118.0 to 123.0 °C [1]
Water Solubility Insoluble [1]
Soluble In Ethanol, Ether, Benzene [1]

Storage & Handling Guidelines

For the pure solid compound, the following storage conditions are recommended:

Factor Recommendation
Recommended Storage Room temperature, in a cool and dark place (<15°C) [1].
Inert Gas Store under inert gas [1].
Conditions to Avoid Light Sensitive, Air Sensitive [1].

Handling Precautions:

  • The compound is classified as harmful if swallowed [1].
  • Standard laboratory safety practices should be followed: Do not eat, drink or smoke when using this product and wash skin thoroughly after handling [1].

Experimental Workflow for Stock Solution Management

Since data on stock solution stability is unavailable, establishing a lab-specific stability profile is essential. The diagram below outlines a recommended workflow for preparing and monitoring your stock solutions.

Start Start: Prepare Stock Solution A Divide into small, single-use aliquots Start->A B Store under recommended conditions: - Inert atmosphere - Protected from light - Cool temperature A->B C Label vials clearly with: - Preparation date - Concentration - Solvent B->C D Test solution stability over time: - Check for precipitation/color change - Analyze by HPLC for degradation - Measure fluorescence intensity C->D E Establish lab-specific expiry date D->E

To implement this protocol:

  • Preparation and Aliquoting: Dissolve 1-aminopyrene in a suitable solvent (e.g., ethanol). Immediately divide the solution into small, single-use aliquots in amber vials to minimize freeze-thaw cycles and exposure to air and light [1].
  • Storage Conditions: Store the aliquots under the conditions recommended for the solid compound: under an inert atmosphere (e.g., nitrogen), protected from light, and at a cool temperature [1].
  • Stability Monitoring: Periodically analyze an aged aliquot alongside a freshly prepared one. Key methods to assess stability include:
    • Visual Inspection: Check for precipitation or color change.
    • HPLC Analysis: Monitor for the appearance of degradation products [1].
    • Spectroscopic Analysis: A significant change in the UV-Vis absorption spectrum (λ_max = ~242, 283, 357 nm) or a drop in fluorescence intensity (Ex/Em = ~360/441 nm) indicates decomposition [3] [2].

Frequently Asked Questions

Why is the fluorescence intensity of my 1-aminopyrene solution decreasing over time? A decrease in fluorescence could be due to two main reasons:

  • Photodecomposition: 1-aminopyrene is light-sensitive [1]. Prolonged exposure to light can degrade the molecule.
  • Quenching by Contaminants: Fluorescence quenching can occur due to electron transfer if the molecule interacts with certain materials, such as graphene-based compounds or other contaminants in the solution [4]. First, rule out degradation by checking for changes in the absorption spectrum.

Can 1-aminopyrene be covalently immobilized onto surfaces? Yes, protocols exist. One novel technique involves using a gold nanoparticle bridge. The surface is first functionalized with thiol groups, onto which gold nanoparticles are anchored. A linker molecule (like 16-mercaptohexadecanoic acid) is then used to create a surface that can be activated to form a covalent bond with the amino group of 1-aminopyrene [5]. This method helps prevent dye leaching in sensor applications.

References

improving 1-aminopyrene DNA binding assay sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Knowledge on 1-Aminopyrene

Understanding the compound's behavior is crucial for troubleshooting its DNA-binding assays. The table below summarizes key characteristics.

Aspect Description & Relevance to Assay Sensitivity
Toxicity & Activation Becomes significantly more toxic and forms DNA adducts (dGAP) upon exposure to UV-A light [1]. Assay conditions must account for photo-activation.
Primary DNA Adduct Forms N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) [2]. This is a key molecular target for detection in binding assays.
Mutagenic Potential The dGAP adduct induces genetic mutations, in part due to error-prone bypass by Y-family DNA polymerases [2]. This biological context can inform assay endpoints.

DNA-Binding Assay Method Overview

For identifying DNA-binding proteins or studying specific interactions, the two primary in vitro methods are the Electrophoretic Mobility Shift Assay (EMSA) and the Filter Binding Assay [3]. The table below compares their relevance to sensitivity.

Assay Method Working Principle Advantages / Relevance to Sensitivity Disadvantages / Sensitivity Challenges

| Electrophoretic Mobility Shift Assay (EMSA) [3] | Protein-bound DNA migrates slower in a non-denaturing gel than free DNA. | • Can analyze complex composition (e.g., multiple proteins bound to one DNA). • Can determine binding affinity and stoichiometry. • Can use various labels (radioisotopes, fluorophores, biotin). | • Complex may dissociate during electrophoresis. • Requires optimization of buffer, gel composition, and running conditions. | | Filter Binding Assay [3] | Protein-nucleic acid complexes are retained on a nitrocellulose membrane, while free DNA passes through. | • Simple, inexpensive, and rapid. • Useful for kinetic studies and measuring binding affinities. | • Not all proteins bind to nitrocellulose. • Weak interactions may not withstand filtration. • Cannot distinguish if multiple proteins are bound to a single DNA molecule. |

Based on the general principles of these assays, here is a generalized workflow for a DNA-protein binding experiment, which can be adapted for 1-aminopyrene studies:

G Start Start Experiment Prep Prepare Components Start->Prep DNA DNA Fragment (Label with radioisotope, fluorophore, or biotin) Prep->DNA Protein Protein (Purified or from cell extract) Prep->Protein Binding Perform Binding Reaction DNA->Binding Protein->Binding Comp Optional: Add unlabeled competitor DNA Binding->Comp Sep Separation Step Comp->Sep EMSA Non-denaturing Gel Electrophoresis (EMSA) Sep->EMSA Filter Nitrocellulose Filtration (Filter Binding) Sep->Filter Detect Detection & Analysis EMSA->Detect Filter->Detect Auth Autoradiography, Fluorescence, or Chemiluminescence Detect->Auth End Interpret Results Auth->End

Suggested FAQs for Your Support Center

Based on the search results, here are potential FAQs that address common experimental concerns.

  • FAQ: What is the most appropriate method to study the binding of 1-aminopyrene to DNA?

    • Answer: For initial, quantitative in vitro binding studies, the Filter Binding Assay is a straightforward choice due to its simplicity and historical use for similar interactions [3]. To investigate the specific DNA adducts formed (like dGAP) or the subsequent mutagenic effects, more specialized techniques, such as the Short Oligonucleotide Sequencing Assay (SOSA) used in research, would be necessary [2].
  • FAQ: How can I increase the signal in my EMSA?

    • Answer: General best practices for EMSA that can improve signal strength include [3]:
      • Optimize Protein Purity and Concentration: Using purified protein reduces non-specific binding. A concentration series helps find the optimal range.
      • Use a High-Activity Label: Ensure your DNA probe (radioactive, fluorescent, or biotinylated) is of high specific activity.
      • Include Competitor DNA: Adding non-specific DNA (like poly(dI-dC)) can bind to non-specific proteins in your extract, reducing background and making the specific complex clearer.
      • Optimize Buffer Conditions: Varying pH, salt concentration, and divalent cations can significantly stabilize the specific DNA-protein complex.
  • FAQ: My Filter Binding Assay shows high background. What should I check?

    • Answer: High background can be caused by [3]:
      • Membrane Quality: Ensure the nitrocellulose membrane is of good quality and compatible with your protein.
      • Protein Denaturation: Some proteins may denature and stick non-specifically to the filter. Verify your protein's stability.
      • Wash Stringency: Increase the stringency (e.g., salt concentration) of the wash steps after filtration to remove weakly bound complexes.
      • Single-Stranded DNA Interference: Under certain conditions, single-stranded DNA can stick to the filter, so ensure your DNA probe is properly prepared.

Guidance for Further Research

  • Consult Specialized Protocols: Look for papers that specifically use EMSA or filter binding to study polycyclic aromatic hydrocarbons (PAHs) or similar compounds. Their methodology sections will contain detailed, optimized buffers and conditions.
  • Explore Related Techniques: Investigate if more modern techniques like Surface Plasmon Resonance (SPR) are being used to study the binding kinetics of such compounds, as SPR is noted for its high sensitivity in measuring biomolecular interactions [3].

References

Contamination Prevention in DNA Work: Core Principles

Author: Smolecule Technical Support Team. Date: February 2026

Preventing contamination is crucial in sensitive techniques like qPCR. The core principle is physical separation of the workflow into distinct areas to prevent amplicons (amplified DNA products) from contaminating new reactions [1] [2].

The diagram below illustrates a contamination-aware workflow for experiments using 1-aminopyrene, integrating physical separation with key procedural steps.

cluster_pre_pcr PRE-PCR AREA (Clean Zone) cluster_amp AMPLIFICATION AREA cluster_post_pcr POST-PCR AREA (Contamination Zone) SamplePrep Sample & Reagent Prep MakeMix Prepare Master Mix SamplePrep->MakeMix Use filtered tips APStorage 1-AP & Probe Storage APStorage->MakeMix Aliquot reagents LoadPlate Load Thermocycler MakeMix->LoadPlate One-way movement Amplify DNA Amplification LoadPlate->Amplify Analyze Fluorescence Analysis (Quantify Acidic Groups) Amplify->Analyze DO NOT RETURN Gel Gel Electrophoresis Amplify->Gel DO NOT RETURN

Key Practices for Each Area [1] [2] [3]:

  • Pre-PCR Area: Use dedicated equipment, lab coats, and gloves. Use aerosol-resistant pipette tips and decontaminate surfaces with 10-15% fresh bleach solution or 70% ethanol regularly.
  • Amplification Area: House the PCR machine separate from clean setup areas.
  • Post-PCR Area: Perform all analysis of amplified products here. Never bring equipment or reagents from the post-PCR area back to the pre-PCR area.

1-Aminopyrene: Properties & Application

1-Aminopyrene (1-AP) is a Brønsted base whose fluorescence spectra change drastically with acid-base equilibrium, making it an excellent probe for quantifying acidic functional groups on surfaces like multi-walled carbon nanotubes (MWCNTs) [4].

Key Chemical Properties of 1-Aminopyrene [5]:

Property Detail
Chemical Formula C₁₆H₁₁N
Molecular Weight 217.27 g/mol
CAS Registry Number 1606-67-3
IUPAC Name 1-Pyrenamine
Melting Point 117-118 °C

Quantitative Protocol: Using 1-AP to Probe Acidic Groups on MWCNTs [4] This methodology quantifies acidic sites like carboxyl groups (-COOH) on nanotube surfaces.

  • Materials:

    • Acid-treated MWCNTs (e.g., treated with HNO₃/H₂SO₄ for 1-24 hours)
    • Purified 1-Aminopyrene (recrystallized)
    • Suitable buffer (e.g., sodium hydrogen carbonate)
  • Procedure:

    • Dispersion: Disperse the acid-treated MWCNTs in an aqueous solvent.
    • Incubation: Add 1-AP to the MWCNT suspension and incubate. 1-AP adsorbs onto the surface through hydrogen-bonding between its amino group and the acidic functional groups, forming a protonated, APH⁺-like species.
    • Measurement: Observe the fluorescence spectra of the suspension. The characteristic fluorescence of the protonated 1-AP allows for detection and quantification.
    • Quantification: Confirm the Langmuir-type adsorption of 1-AP on the functional groups. Determine the amount of acidic groups and their adsorption equilibrium constants by analyzing the fluorescence data.

FAQs & Troubleshooting

Here are answers to common questions and issues related to this specific experimental context.

  • Q1: My negative controls show amplification in qPCR. What should I do?

    • A: First, identify the contamination pattern [1]. If all negative controls show amplification at similar cycle threshold (Ct) values, a contaminated reagent is likely. If amplification is random with varying Ct values, aerosol contamination from the lab environment is probable. Replace all suspected reagents, thoroughly decontaminate surfaces and equipment with a fresh 10-15% bleach solution, and review your physical workflow separation.
  • Q2: Why is my 1-aminopyrene fluorescence signal weak or inconsistent?

    • A: Ensure your 1-AP is pure and has been properly recrystallized [4]. Confirm that the MWCNTs are well-dispersed in the solvent, as aggregation can hinder probe access to adsorption sites. The pH of the environment can also drastically affect the fluorescence properties of 1-AP, so verify your buffer conditions.
  • Q3: What are the best practices for handling and storing 1-aminopyrene?

    • A: For both 1-AP and other critical reagents like primers and probes, aliquot them into single-use volumes to prevent repeated freeze-thaw cycles and reduce the risk of contamination from frequent handling [1] [2]. Store the aliquots appropriately, separated from DNA samples.

Key Summary Tables

For quick reference, here are the core preventive measures and decontamination methods.

Essential Contamination Prevention Measures

Measure Description Key Reason
Physical Workflow Separation Use separate, dedicated rooms/benches for pre- and post-PCR work [1] [2]. Prevents amplicon carryover.
Dedicated Equipment & Consumables Use separate pipettes, lab coats, and boxes of tips for each area [2]. Eliminates cross-contamination.
Aerosol-Resistant Tips Use filtered pipette tips for all liquid handling [1] [3]. Prevents aerosol contamination.
Aliquoting Reagents Divide reagents into small, single-use volumes [1] [2]. Protects stock from contamination.
Regular Surface Decontamination Clean with 70% ethanol or 10% fresh bleach [6] [1]. Inactivates contaminants on surfaces.

Decontamination Agents and Their Uses

Agent Effective Use Case Notes
70% Ethanol General surface decontamination in BSCs and lab benches; spraying on items entering BSC [6]. Denatures proteins and dissolves lipids; most effective concentration [6].
10-15% Bleach (Sodium Hypochlorite) Decontaminating surfaces and equipment, especially after spills [1]. Must be made fresh weekly; requires 10-15 min contact time; wipe with water after [1].
Uracil-N-Glycosylase (UNG) Enzymatically destroying carryover uracil-containing PCR products in a reaction mix [1]. Only effective against previous amplicons; requires use of dUTP in PCR master mix [1].

References

1-aminopyrene vs pyrene DNA binding strength

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights and Biological Effects

The core difference lies in their interaction mechanisms: pyrene primarily intercalates between DNA base pairs, while 1-aminopyrene can form covalent adducts, leading to more persistent damage [1] [2].

The table below summarizes their distinct DNA interaction profiles and biological effects based on experimental data.

Feature Pyrene 1-Aminopyrene (1-AP)
Primary Binding Mode Non-covalent interaction (e.g., intercalation) [3] Covalent adduct formation (e.g., C8-AP-dG) [1]
Impact on RPA Binding Affinity Information missing Decreases affinity of Replication Protein A (RPA) for damaged ssDNA [1]
Photocytotoxicity (LC50 in HaCaT cells) ~9.3 μM [2] ~3.5 μM [2]
Direct DNA Damage (Tail Moment at 4h) ~20 [2] ~48 [2]
Oxidative DNA Damage (Fpg-Tail Moment at 4h) ~20 [2] ~55 [2]
DNA Repair (Return to baseline) ~8 hours [2] ~8 hours (direct), ~4 hours (oxidative, partial repair) [2]

Experimental Evidence and Protocols

The data in the table comes from well-established biochemical and cell-based assays.

Fluorescence Anisotropy for Protein-DNA Binding

This method quantified how 1-aminopyrene adducts affect protein binding.

  • Workflow: Short, site-specific oligonucleotides are modified to create a single, well-defined adduct like C8-AP-dG ( [1]). The modified oligonucleotide is labeled with a fluorophore. Purified protein (e.g., RPA) is titrated into the solution containing the labeled DNA. Binding is measured by the increase in fluorescence polarization (or anisotropy), which occurs when the small, fast-tumbling DNA molecule is bound by a larger, slower-tumbling protein complex [1].
  • Key Finding: RPA has a lower binding affinity for ssDNA containing a single 1-aminopyrene adduct compared to undamaged ssDNA [1].
Comet Assay for Cellular DNA Damage

This method was used to compare direct and oxidative DNA damage caused by pyrene and 1-aminopyrene in cells [2].

  • Workflow: Human skin keratinocytes (HaCaT cells) are exposed to the compound concurrently with UVA light. Cells are embedded in agarose on a microscope slide and lysed. During electrophoresis, damaged DNA migrates from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by the tail moment. Using the enzyme formamidopyrimidine DNA glycosylase (Fpg) in a modified version of the assay allows for the specific detection of oxidative DNA base damage [2].

The experimental workflow for assessing DNA damage and repair can be visualized as follows:

Start Culture HaCaT Keratinocytes Exp Concurrent Exposure: PAH + UVA Light Start->Exp Inc Incubation in Growth Medium (0, 2, 4, 8, 24 hours) Exp->Inc Assay Harvest Cells for Comet Assay Inc->Assay Branch Assay Type? Assay->Branch Alkaline Alkaline Comet Assay Branch->Alkaline Direct Damage Fpg Fpg-Modified Comet Assay Branch->Fpg Oxidative Damage MetricA Quantify Direct DNA Damage (DNA Tail Moment) Alkaline->MetricA MetricF Quantify Oxidative DNA Damage (Fpg-Tail Moment) Fpg->MetricF

> This diagram illustrates the core experimental workflow from cell culture to data analysis [2].

Interpretation Guide

  • Consider the Experimental System: 1-aminopyrene's higher photocytotoxicity aligns with its greater direct and oxidative DNA damage in cellular models [2].
  • Note Data Gaps: The provided RPA binding data is specific to 1-aminopyrene; a direct comparison with pyrene in the same experimental system is not available.
  • Contextualize Binding Strength: The "strength" of DNA binding can be interpreted differently. Pyrene's non-covalent binding is reversible, while 1-aminopyrene's covalent adducts cause permanent, procarcinogenic lesions [1] [2]. The biological impact of 1-aminopyrene is generally more severe.

References

1-aminopyrene 1-hydroxypyrene comparative genotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Genotoxicity Data

Compound Photocytotoxicity (LC₅₀ in μM) Direct DNA Damage (Tail Moment at 1.0 μM) Oxidative DNA Damage (Fpg-Tail Moment at 1.0 μM) Key Metabolite/Biomarker For
1-Aminopyrene (1-AP) 3.5 μM [1] ~50 [1] ~65 [1] Diesel exhaust exposure (via 1-nitropyrene metabolism) [2]
1-Hydroxypyrene (1-HP) 5.3 μM [1] ~42 [1] ~70 [1] General Polycyclic Aromatic Hydrocarbons (PAHs) exposure [3]

Mechanisms of Genotoxicity

The genotoxicity of 1-AP and 1-HP involves different mechanisms, particularly under UVA light. The following diagram outlines the primary pathways through which these compounds induce DNA damage.

compound 1-AP or 1-HP in cell uva UVA Radiation compound->uva Concurrent Exposure ahR AhR Receptor Activation (Primarily for 1-AP) compound->ahR Endogenous Exposure ros Reactive Oxygen Species (ROS) (e.g., Superoxide, Singlet Oxygen) uva->ros direct_damage Direct DNA Damage (DNA single-strand breaks) ros->direct_damage oxidative_damage Oxidative DNA Damage (Oxidized bases) ros->oxidative_damage dna_damage DNA Damage fibrosis Pro-fibrotic Gene Expression (e.g., CYP1A1, CYP1B1) ahR->fibrosis

Key insights from the diagram and research:

  • Photo-enhanced Toxicity: Both 1-AP and 1-HP are significantly more toxic and genotoxic when cells are concurrently exposed to UVA light. Without light, they exhibit little to no toxicity at low concentrations [4] [1].
  • Primary Mechanisms under UVA: The concomitant exposure generates Reactive Oxygen Species (ROS), such as superoxide and singlet oxygen, which cause both direct DNA strand breaks and oxidative damage to DNA bases [4] [1].
  • Receptor-Mediated Mechanism (1-AP): Independently of light, 1-AP has been identified as an endogenous activator of the Aryl Hydrocarbon Receptor (AhR). This activation leads to up-regulation of pro-fibrotic genes (CYP1A1, CYP1A2, CYP1B1) and is implicated in the progression of chronic kidney disease [5].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the core methodologies from the key studies.

Photocytotoxicity and DNA Damage Assay (HaCaT Keratinocytes)

This protocol is used to generate the comparative data in the table above [1].

  • Cell Line: Human skin keratinocytes (HaCaT cells).
  • Culture Conditions: Grown in Dulbecco's Minimum Essential Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics at 37°C in 5% CO₂.
  • Treatment:
    • Cells are plated in 96-well plates (for cytotoxicity) or 6-well plates (for DNA damage).
    • After 24 hours, cells are treated with various concentrations of 1-AP or 1-HP (e.g., 0.2 - 25 µM for cytotoxicity, 0.2 - 5.0 µM for DNA damage).
    • The experimental group is exposed to UVA light (365 nm, 7.0 J/cm²) for 20 minutes. A control group is kept in the dark.
    • After exposure, the compound solution is removed, cells are washed with PBS, and fresh medium is added.
  • Viability Assessment (MTT Assay): At specified time points (0-24 hours), cell viability is measured. Mitochondrial reductases in living cells convert MTT into purple formazan, which is solubilized with DMSO and quantified by absorbance at 540 nm. The LC₅₀ is calculated from dose-response curves.
  • DNA Damage Assessment (Comet Assay):
    • Alkaline Comet Assay: Detects direct DNA strand breaks. Cells are embedded in agarose on a slide, lysed, and subjected to alkaline electrophoresis. DNA is stained with SYBR Green, and the "tail moment" (a measure of DNA damage) is analyzed.
    • Fpg-Modified Comet Assay: Detects oxidative DNA damage. After lysis, slides are incubated with the enzyme Formamidopyrimidine DNA glycosylase (Fpg), which recognizes and nicks oxidized purine bases. The subsequent electrophoresis reveals additional DNA fragments, indicating oxidative damage.
Biomarker Detection in Human Urine

These methods are used for monitoring human exposure to the parent compounds.

  • Detection of 1-Aminopyrene (1-AP):
    • Context: Used as a biomarker for exposure to diesel exhaust, as 1-AP is a metabolite of the diesel-specific compound 1-nitropyrene [2].
    • Method: HPLC with fluorescence detection.
    • Procedure: Spot urine samples are collected. 1-AP is extracted and quantified using HPLC. Concentrations are often normalized to creatinine levels to account for urine dilution.
  • Detection of 1-Hydroxypyrene (1-HP):
    • Context: A widely used biomarker for general exposure to PAHs, as pyrene is a common constituent of PAH mixtures [3].
    • Method: Solid-Phase Extraction (SPE) followed by HPLC.
    • Procedure: Urine samples are treated with β-glucuronidase/sulfatase to deconjugate metabolites. 1-HP is extracted using a C18 SPE column. Analysis is performed via HPLC with fluorescence detection (e.g., at 250 nm excitation).

Key Insights for Researchers

  • Context of Exposure is Crucial: 1-HP is a robust biomarker for general PAH exposure, while 1-AP is more specific to diesel exhaust and has been implicated in endogenous disease pathways via AhR activation [5] [3] [2].
  • Light-Activated vs. Metabolic Toxicity: For skin-related toxicology (e.g., occupational exposure), the photogenotoxicity of both compounds is paramount. For systemic health effects, 1-AP's receptor-mediated toxicity may be more relevant [5] [1].

References

Quantitative Comparison of DNA Binding & Mutagenesis

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize core experimental data on how 1-aminopyrene and its derivative interact with DNA and their subsequent mutagenic effects.

Table 1: DNA Binding Interactions of Aminopyrene Derivatives This table compares the binding properties of two aminopyrene derivatives with human tumor-related DNA, as determined by spectroscopic methods [1].

Compound Abbreviation Binding Constant (K) Binding Strength Proposed Binding Mode
1-Aminopyrene 1-AP ~10⁶ L/mol Stronger Intercalation, strengthened by electrostatic forces
1-Pyrenebutyric acid 1-PBA ~10³ L/mol Weaker Intercalation, with auxiliary Van der Waals forces and hydrogen bonds

Table 2: Mutagenic Potential of dGAP Bypass by Y-Family DNA Polymerases This table compares the error-proneness of different Y-family DNA polymerases when bypassing the major 1-aminopyrene-DNA adduct (dGAP), using data from Short Oligonucleotide Sequencing Assays (SOSA) [2] [3].

DNA Polymerase Origin Mutation Frequency Predominant Mutation Types Suitability for dGAP TLS
Dpo4 S. solfataricus Least error-prone Base substitutions (dA) Least mutagenic model enzyme
hPolη Human High Base deletions and substitutions (dA) Highly error-prone
hPolκ Human Fewest mutations (except opposite lesion) Base deletions and substitutions (dA) Most suitable (with hRev1)
hPolι Human High Base deletions Highly error-prone
hRev1 Human N/A (cannot extend) Preferentially inserts dC opposite lesion Most suitable (with hPolκ)

Detailed Experimental Protocols

Here are the methodologies used in the key studies to generate the data presented above.

Spectroscopic and Electrophoretic Analysis of DNA Binding

This protocol is used to study the direct interaction between compounds and DNA [1].

  • DNA Sequences: Use human tumor-related DNA sequences, such as p53 and C-myc.
  • Binding Constant Measurement: Employ spectroscopic methods (e.g., fluorescence quenching or UV-Vis spectroscopy) to measure the interaction. Titrate a fixed concentration of DNA with the compound and monitor spectral changes to calculate the binding constant (K) and binding mode.
  • Conformational Change Analysis: Use Polyacrylamide Gel Electrophoresis (PAGE). Incubate the DNA with the compound and run the samples on a non-denaturing gel. A shift in the DNA's mobility suggests binding, and a change from duplex to an antiparallel G-quadruplex structure can be confirmed.
Short Oligonucleotide Sequencing Assay (SOSA)

This assay provides a comprehensive, quantitative analysis of the mutagenic potential of a DNA lesion [2].

  • DNA Substrate Preparation: Create a defined DNA substrate (e.g., a 73-mer template) containing a site-specific N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) adduct. A control template with an undamaged dG is used in parallel.
  • Translesion Synthesis (TLS) Reaction: Incubate the damaged DNA substrate with the DNA polymerase of interest (e.g., hPolκ, hPolη) in an appropriate reaction buffer.
  • Product Analysis:
    • Purify the newly synthesized DNA products using denaturing PAGE to separate them from the original templates.
    • Amplify the purified products via PCR and clone them into a sequencing vector.
    • Sequence a large number of clones (e.g., via Sanger sequencing) to identify all types of mutations (base substitutions, insertions, deletions) and their frequencies.
Electrochemical Sensor Detection

This method is used for the sensitive detection of 1-aminopyrene itself, which can indicate exposure [4].

  • Sensor Preparation: Modify electrodes, such as a carbon paste electrode (CPE) or screen-printed electrode (SPE), with recognition elements like cyclodextrin derivatives or double-stranded DNA (dsDNA).
  • Preconcentration and Measurement: Place the modified electrode in a sample solution containing 1-aminopyrene to allow the compound to associate with the modified surface. Then, use Differential Pulse Voltammetry (DPV) to measure the electrochemical current, which is proportional to the concentration of 1-aminopyrene.
  • Interaction Confirmation: The specific interaction with DNA can be confirmed using fluorimetric measurements in solution with a competing DNA dye.

Experimental Workflow & Signaling Pathways

The following diagrams, created using Graphviz DOT language, illustrate the core experimental workflow and the biological signaling pathway involved in 1-aminopyrene genotoxicity.

Diagram 1: DNA Lesion Bypass & Mutagenesis Assay Workflow

This flowchart outlines the key steps in the SOSA protocol for analyzing mutagenesis [2].

SOSA_Workflow start Start: Create DNA Substrate step1 Perform TLS Reaction (Incubate dGAP-DNA with Polymerase) start->step1 step2 Purify Products (Denaturing PAGE) step1->step2 step3 Clone & Amplify (PCR & TA Cloning) step2->step3 step4 Sequence & Analyze (Identify Mutations) step3->step4 end Output: Mutagenic Profile step4->end

Diagram 2: 1-Aminopyrene Genotoxicity Pathway

This diagram shows the hypothesized biological pathway from metabolic activation of the parent compound to DNA damage and mutagenic outcomes [2] [3].

Toxicity_Pathway exp Exposure to 1-Nitropyrene (1-NP) meta Metabolic Activation (in vivo) exp->meta adduct DNA Adduct Formation (dGAP) meta->adduct stall Replication Fork Stalling adduct->stall tls Translesion Synthesis (TLS) by Y-Family Polymerases stall->tls outcome1 Error-Free Bypass (Genomic Stability) tls->outcome1 hPolκ / hRev1 outcome2 Error-Prone Bypass (Mutations) tls->outcome2 hPolη / hPolι

Key Validation Insights

  • Correlate Binding with Mutagenesis: Strong DNA binding alone does not define the hazard. The data shows that 1-AP binds strongly to DNA [1], but the critical biological outcome is determined by how that lesion is processed by TLS polymerases, with some causing significantly more mutations than others [2].
  • Assay Selection: Choose your validation method based on the question.
    • Use SOSA for a comprehensive, quantitative understanding of the types and frequencies of mutations induced by a DNA lesion [2].
    • Use electrophoretic mobility shift assays (PAGE) and spectroscopy for initial, direct confirmation of compound-DNA binding and conformational changes [1].
    • Use electrochemical sensors primarily for sensitive detection and quantification of the compound itself, which is useful for exposure assessment [4].

References

Comparative Analysis of 1-Aminopyrene Mutagenicity and Related Polycyclic Aromatic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Activation and Mutagenic Overview

1-Aminopyrene (1-AP) is a reduced metabolite of the environmental pollutant 1-Nitropyrene (1-NP), which is abundant in diesel engine emissions [1] [2]. Both compounds require enzymatic activation to exert their mutagenic effects, primarily through cytochrome P450 enzymes, particularly CYP1A2 [2]. The table below summarizes the key characteristics of these compounds and their activation pathways.

Table 1: Characteristics and Metabolic Activation of 1-Nitropyrene and 1-Aminopyrene

Compound Category Primary Activating Enzyme(s) Key Reactive Metabolite Major DNA Adduct
1-Nitropyrene (1-NP) Nitrated Polycyclic Aromatic Hydrocarbon (NPAH) [1] CYP1A2 [2] Not Specified in Search Results N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) [3]
1-Aminopyrene (1-AP) Amino Polycyclic Aromatic Hydrocarbon (aminoPAH) [2] CYP1A2 [2] Not Specified in Search Results Information Not Available

Quantitative Mutagenicity Comparison

Experimental data from various in vitro mutation assays shows distinct mutagenic profiles for 1-aminopyrene, 1-nitropyrene, and their fluorene analogs. The following table provides a comparative summary of their mutagenic potential based on the available data.

Table 2: Comparison of Mutagenic Potential Based on In Vitro Assays

Compound Mutation Assay / System Mutagenic Outcome Notes & Key Findings
1-Nitropyrene HPRT assay (V79 cells) / Ames test [2] Positive Activation is dependent on CYP1A2. No involvement of CYP3A.
1-Aminopyrene Shuttle vector (NIH/3T3 cells) / Ames test [2] Positive Activated to a mutagenic metabolite by CYP1A2.
2-Nitrofluorene Multiple in vitro assays [2] Positive No clear involvement of cytochrome P450 in its activation.
2-Aminofluorene Multiple in vitro assays [2] Positive A role for CYP1A2 in its bioactivation is suggested.

Mechanism of Mutagenesis and DNA Damage

The primary mechanism through which 1-nitropyrene and its metabolite 1-aminopyrene cause mutagenesis involves the formation of a bulky DNA adduct. The metabolic activation of 1-NP leads to the formation of N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP), which is the predominant DNA lesion [3]. This adduct can stall regular DNA polymerases during genomic replication. To rescue the stalled replication, cells employ specialized Y-family DNA polymerases (such as hPolη, hPolκ, hPolι, and hRev1) in a process called Translesion DNA Synthesis (TLS) [3]. However, the bypass of the dGAP adduct by these polymerases is often error-prone, leading to the introduction of genetic mutations such as base substitutions, deletions, and insertions [3].

The following diagram illustrates this pathway from metabolic activation to mutagenesis.

G NP 1-Nitropyrene (1-NP) Parent Compound AP 1-Aminopyrene (1-AP) Reduced Metabolite NP->AP Nitro Reduction EnzAct Enzymatic Activation (primarily CYP1A2) NP->EnzAct Metabolism AP->EnzAct Metabolism DNAadduct Bulky DNA Adduct (N-(deoxyguanosin-8-yl)-1-aminopyrene) EnzAct->DNAadduct Reactive Metabolite Binds DNA RepBlock Replication Block Stalling of Replicative Polymerase DNAadduct->RepBlock TLS Translesion Synthesis (TLS) by Y-family DNA Polymerases RepBlock->TLS Mutations Error-Prone Bypass Base Substitutions, Deletions TLS->Mutations Error-Prone

Diagram Title: Mutagenic Pathway of 1-NP/1-AP via Error-Prone TLS

Detailed Experimental Protocols

The mutagenicity data for these compounds were generated using standardized and validated experimental methods.

Salmonella (Ames) Mutagenicity Assay
  • Principle: This assay uses specific strains of Salmonella typhimurium (e.g., TA98) that are sensitive to frameshift mutagens to detect reverse mutations [1] [2].
  • Metabolic Activation: Since many compounds like 1-AP are promutagens, they require metabolic activation to become mutagenic. This is typically provided by a liver homogenate (S9 mix) from rats treated with enzyme-inducing agents [2].
  • Application: The Ames test was used to demonstrate the involvement of CYP1A2 in the activation of 1-aminopyrene by using specific enzyme inhibitors like furafylline [2].
Mammalian Cell Mutation Assays
  • HPRT Assay: This test measures mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in cells like Chinese hamster V79 cells. Cells expressing human cytochrome P450 enzymes (e.g., CYP1A2) are used to study enzyme-specific metabolic activation [2].
  • Shuttle Vector Assay: This method involves introducing a treated plasmid (shuttle vector) containing a reporter gene into mammalian cells (e.g., NIH/3T3). After replication and DNA damage processing in the host cells, the vector is retrieved and analyzed in bacteria to quantify mutation frequency [2].
Biochemical Analysis of Translesion Synthesis (TLS)
  • Short Oligonucleotide Sequencing Assay (SOSA): This is a detailed in vitro method to quantitatively evaluate the mutagenic potential of a specific DNA lesion, such as dGAP. A DNA template containing the site-specific lesion is incubated with a purified DNA polymerase (e.g., Y-family polymerases). The resulting DNA products are then amplified, cloned, and sequenced to generate a full spectrum of mutations (base substitutions, insertions, deletions) [3].

Key Conclusions for Researchers

  • 1-Aminopyrene is a confirmed mutagen with a defined mechanism involving CYP1A2-mediated activation and error-prone TLS of its resulting DNA adduct.
  • Its mutagenic potency and activation pathways can be objectively compared to other nitro- and amino-PAHs using the standardized experimental data and assays outlined above.
  • When assessing the mutagenic risk of complex mixtures like diesel exhaust, 1-aminopyrene serves as a specific biomarker for the mutagenic potential stemming from 1-nitropyrene exposure [1].

References

Methodologies for Studying 1-Aminopyrene-DNA Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental techniques used to investigate how 1-aminopyrene (1-AP) interacts with DNA, along with their primary findings and quantitative data.

Method Key Findings on 1-AP-DNA Interaction Quantitative Data / Binding Affinity Application in Study

| Spectroscopic & PAGE Analysis [1] | • 1-AP acts mainly as a DNA intercalator. • Strengthened by electrostatic forces. • Can change DNA conformation from duplex to G-quadruplex. | • Binding constant (K) for 1-AP: ~10⁶ L/mol. • Binding constant (K) for 1-PBA (a derivative): ~10³ L/mol. | Mechanism of interaction with human tumor-related DNA (p53, C-myc). | | Electrophoretic Mobility Shift Assay (EMSA) [2] [3] | • Directly detects formation of protein-DNA or compound-DNA complexes. • Resolves complexes based on reduced electrophoretic mobility. | • Not specified for 1-AP in results, but technique is quantitative for binding affinity and stoichiometry. | A versatile tool to detect and quantify binding to damaged or undamaged DNA structures. | | Fluorescence Anisotropy / Spectroscopy [4] | • Human Replication Protein A (RPA) has lower affinity for 1-AP-modified ssDNA than for undamaged ssDNA. | • Association constant (Kₐ) for RPA-ssDNA general range: 10⁸ – 10¹¹ M⁻¹. | Measuring protein binding affinity to 1-AP-adducted single-stranded DNA (ssDNA). | | Voltammetric Sensing [5] | • 1-AP interacts with dsDNA via electrostatic bonds and supramolecular complexation. | • Limit of quantification down to 10⁻⁸ mol dm⁻³. | Trace determination of 1-AP using DNA-based electrochemical sensors. |

Detailed Experimental Protocols

For researchers aiming to reproduce these studies, here is a deeper dive into two central techniques.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a foundational technique for detecting DNA interactions with proteins or other molecules like 1-AP, based on reduced electrophoretic mobility of DNA complexes [2] [3].

  • DNA Probe Preparation: A DNA fragment containing the sequence or lesion of interest is prepared. For 1-AP studies, this involves creating a site-specific N-(deoxyguanosin-8-yl)-1-aminopyrene (dG(AP)) adduct [6]. The DNA is typically radiolabeled (e.g., with ³²P) or tagged with fluorophores/biotin for detection [2].
  • Protein Extraction & Purification: Proteins (e.g., DNA polymerases, RPA) are obtained from cell extracts or as purified recombinant proteins. A protease inhibitor cocktail must be added to extraction buffers to prevent degradation [3].
  • Binding Reaction: The labeled DNA probe is incubated with the protein/extract in an appropriate binding buffer. To test for specificity, the reaction often includes a large molar excess of unlabeled competitor DNA (e.g., undamaged DNA or poly(dI·dC)) to absorb non-specific binding activities [3].
  • Non-denaturing Gel Electrophoresis: The reaction mixture is loaded onto a non-denaturing polyacrylamide gel. A current is applied. Protein-DNA complexes migrate more slowly than free DNA [3].
  • Detection & Analysis: The gel is visualized using autoradiography (for radioactive labels), fluorescence imaging, or chemiluminescence. The intensity of the "shifted" band indicates the amount of complex formed [2].
Assessing Mutagenic Potential via Translesion Synthesis (TLS)

This protocol evaluates how 1-AP DNA adducts are bypassed by error-prone DNA polymerases, leading to mutations [6].

  • Template Preparation: A synthetic DNA oligonucleotide containing a site-specific dG(AP) adduct is used as a template [6].
  • In Vitro Bypass Assay: The damaged template is incubated with a single, purified Y-family DNA polymerase (e.g., human Polη, Polκ, Polι, or Dpo4) in the presence of all four dNTPs. This allows the polymerase to attempt to replicate past the lesion [6].
  • Sequencing & Quantification: The newly synthesized DNA products are analyzed, traditionally using Sanger sequencing or next-generation sequencing. The frequency of base substitutions, insertions, and deletions opposite the lesion and in the immediate downstream region is quantified [6].
  • Data Interpretation: A higher mutation frequency in the damaged samples compared to undamaged controls indicates the mutagenic potential of the 1-AP adduct. The spectrum of mutations (e.g., dA inserted opposite dG(AP)) is characteristic of the polymerase used [6].

Biological Pathways and Significance

The interaction of 1-aminopyrene with DNA has significant functional consequences at the cellular and organism levels, as shown in the following pathways.

G AP 1-Aminopyrene (AP) AhrInactive Inactive AhR (Cytosolic Complex) AP->AhrInactive Binds and Activates AhrActive Active AhR (Nuclear) AhrInactive->AhrActive Translocates to Nucleus TargetGenes CYP1A1, CYP1A2, CYP1B1 AhrActive->TargetGenes Up-regulates Transcription Fibrosis Renal Fibrosis & CKD Progression TargetGenes->Fibrosis Promotes

Diagram 1: 1-Aminopyrene Activates the Aryl Hydrocarbon Receptor (AhR) Pathway. Endogenous 1-aminopyrene binds to and activates the cytosolic Aryl Hydrocarbon Receptor (AhR), leading to its nuclear translocation. Inside the nucleus, active AhR up-regulates the transcription of target genes (CYP1A1, CYP1A2, CYP1B1), a process that promotes renal fibrosis and the progression of Chronic Kidney Disease (CKD) [7].

G cluster_1 Adduct Formation & Replication cluster_2 Protein Recognition & Repair AP 1-Nitropyrene (Air Pollutant) APAdduct dG(AP) DNA Adduct (N-(deoxyguanosin-8-yl)-1-aminopyrene) AP->APAdduct TLS Error-Prone Translesion Synthesis (TLS) APAdduct->TLS RPA Replication Protein A (RPA) APAdduct->RPA  Recognized by   Mutations Mutagenesis (Base Subs, Deletions) TLS->Mutations NER Nucleotide Excision Repair (NER) Pathway? RPA->NER May Recruit  

Diagram 2: Genotoxicity of 1-Aminopyrene-DNA Adducts. The environmental pollutant 1-nitropyrene is metabolized to 1-aminopyrene, which forms a major DNA adduct (dG(AP)) [6]. This bulky adduct can be recognized by proteins like Replication Protein A (RPA), potentially initiating repair [4]. If not repaired, the adduct stalls normal DNA replication, forcing error-prone Translesion Synthesis (TLS) polymerases (Y-family) to bypass it. This bypass is highly mutagenic, leading to base substitutions and deletions that can initiate cancer [6].

Key Insights for Your Guide

Based on the research, the core takeaways on 1-aminopyrene-DNA interactions are:

  • Mechanism and Affinity: 1-AP primarily intercalates into DNA, with a binding constant of approximately 10⁶ L/mol, which is significantly stronger than some of its derivatives [1].
  • Mutagenic Consequences: The predominant dG(AP) adduct is highly mutagenic. Bypass by Y-family DNA polymerases (e.g., Polη, Polκ, Polι) leads primarily to base deletions and substitutions, with human Polκ being the least error-prone [6].
  • Novel Endogenous Role: Beyond being an environmental pollutant, 1-aminopyrene has been identified as an endogenous metabolite that promotes chronic kidney disease progression by activating the AhR signaling pathway [7].
  • Protein Recognition: The adduct is recognized by key cellular proteins. Replication Protein A (RPA) binds to the single-stranded form of the adduct, albeit with lower affinity than to undamaged DNA, which may influence its repair within the nucleotide excision repair (NER) pathway [4].

References

1-aminopyrene binding constant verification methods

Author: Smolecule Technical Support Team. Date: February 2026

Known Binding Activity & Biological Role

The key established finding is that 1-aminopyrene (1-AP) is an endogenous activator of the Aryl Hydrocarbon Receptor (AhR), a pathway critically involved in the progression of Chronic Kidney Disease (CKD) [1].

The diagram below illustrates this signaling pathway:

G AP 1-Aminopyrene (1-AP) AhR Aryl Hydrocarbon Receptor (AhR) AP->AhR Binds & Activates CYP Upregulation of CYP1A1, CYP1A2, CYP1B1 AhR->CYP Nuclear Translocation & Gene Transcription Fibrosis Renal Fibrosis & CKD Progression CYP->Fibrosis Mediates Flavonoids Dietary Flavonoids Flavonoids->AP Antagonizes

Key Experimental Evidence:

  • Validation Models: The activating effect was validated in vivo in mice and in vitro in NRK-52E cells (a rat renal tubular epithelial cell line). The effect was significantly weakened when AhR expression was knocked down using small hairpin RNA (shRNA), confirming the specificity of the pathway [1].
  • Correlation with Disease: The study identified a strong positive correlation between endogenous 1-AP levels and serum creatinine (a marker of kidney dysfunction), and a negative correlation with creatinine clearance (a measure of kidney function) in a 5/6 nephrectomized rat model of CKD [1].
  • Molecular Docking: The interaction between 1-AP and AhR was further supported by molecular docking studies, which computationally predicted a stable binding conformation [1].

Quantitative Data on 1-Aminopyrene

The table below summarizes quantitative data available for 1-aminopyrene, which is relevant for assay development.

Property Value / Information Context / Significance Source

| Basic Chemical Properties | Molecular Weight: 217.27 g/mol Melting Point: 116-119°C Solubility: 0.576 mg/L in water at 25°C | Essential for preparing stock solutions, standards, and understanding its physicochemical behavior. | [2] [3] | | Urinary Concentration (Post-Exposure) | Median: 138.7 ng/g creatinine | Measured in human urine after a 1-hour controlled exposure to diesel exhaust. Serves as a biomarker for exposure to 1-nitropyrene. | [4] [5] | | Analytical Method for Quantification | HPLC with fluorescence detection | A practical and sensitive method developed for measuring 1-AP in complex biological matrices like human urine. | [4] [5] |

General Methods for Binding Constant Verification

While specific protocols for 1-AP's AhR binding constant are not detailed in the search results, the general principles for determining binding kinetics and affinity (Kd) are well-established. The table below compares common methods that could be applied.

Method Key Measured Parameters Application Consideration for 1-AP/AhR
Isothermal Titration Calorimetry (ITC) Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) Measures heat change upon binding. Ideal for in-depth characterization but requires purified AhR protein and may need a soluble ligand-binding domain.
Surface Plasmon Resonance (SPR) Association rate (kon), dissociation rate (koff), Kd Excellent for kinetic studies. Requires immobilization of either AhR or 1-AP on a sensor chip.
Fluorescence Resonance Energy Transfer (FRET) Kd, binding kinetics in live cells Can be adapted for cell-based assays if a fluorescent tracer ligand for AhR is available, competing with non-fluorescent 1-AP.
Competitive Binding Assays Apparent Kd (IC50/Ki) A common and practical approach. Involves measuring how 1-AP competes with a known, labeled AhR ligand (tracer) for binding.

The following diagram outlines a generalized workflow for a competitive binding kinetics experiment, which is a widely used method for characterizing unlabeled ligands like 1-AP [6].

G Start 1. Prepare Target Protein (Purified AhR or Cell Lysate) A 2. Add Fixed Concentration of Fluorescent/Labeled Tracer Ligand Start->A B 3. Titrate with Increasing Concentrations of 1-AP A->B C 4. Incubate to Equilibrium (Critical to determine duration) B->C D 5. Measure Bound Tracer Signal (e.g., Fluorescence Polarization) C->D E 6. Data Analysis: - Plot Inhibition Curve - Calculate IC50 - Derive Ki using Cheng-Prusoff eq. D->E

Key Experimental Considerations from Methodology Papers [7] [6]:

  • Reaching Equilibrium: It is critical to confirm that the binding reaction has reached equilibrium before measurement. The time required must be determined empirically or through kinetic simulations.
  • Avoiding the Titration Regime: The concentration of the target protein (AhR) should be kept well below the Kd of the tracer ligand to avoid underestimating the ligand's affinity (causing an "apparent Kd" that is higher than the true Kd).
  • Defining Nonspecific Binding: Experiments must include controls (e.g., a large excess of unlabeled competitor) to accurately measure and subtract nonspecific binding from the total signal.

Research Implications & Future Directions

The discovery of 1-AP as an endogenous AhR ligand opens several research avenues:

  • Therapeutic Targeting: The AhR pathway is a promising target for treating CKD. Dietary flavonoids were shown to ameliorate renal fibrosis by partially inhibiting AhR activity, likely by competing with or reducing levels of ACMs like 1-AP [1].
  • Exposure Biomarker: The reliable quantification of 1-AP in urine makes it a specific biomonitoring tool for human exposure to diesel exhaust, via its precursor 1-nitropyrene [4] [5].

References

Comprehensive Comparison of DNA Damage Mechanisms: 1-Aminopyrene vs. Benzo[a]pyrene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polycyclic Aromatic Hydrocarbons and DNA Damage

Polycyclic aromatic hydrocarbons (PAHs) represent a class of widespread environmental pollutants that pose significant health risks due to their carcinogenic potential and ability to cause DNA damage. Among these, 1-aminopyrene (1-AP) and benzo[a]pyrene (BaP) have been extensively studied as model compounds for understanding the mechanisms of PAH-induced genotoxicity. While both compounds share structural characteristics as multi-ring aromatic systems, they exhibit fundamental differences in their metabolic activation pathways, DNA adduct formation characteristics, and subsequent biological consequences. Understanding these distinctions is crucial for researchers and drug development professionals working in toxicology, cancer research, and environmental health sciences.

The significance of comparing these two compounds lies in their different origins and biological processing. BaP serves as a classic example of a procarcinogen requiring complex metabolic activation to exert its DNA-damaging effects, while 1-AP represents both an environmental contaminant and a metabolite of the nitro-PAH 1-nitropyrene. This comparative analysis synthesizes current scientific knowledge from experimental studies to provide a systematic overview of their distinct DNA damage mechanisms, supported by quantitative data and detailed methodological protocols to facilitate research in this critical area.

Chemical Properties and Basic Characteristics

The fundamental differences between 1-aminopyrene and benzo[a]pyrene begin with their distinct chemical structures and physical properties, which influence their biological behavior and experimental handling:

Table 1: Basic Chemical Properties of 1-Aminopyrene and Benzo[a]pyrene

Property 1-Aminopyrene Benzo[a]pyrene
Chemical Structure Pyrene with amino group at position 1 Pentacyclic aromatic hydrocarbon
Molecular Weight 217.27 g/mol 252.31 g/mol
CAS Number 1606-67-3 [1] 50-32-8
Octanol-Water Partition Coefficient (log P) 4.166 [1] ~6.04 (estimated)
Primary Use/Origin Environmental pollutant & metabolite of 1-nitropyrene [2] [3] Environmental pollutant & proven carcinogen [4]
Carcinogen Classification Suspected carcinogen (based on parent compound) Known human carcinogen

The presence of the amino group in 1-aminopyrene significantly influences its chemical behavior compared to the purely hydrocarbon structure of benzo[a]pyrene. 1-AP exhibits relatively high hydrophobicity with a log P value of 4.166 [1], though this is lower than the extreme hydrophobicity of BaP, suggesting potential differences in cellular uptake and distribution. The amino functionality in 1-AP provides a site for potential conjugation reactions and influences its electronic properties, potentially affecting DNA binding characteristics. In contrast, BaP's planar pentacyclic structure facilitates intercalation between DNA base pairs, a property that contributes to its DNA damaging potential [4].

From an experimental perspective, researchers should note that both compounds require special handling due to their potential health risks. BaP in particular is a well-established human carcinogen with extensive documentation of its toxicological profile, while 1-AP is primarily studied in the context of its parent compound 1-nitropyrene's carcinogenicity [3]. The difference in molecular weight and functional groups also necessitates different analytical approaches, particularly in chromatographic separation and mass spectrometric detection of DNA adducts.

Metabolic Activation Pathways

Benzo[a]pyrene Activation

Benzo[a]pyrene undergoes complex metabolic transformation from a procarcinogen to its ultimate DNA-reactive species through a multi-step enzymatic process. The primary activation pathway involves cytochrome P450 enzymes (particularly CYP1A1 and CYP1B1) and epoxide hydrolase, culminating in the formation of the highly reactive bay-region diol epoxide BPDE (benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide). This metabolic journey begins with initial oxidation of BaP to form arene oxides, which are subsequently hydrated by epoxide hydrolase to form dihydrodiols. The critical 7,8-dihydrodiol intermediate undergoes further oxidation to form the ultimate carcinogen anti-BPDE, which possesses the necessary reactivity to covalently bind to DNA [4] [5].

The stereochemical configuration of the resulting BPDE plays a crucial role in its carcinogenic potency, with the (+)-anti-BPDE enantiomer exhibiting significantly greater biological activity compared to its (-)-anti counterpart. Research has demonstrated that this stereoselectivity extends to DNA adduct formation, with the (+)-anti enantiomer forming the predominant adduct detected in cellular systems [5]. Additionally, alternative activation pathways exist for BaP, including one-electron oxidation to form radical cations and formation of syn-BPDE, as evidenced by the identification of unusual DNA adducts that cannot be explained solely through the classic bay-region diol epoxide pathway [5].

1-Aminopyrene Activation

1-Aminopyrene follows a more direct activation pathway compared to the complex metabolic processing of benzo[a]pyrene. As a metabolite of 1-nitropyrene, 1-AP can be formed through nitroreduction pathways mediated by cytochrome P450 reductase, nitroreductases, or even gut microbiota. The amino group itself serves as the reactive center, undergoing enzymatic oxidation primarily by cytochrome P450 enzymes and peroxidases to generate nitrenium ions that represent the electrophilic species capable of attacking DNA [2] [3].

The distinct activation mechanism of 1-aminopyrine eliminates the need for the multi-step processing required for BaP activation, potentially leading to more direct genotoxic effects. Evidence suggests that both 1-AP and its parent compound 1-nitropyrene bind to the 4-5S carcinogen binding protein (CBP) in multiple mouse tissues, indicating a specific cellular recognition and transport mechanism for these compounds [2]. This protein-mediated distribution may influence tissue-specific susceptibility to DNA damage, with the highest binding activity observed in hepatic tissue, followed by kidney and testis [2].

G BaP Benzo[a]pyrene (BaP) CYP1 CYP450 Oxidation BaP->CYP1 OneElectron One-Electron Oxidation BaP->OneElectron AreneOxide Arene Oxide CYP1->AreneOxide EH Epoxide Hydrolase AreneOxide->EH Dihydrodiol 7,8-Dihydrodiol EH->Dihydrodiol CYP2 CYP450 Oxidation Dihydrodiol->CYP2 BPDE BPDE (Ultimate Carcinogen) CYP2->BPDE DNA_Complex DNA Adduct Formation BPDE->DNA_Complex RadicalCation Radical Cation OneElectron->RadicalCation AltAdducts Alternative DNA Adducts RadicalCation->AltAdducts

Diagram 1: Metabolic activation pathways of benzo[a]pyrene showing multiple routes to DNA adduct formation

DNA Adduct Formation and Structural Characteristics

Benzo[a]pyrene-DNA Adducts

Benzo[a]pyrene forms structurally diverse DNA adducts through multiple activation pathways, with the predominant lesion arising from covalent binding of anti-BPDE to the exocyclic amino group (N2) of deoxyguanosine. This primary adduct, known as BPDE-N2-dG, accounts for the majority of DNA damage observed in experimental systems and displays persistence in cellular DNA due to its relatively slow repair kinetics. The stereochemistry of this adduct plays a critical role in its mutagenic potential, with (+)-anti-BPDE-N2-dG demonstrating significantly greater mutagenicity compared to its (-)-anti counterpart [5].

The structural features of BPDE-DNA adducts have been extensively characterized using advanced analytical techniques. These adducts exhibit distinct chromatographic profiles when separated by reverse-phase HPLC, with the major adduct (often designated MS2 in experimental systems) co-chromatographing with authentic (+)-anti-BPDE-dGuo standards. When subjected to acid hydrolysis, this adduct breaks down to form characteristic tetraols that can be identified by their specific chromatographic properties [5]. Additional adducts identified in mammalian cell systems include those derived from syn-BPDE (MS3) and unusual adducts (MS1) that do not correspond to known bay-region diol epoxide products, suggesting multiple activation pathways operate in biological systems [5].

Table 2: Characteristics of Major DNA Adducts Formed by 1-Aminopyrene and Benzo[a]pyrene

Adduct Characteristic 1-Aminopyrene Benzo[a]pyrene
Primary Adduct Structure 8-(deoxyguanosin-N2-yl)-1-aminopyrene (dG-1,8-AP) [3] BPDE-N2-deoxyguanosine [5]
Binding Site N2 of deoxyguanosine [3] N2 of deoxyguanosine (primary) [5]
Bulky Adduct Yes, causes significant helix distortion [3] Yes, causes helix distortion [4]
Adduct Stereochemistry Not applicable (no chiral centers) Stereoselective formation ((+)-anti predominant) [5]
Additional Adduct Types Not well-characterized Multiple including syn-BPDE adducts and unusual adducts [5]
1-Aminopyrene-DNA Adducts

1-Aminopyrene forms a specific major DNA adduct identified as 8-(deoxyguanosin-N2-yl)-1-aminopyrene (dG-1,8-AP) through the reaction of its nitrenium ion with the N2 position of deoxyguanosine [3]. This adduct represents a bulky lesion that causes significant distortion of the DNA helix and presents a substantial challenge to DNA replication and repair machinery. Crystallographic studies of this adduct in complex with the Y-family DNA polymerase Dpo4 have revealed that the aminopyrene moiety intercalates between DNA base pairs, stacking against the primer/template junction while the modified deoxyguanosine projects into the cleft between the Finger and Little Finger domains of the polymerase [3].

The structural configuration of the dG-1,8-AP adduct differs significantly from BPDE-induced lesions in that it lacks chiral centers, eliminating the complicating factor of stereochemistry in its biological activity. However, this adduct still presents a substantial steric block to replicative DNA polymerases, necessitating bypass by specialized transfusion synthesis polymerases. When Dpo4 attempts to replicate past this lesion, structural analyses have revealed that the aminopyrene moiety becomes sandwiched between the nascent and junction base pairs, with the modified base displaced into the major groove. This configuration can lead to frameshift mutations through a mechanism where dCTP forms a Watson-Crick base pair with a guanine residue two nucleotides upstream from the actual lesion site [3].

Experimental Methods for Studying DNA Damage

Spectroscopic Techniques for Benzo[a]pyrene

Advanced spectroscopic methods have provided crucial insights into the excited state dynamics and DNA interaction mechanisms of benzo[a]pyrene. Time-resolved fluorescence spectroscopy has revealed that BaP in its singlet excited state reacts with oxygen, resulting in significant fluorescence quenching, while also undergoing efficient intersystem crossing to form triplet states [4]. These techniques have demonstrated that the fluorescence lifetime of BaP is approximately 11 ns in deoxygenated conditions, but is significantly reduced in the presence of oxygen, highlighting the role of oxygen in excited state deactivation [4].

Transient absorption spectroscopy from femtosecond to nanosecond timescales has been particularly valuable for characterizing the excited state dynamics of BaP. Following excitation at 380 nm, BaP exhibits a broad excited state absorption band with peaks at 422 nm, 531 nm, and 650 nm, along with ground-state bleach signals at 345 nm and 363 nm [4]. Global analysis of these spectra has identified two major time components: 11.4 ± 0.1 ns and 134 ± 1 ns, with the longer component assigned to triplet states based on sensitization experiments using platinum octaethylporphyrin [4]. When combined with ct-DNA, femtosecond transient absorption measurements have provided direct evidence of interaction between excited BaP and DNA, suggesting charge transfer as a potential mechanism of DNA damage [4].

Biochemical and Structural Approaches

Enzymatic bypass studies using specialized DNA polymerases have revealed how cells replicate past bulky DNA adducts. Pre-steady-state kinetic assays with the Y-family DNA polymerase Dpo4 have quantified the bypass efficiency of the major 1-aminopyrene adduct dG(1,8), demonstrating that while this lesion strongly pauses replication, it can be bypassed at the expense of fidelity [3]. These assays have established a minimal kinetic mechanism for dG(1,8) bypass, revealing reduced nucleotide incorporation fidelity compared to undamaged DNA.

X-ray crystallography has provided atomic-level insights into how DNA polymerases interact with and bypass DNA lesions. Crystal structures of Dpo4 complexed with DNA containing the templating dG(1,8) lesion, both in the absence and presence of incoming nucleotide (dCTP), have revealed that the aminopyrene moiety stacks against the primer/template junction pair in the binary complex [3]. In the ternary complex with dCTP, this moiety becomes sandwiched between the nascent and junction base pairs, with the modified guanine base displaced into the major groove—a configuration that facilitates frameshift mutations [3]. These structural insights complement biochemical data to provide a comprehensive understanding of lesion bypass mechanisms.

G cluster_1 Spectroscopic Methods cluster_2 Biochemical Approaches cluster_3 Structural Biology Start DNA Adduct Study TRF Time-Resolved Fluorescence Start->TRF TA Transient Absorption Spectroscopy Start->TA Kinetics Pre-steady-state Kinetic Assays Start->Kinetics Crystallography X-ray Crystallography Start->Crystallography Application1 Excited State Dynamics (BaP) TRF->Application1 Global Global Analysis & DADS Extraction TA->Global Global->Application1 Bypass Polymerase Bypass Assays Kinetics->Bypass Application2 Adduct Bypass Mechanism (1-AP) Kinetics->Application2 HPLC HPLC Adduct Separation Bypass->HPLC Bypass->Application2 Modeling Structural Modeling Crystallography->Modeling Application3 Lesion-Polymerase Interactions Crystallography->Application3 Modeling->Application3

Diagram 2: Experimental methodologies for studying DNA damage mechanisms, combining spectroscopic, biochemical, and structural approaches

Cellular Processing and Biological Consequences

DNA Repair and Mutagenic Outcomes

Cellular processing of PAH-DNA adducts involves complex interactions between repair pathways, replication machinery, and the structural features of the lesions themselves. Bulky adducts formed by both 1-aminopyrene and benzo[a]pyrene are primarily recognized by the nucleotide excision repair (NER) pathway, though with varying efficiency depending on adduct structure and location. Evidence suggests that BPDE-N2-dG adducts can be efficiently excised by NER in an error-free manner in human fibroblasts, indicating that repair competence plays a crucial role in determining mutational outcomes [6].

The mutagenic consequences of these adducts differ significantly between the two compounds. Replication bypass of the major 1-aminopyrene adduct dG(1,8) by Y-family DNA polymerases like Dpo4 results primarily in frameshift mutations rather than base substitutions [3]. Structural analyses reveal that this frameshift mutagenesis occurs through a mechanism where the incoming nucleotide base pairs with a template base two positions upstream from the lesion site, creating a -2 frameshift mutation [3]. In contrast, BPDE adducts predominantly induce G to T transversions due to misincorporation of adenine opposite the damaged guanine during replication bypass, a mutation pattern consistently observed in mutagenicity studies and consistent with mutational signatures found in tobacco-related cancers.

Structural Biology of Lesion Bypass

Structural studies of transfusion synthesis provide molecular explanations for the different mutagenic outcomes observed with 1-aminopyrene and benzo[a]pyrene DNA adducts. Crystal structures of Dpo4 polymerase with the major 1-aminopyrene adduct dG(1,8) reveal that the aminopyrene moiety intercalates between base pairs at the primer-template junction, causing significant distortion that facilitates misalignment during replication [3]. In the ternary complex with dCTP, the aminopyrene becomes sandwiched between nascent and junction base pairs while the damaged guanine is displaced into the major groove, creating the structural context for -2 frameshift mutagenesis [3].

The bypass of BPDE adducts involves different structural considerations due to the stereochemistry of the adduct and its positioning in the DNA helix. While high-resolution structures of BPDE adducts with Y-family polymerases are less extensively characterized than 1-AP adducts, biochemical evidence suggests that successful bypass requires accommodation of the bulky pyrene moiety in the polymerase active site, often with conformational changes that reduce fidelity. The strong blocking nature of both types of adducts to replicative polymerases necessitates transfusion synthesis by error-prone Y-family polymerases, highlighting the importance of post-replication repair pathways in determining ultimate mutational loads.

Research Applications and Methodological Considerations

Experimental Design Considerations

Selecting appropriate model systems is crucial for studying PAH-induced DNA damage, with considerations ranging from enzyme systems to cellular models and in vivo approaches. In vitro biochemical studies using purified DNA polymerases like Dpo4 provide detailed mechanistic insights but may not fully recapitulate the complexity of replication in cellular environments [3]. For metabolic studies, primary cell cultures from various tissues and species have revealed important interspecies differences in BaP activation, with Wistar rat embryo cells demonstrating multiple activation pathways beyond the classic bay-region diol epoxide route [5].

Analytical methodology selection significantly impacts the detection and characterization of DNA adducts. The use of immobilized boronate chromatography combined with reverse-phase HPLC significantly improves separation of BaP-DNA adducts, particularly those containing cis-vicinal hydroxyl groups that characterize diol epoxide-derived adducts [5]. For structural characterization, acid hydrolysis techniques can convert BaP-deoxyribonucleoside adducts to BaP-purine adducts and BaP-tetraols, facilitating identification through comparison with authentic standards [5]. Researchers should note that adduct profiles can change with exposure duration, necessitating time-course analyses to fully characterize activation pathways [5].

Technical Recommendations
  • Sample handling precautions: Protect PAH-containing samples from light during processing to prevent photo-degradation and unintended photo-activation, as BaP exhibits significant excited state dynamics upon ultraviolet irradiation [4]

  • Oxygen control: Implement rigorous oxygen exclusion (N2-saturation) for spectroscopic studies of excited states, as oxygen quenches BaP fluorescence and alters transient absorption kinetics [4]

  • Stereochemical considerations: Account for enantioselective metabolism and adduct formation when studying BaP, using stereochemically defined standards when possible, as biological activity differs significantly between (+)- and (-)-anti-BPDE [5]

  • Adduct stability assessment: Evaluate acid lability of adducts during analytical procedures, as some PAH-deoxyribonucleoside linkages (particularly syn-diol epoxide adducts) show sensitivity to acid hydrolysis [6]

  • Multiple endpoint analysis: Combine physical detection of adducts (HPLC, spectrometry) with functional assays (polymerase bypass, mutagenicity) to fully characterize DNA damage biological impact [3]

Conclusion and Research Perspectives

This comparative analysis demonstrates that while 1-aminopyrene and benzo[a]pyrene both cause bulky DNA lesions through formation of covalent adducts with deoxyguanosine, they differ significantly in their activation requirements, structural features of their DNA adducts, and subsequent biological consequences. BaP requires complex metabolic activation to reactive diol epoxide species but forms adducts with well-characterized stereochemical preferences, while 1-AP undergoes more direct activation to nitrenium ions that produce specific adducts prone to inducing frameshift mutations during transfusion synthesis.

References

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XLogP3

4.2

Other CAS

1732-23-6

Wikipedia

2-Pyrenamine

Dates

Last modified: 08-15-2023

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